molecular formula C6H6N2O4S B1601964 2-(Methylsulfonyl)-3-nitropyridine CAS No. 56825-29-7

2-(Methylsulfonyl)-3-nitropyridine

Cat. No.: B1601964
CAS No.: 56825-29-7
M. Wt: 202.19 g/mol
InChI Key: STJMXSFTAWNECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfonyl)-3-nitropyridine is a useful research compound. Its molecular formula is C6H6N2O4S and its molecular weight is 202.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c1-13(11,12)6-5(8(9)10)3-2-4-7-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJMXSFTAWNECC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481671
Record name 2-(methylsulfonyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56825-29-7
Record name 2-(methylsulfonyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methylsulfonyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonyl)-3-nitropyridine is a pivotal building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by its substituents. The potent electron-withdrawing nature of both the sulfonyl and nitro groups renders the pyridine ring highly electrophilic, making it an exceptional substrate for nucleophilic aromatic substitution and a valuable component in the design of covalent inhibitors and other targeted therapeutics.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this important intermediate, emphasizing the causal relationships behind experimental choices to ensure reproducibility and scientific integrity.

Strategic Importance in Drug Development

The 2-sulfonylpyridine scaffold is a privileged structure in modern drug discovery. The methylsulfonyl group at the C2 position acts as an excellent leaving group, facilitating covalent bond formation with nucleophilic residues, such as cysteine, on target proteins.[1][2] The addition of a nitro group at the C3 position further enhances this electrophilicity, modulating the reactivity of the molecule. This strategic design allows for the development of highly selective and potent therapeutic agents. For instance, derivatives of this compound have been explored as covalent modifiers in various signaling pathways.[1]

Recommended Synthesis Pathway

The most reliable and efficient synthesis of this compound is achieved through a robust two-step sequence starting from the commercially available 2-chloro-3-nitropyridine. This pathway involves a nucleophilic aromatic substitution (SNAr) to install the methylthio- group, followed by a controlled oxidation to the desired methylsulfonyl moiety.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Oxidation A 2-Chloro-3-nitropyridine C 2-(Methylthio)-3-nitropyridine A->C THF or DMF B Sodium thiomethoxide (NaSMe) D 2-(Methylthio)-3-nitropyridine F This compound D->F Methanol/Water E Oxone® (2KHSO5·KHSO4·K2SO4)

Caption: A two-step synthesis workflow for this compound.

Step 1: Synthesis of 2-(Methylthio)-3-nitropyridine

Causality: The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the C3 position strongly activates the pyridine ring, particularly at the C2 and C6 positions, making it highly susceptible to attack by nucleophiles. 2-Chloro-3-nitropyridine is an ideal starting material as chlorine is a good leaving group in this activated system.[3][4] Sodium thiomethoxide serves as a potent sulfur nucleophile to displace the chloride.

Experimental Protocol:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).

  • Reagent Addition: Cool the solvent to 0 °C using an ice bath. Add sodium thiomethoxide (1.1 equivalents) portion-wise, ensuring the temperature remains low.

  • Substrate Addition: Dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred suspension of sodium thiomethoxide.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-(methylthio)-3-nitropyridine, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.

Step 2: Oxidation to this compound

Causality: The oxidation of the electron-rich sulfide to the electron-poor sulfone is a critical transformation. Oxone®, a stable, non-toxic, and inexpensive triple salt containing potassium peroxymonosulfate (KHSO₅) as the active component, is the oxidant of choice.[5][6] It provides a clean and efficient oxidation under mild conditions, often in a biphasic solvent system like methanol/water, which facilitates both the solubility of the organic substrate and the inorganic oxidant.[6][7] This method avoids the use of heavy metals or harsh reagents, aligning with the principles of green chemistry.[7]

Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve the crude 2-(methylthio)-3-nitropyridine (1.0 equivalent) from the previous step in a mixture of methanol and water (e.g., 3:1 v/v).

  • Oxidant Addition: Cool the solution to 0 °C in an ice bath. Prepare a solution of Oxone® (2.2-2.5 equivalents) in water and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the complete conversion of the sulfide to the sulfone by TLC or LC-MS. The sulfone product is significantly more polar than the starting sulfide.

  • Workup: Upon completion, dilute the reaction mixture with water. A white or off-white precipitate of the product, this compound, should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a cold, non-polar solvent like diethyl ether or hexane to remove any residual impurities.

  • Drying: Dry the purified product under vacuum to yield this compound as a stable solid.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of proof.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Purity Analysis product Synthesized Product This compound nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structure ir IR Spectroscopy product->ir Functional Groups ms Mass Spectrometry product->ms Molecular Weight mp Melting Point product->mp Purity/Identity chrom Chromatography (TLC/HPLC) product->chrom Purity

Caption: A multi-faceted workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

¹H NMR: The proton spectrum will show three distinct signals in the aromatic region corresponding to the pyridine ring protons and one singlet in the aliphatic region for the methyl group.

  • H6 Proton: Expected to be the most downfield signal due to the anisotropic effects of the adjacent ring nitrogen and the sulfonyl group. It will appear as a doublet of doublets (dd).

  • H4 Proton: Also a doublet of doublets (dd), coupled to both H5 and H6.

  • H5 Proton: A doublet of doublets (dd) resulting from coupling to H4 and H6.

  • -SO₂CH₃ Protons: A sharp singlet, typically appearing around 3.3-3.5 ppm, integrating to three protons.

¹³C NMR: The carbon spectrum provides confirmation of the carbon skeleton. Key signals include the carbons of the pyridine ring and the methyl carbon of the sulfonyl group.

Data Summary: NMR Spectroscopy
Technique Expected Chemical Shifts (δ, ppm) and Multiplicity
¹H NMR ~8.9-9.2 (dd, 1H, H6), ~8.4-8.6 (dd, 1H, H4), ~7.7-7.9 (dd, 1H, H5), ~3.4 (s, 3H, -SO₂CH₃)
¹³C NMR Aromatic region (5 signals), Aliphatic region (~45 ppm, -SO₂CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded as a KBr pellet or using an ATR accessory.

Data Summary: IR Spectroscopy
Functional Group Characteristic Absorption Bands (cm⁻¹)
Nitro (-NO₂) Asymmetric Stretch 1520 - 1560 (very strong)
Nitro (-NO₂) Symmetric Stretch 1340 - 1370 (strong)
Sulfonyl (-SO₂) Asymmetric Stretch 1300 - 1350 (strong)
Sulfonyl (-SO₂) Symmetric Stretch 1140 - 1180 (strong)
Aromatic C=C, C=N Stretches 1400 - 1600 (multiple bands)
Aromatic C-H Stretches 3000 - 3100 (medium)

The presence of strong absorption bands in these specific regions provides compelling evidence for the successful synthesis of the target compound.[8][9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Data Summary: Mass Spectrometry & Physical Properties
Property Value
Molecular Formula C₆H₆N₂O₄S[10]
Molecular Weight 202.19 g/mol [10]
Monoisotopic Mass 202.0048 Da[11]
Expected [M+H]⁺ (ESI-MS) 203.0121
CAS Number 56825-29-7[10]

Conclusion

This guide outlines a validated and efficient pathway for the synthesis of this compound, a compound of significant interest to the drug discovery and chemical synthesis communities. By providing detailed, step-by-step protocols and explaining the underlying chemical principles, this document serves as a reliable resource for researchers. The comprehensive characterization workflow ensures that the final product's identity, structure, and purity can be confirmed with a high degree of confidence, which is paramount for its application in subsequent research and development endeavors.

References

physical and chemical properties of 2-(Methylsulfonyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Methylsulfonyl)-3-nitropyridine: Properties, Reactivity, and Applications

Introduction

This compound (CAS No. 56825-29-7) is a specialized heterocyclic compound that has emerged as a significant tool in the fields of chemical biology and drug discovery. As a member of the heteroaryl sulfone class of reagents, it functions as a highly selective electrophile, or "warhead," for the covalent modification of cysteine residues in proteins. Its unique chemical architecture, featuring a pyridine ring activated by a nitro group and bearing a methylsulfonyl leaving group, allows for precise and predictable reactivity with biological thiols. This guide provides a comprehensive overview of its physicochemical properties, underlying reaction mechanisms, synthetic methodologies, and key applications for researchers and drug development professionals.

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, storage, and application in experimental settings. The key properties are summarized below.

PropertyValueSource(s)
CAS Number 56825-29-7[1]
Molecular Formula C₆H₆N₂O₄S[1]
Molecular Weight 202.19 g/mol [1]
Appearance Yellow crystals or powder-
Melting Point 103 °C (from ethanol)[2]
Boiling Point 430.1 ± 45.0 °C (Predicted)[2]
Density 1.483 ± 0.06 g/cm³ (Predicted)[2]
pKa -5.67 ± 0.22 (Predicted)[2]
Storage 2-8°C, in a dry, well-ventilated place[2]

Note: Some properties are computationally predicted and should be used as an estimate.

Chemical Reactivity and Mechanism of Action

The utility of this compound stems from its precisely tuned electrophilicity, enabling it to participate in Nucleophilic Aromatic Substitution (SNAr) reactions with exceptional selectivity for thiol nucleophiles, such as the side chain of cysteine.

The SNAr Mechanism with Cysteine

Heteroaryl sulfones are established as effective reagents for the metal-free arylation of cysteine.[3] The reaction of this compound with a cysteine residue proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The deprotonated thiol side chain of a cysteine residue (the thiolate anion, -S⁻) acts as a potent nucleophile. It attacks the carbon atom at the 2-position of the pyridine ring, which is rendered highly electron-deficient by the combined electron-withdrawing effects of the ring nitrogen and the ortho-nitro group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the elimination of the methylsulfonyl group. This group departs as the stable methanesulfinate anion (CH₃SO₂⁻), which is an excellent leaving group. The final product is a stable thioether bond between the pyridine ring and the cysteine residue.

The reaction is pH-dependent, showing increased rates at higher pH values (e.g., 7.0 vs. 6.5). This is consistent with the higher equilibrium concentration of the more nucleophilic thiolate anion at pH levels closer to the pKa of the cysteine thiol group.[3]

Figure 1: SNAr Mechanism with Cysteine
Causality and Chemoselectivity

The exquisite chemoselectivity for cysteine over other nucleophilic amino acid residues (like lysine or serine) is a hallmark of heteroaryl sulfones.[5] This selectivity is driven by several factors:

  • Superior Nucleophilicity of Thiols: At physiological pH, a fraction of cysteine residues exists in the highly nucleophilic thiolate form, which is significantly more reactive than the neutral amine groups of lysine or the hydroxyl groups of serine and threonine.

  • "Soft" Electrophile-"Soft" Nucleophile Interaction: The sulfur of cysteine is a "soft" nucleophile, and the electrophilic carbon of the pyridine ring is a "soft" electrophile. According to Hard-Soft Acid-Base (HSAB) theory, interactions between soft electrophiles and soft nucleophiles are highly favorable.

  • Irreversible Bond Formation: The formation of the covalent thioether bond is essentially irreversible under physiological conditions, resulting in a stable conjugate.

Proposed Synthesis Protocol

While a specific, detailed synthesis protocol for this compound is not widely published, a reliable two-step synthetic route can be proposed based on established reactions of related nitropyridines. The synthesis commences with the commercially available precursor, 2-chloro-3-nitropyridine.

Synthesis_Workflow start 2-Chloro-3-nitropyridine (Starting Material) step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) start->step1 reagent1 Sodium Methanethiolate (NaSMe) reagent1->step1 intermediate 2-(Methylthio)-3-nitropyridine (Thioether Intermediate) step1->intermediate step2 Step 2: Oxidation intermediate->step2 reagent2 Oxidizing Agent (e.g., m-CPBA) reagent2->step2 product This compound (Final Product) step2->product

Figure 2: Proposed Synthetic Workflow
Step 1: Synthesis of 2-(Methylthio)-3-nitropyridine

This step involves the nucleophilic aromatic substitution of the chlorine atom on 2-chloro-3-nitropyridine with a methanethiolate source. The reaction proceeds smoothly as the chloro group at the 2-position of a nitropyridine is highly activated towards nucleophilic attack.[6][7]

Methodology:

  • To a stirred solution of 2-chloro-3-nitropyridine (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium methanethiolate (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within a few hours.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-(methylthio)-3-nitropyridine can be purified by silica gel column chromatography if necessary.

Step 2: Oxidation to this compound

The thioether intermediate is oxidized to the corresponding sulfone. This transformation is a standard procedure in organic synthesis, and reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose.[8]

Methodology:

  • Dissolve the 2-(methylthio)-3-nitropyridine (1.0 eq) from Step 1 in a suitable chlorinated solvent, such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (approximately 2.2 eq to ensure complete oxidation to the sulfone) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete conversion of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with additional DCM.

  • Combine the organic layers, wash with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethanol) to yield pure this compound.

Applications in Chemical Biology and Drug Discovery

The ability of this compound to selectively and irreversibly bind to cysteine residues makes it a valuable probe and building block in several advanced research areas.

  • Targeted Covalent Inhibitors (TCIs): In drug development, this compound can be incorporated into a larger molecule designed to first bind non-covalently to a specific protein target. The proximity and orientation afforded by this initial binding then allows the sulfonylpyridine moiety to react with a nearby cysteine residue, forming a permanent covalent bond. This strategy can lead to drugs with enhanced potency, longer duration of action, and improved selectivity.[3]

  • Chemoproteomics and Activity-Based Protein Profiling (ABPP): By attaching a reporter tag (like a fluorophore or a biotin handle) to a this compound core, researchers can create probes to identify reactive and accessible cysteine residues across the entire proteome. This approach, known as ABPP, is critical for discovering new drug targets, understanding disease mechanisms, and identifying off-target effects of drugs.[5]

  • Antibody-Drug Conjugates (ADCs): The selective reactivity of sulfonylpyridines can be harnessed to link potent cytotoxic drugs to antibodies. The antibody directs the conjugate to a specific target (e.g., a cancer cell), where the cysteine-reactive linker can ensure a stable attachment of the drug payload.

Figure 3: Application in Targeted Protein Modification

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • Hazards: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

This information is a summary and is not a substitute for a full Safety Data Sheet (SDS).

Conclusion

This compound is a potent and selective electrophilic reagent with significant applications in modern chemical biology and covalent drug design. Its reactivity is governed by a well-understood SNAr mechanism that favors the modification of cysteine residues, providing a robust method for creating stable, covalent protein-ligand conjugates. The ability to synthesize this compound through straightforward chemical transformations further enhances its accessibility and utility. For researchers aiming to probe protein function or develop next-generation covalent therapeutics, this compound represents a valuable and powerful tool in their chemical arsenal.

References

An In-Depth Technical Guide to the Electronic Effects of Nitro and Sulfonyl Groups in Pyridines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of nitro (NO₂) and sulfonyl (R-SO₂) groups on the pyridine ring. It is intended for researchers, medicinal chemists, and drug development professionals who leverage the unique chemical properties of substituted pyridines. This document delves into the profound influence of these powerful electron-withdrawing groups on the reactivity, acidity, and overall chemical behavior of the pyridine scaffold. We will explore the underlying principles of inductive and resonance effects, detail synthetic methodologies, and provide a comparative analysis of the reactivity of nitro- and sulfonyl-pyridines. Furthermore, this guide will highlight the strategic application of these moieties in modern drug discovery and development, offering field-proven insights into their role as key pharmacophoric elements and reactive handles for covalent inhibition.

Introduction: The Electronic Landscape of the Pyridine Ring

The pyridine ring is a fundamental heterocyclic scaffold ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1] Its structure, analogous to benzene with one CH group replaced by a nitrogen atom, results in a significantly different electronic distribution. The greater electronegativity of the nitrogen atom compared to carbon creates a dipole moment and perturbs the electron density of the aromatic system.

This inherent electron deficiency is characterized by:

  • Inductive Effect (-I): The electronegative nitrogen atom withdraws electron density from the ring through the sigma (σ) framework. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen.[2]

  • Mesomeric (Resonance) Effect (-M): The nitrogen atom can participate in resonance, further delocalizing the pi (π) electrons and creating regions of lower electron density, particularly at the ortho and para positions.[2]

Consequently, the pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene, with substitution, when it occurs, favoring the meta (C3, C5) position.[2][3] Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAг), especially at the ortho and para positions, a reactivity profile that is significantly enhanced by the introduction of strong electron-withdrawing groups.[4]

The Nitro Group: A Potent Modulator of Pyridine Reactivity

The nitro group (NO₂) is one of the strongest electron-withdrawing groups in organic chemistry. Its attachment to a pyridine ring dramatically amplifies the ring's inherent electron deficiency.[5]

Electronic Effects of the Nitro Group
  • Strong Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group exerts a powerful electron-withdrawing inductive effect.

  • Strong Mesomeric Effect (-M): The nitro group can delocalize the π-electrons of the pyridine ring through resonance, creating significant positive charge density at the ortho and para positions relative to the nitro group.[6]

This profound electron-withdrawing nature renders nitropyridines highly electron-deficient.[5] This makes the ring significantly less reactive towards electrophiles but exceptionally reactive towards nucleophiles.[5][6]

Synthesis of Nitro-Substituted Pyridines

Direct nitration of pyridine is often challenging due to the deactivation of the ring and the propensity of the nitrogen atom to be protonated under strongly acidic nitrating conditions, which further deactivates the ring.[2][7] However, several synthetic strategies have been developed:

  • Nitration of Pyridine-N-oxide: The N-oxide functionality activates the pyridine ring towards electrophilic substitution, directing nitration to the 4-position. Subsequent deoxygenation yields the 4-nitropyridine.

  • Vicarious Nucleophilic Substitution (VNS): This method allows for the introduction of a nitro group by reacting a pyridine derivative with a nucleophile carrying a leaving group.[8]

  • Three-Component Ring Transformations: Nitro-substituted pyridines can be efficiently synthesized from acyclic precursors through multi-component reactions.[9]

  • Nitration with Dinitrogen Pentoxide (N₂O₅): This reagent can be used for the direct nitration of pyridines, often proceeding through an N-nitropyridinium intermediate followed by a[5][10] sigmatropic shift to yield 3-nitropyridine.[8][11]

Experimental Protocol: Synthesis of 3-Nitropyridine via Bakke's Procedure [11]

  • N-Nitropyridinium Salt Formation: Pyridine is reacted with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium nitrate salt.

  • Rearrangement and Nitration: The N-nitropyridinium salt is then treated with an aqueous solution of sodium bisulfite (NaHSO₃). This induces a rearrangement, leading to the formation of 3-nitropyridine.

  • Work-up and Isolation: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the purified 3-nitropyridine.

Reactivity of Nitropyridines

The primary mode of reactivity for nitropyridines is nucleophilic aromatic substitution (SNAг). The nitro group strongly activates the ring towards attack by nucleophiles, particularly at positions ortho and para to the nitro group.[4] For instance, 4-chloronitropyridine readily undergoes substitution with various nucleophiles.

The nitro group also facilitates other transformations, acting as a "synthetic chameleon."[6] It can be reduced to an amino group, a versatile handle for further functionalization, or participate in cycloaddition reactions.[6]

The Sulfonyl Group: A Versatile Electron-Withdrawing Moiety

The sulfonyl group (R-SO₂) is another powerful electron-withdrawing group that significantly influences the electronic properties of the pyridine ring.[12] Its effects are comparable in strength to the nitro group, making sulfonyl-substituted pyridines valuable intermediates in organic synthesis and drug discovery.[13]

Electronic Effects of the Sulfonyl Group
  • Strong Inductive Effect (-I): The electronegative oxygen and sulfur atoms of the sulfonyl group exert a strong electron-withdrawing inductive effect.

  • Mesomeric Effect (-M): The sulfonyl group can delocalize π-electrons through resonance, although the contribution of d-orbitals in sulfur to this effect is a subject of ongoing discussion. The overall effect is strong electron withdrawal from the aromatic system.[12]

This leads to a significant decrease in the electron density of the pyridine ring, enhancing its electrophilicity.

Synthesis of Sulfonyl-Substituted Pyridines

Several methods are available for the synthesis of sulfonyl-pyridines:

  • Oxidation of Thioethers: Pyridyl thioethers can be oxidized to the corresponding sulfones using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.

  • Nucleophilic Aromatic Substitution: Halogenated pyridines can react with sulfinate salts in a nucleophilic aromatic substitution reaction to yield sulfonyl-pyridines.[13]

  • Palladium-Catalyzed Cross-Coupling Reactions: Pyridine sulfinates can act as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.[14]

  • Electrochemical meta-C–H Sulfonylation: Recent advances have enabled the direct meta-sulfonylation of pyridines using nucleophilic sulfinates via an electrochemical approach.[15]

Experimental Workflow: Synthesis of a 4-Sulfonylpyridine via Nucleophilic Aromatic Substitution

G start Start: 4-Chloropyridine and Sodium Sulfinate reaction Reaction Vessel: - Solvent (e.g., DMAc) - Heat start->reaction Add reactants workup Aqueous Work-up & Filtration reaction->workup Reaction completion product Product: 4-Sulfonylpyridine purification Purification: (e.g., Recrystallization) workup->purification final_product Final Product: Pure 4-Sulfonylpyridine purification->final_product

Caption: Workflow for the synthesis of 4-sulfonylpyridines.

Reactivity of Sulfonyl-Pyridines

Similar to nitropyridines, sulfonyl-pyridines are highly activated towards nucleophilic aromatic substitution. The sulfonyl group is an excellent leaving group in some contexts and also activates other leaving groups (like halides) at the ortho and para positions.[13] 2-Sulfonylpyridines, in particular, have emerged as tunable, cysteine-reactive electrophiles for chemical biology and drug discovery.[16][17]

The sulfonyl moiety can also be a versatile synthetic handle for further transformations in drug development.[15]

Comparative Analysis: Nitro vs. Sulfonyl Groups

While both nitro and sulfonyl groups are potent electron-withdrawing groups, there are subtle differences in their electronic effects and synthetic utility.

FeatureNitro Group (NO₂)Sulfonyl Group (R-SO₂)
Electron Withdrawal Very Strong (-I, -M)Very Strong (-I, -M)
Reactivity Enhancement Primarily activates for SNAгActivates for SNAг; can also be a leaving group
Synthetic Accessibility Direct nitration can be challenging; multi-step routes often requiredGenerally accessible via oxidation of thioethers or substitution with sulfinates
Metabolic Stability Can be reduced in vivo to potentially reactive speciesGenerally more metabolically stable
Applications in Drug Design Common pharmacophore; can be a liability due to metabolismWidely used pharmacophore; used in covalent inhibitors

The choice between a nitro and a sulfonyl group in a drug discovery program will depend on the specific application, desired reactivity, and metabolic profile of the target molecule.

Applications in Drug Development

The unique electronic properties conferred by nitro and sulfonyl groups make them invaluable in the design of novel therapeutics.

Modulation of Physicochemical Properties

The introduction of these polar, electron-withdrawing groups can significantly alter a molecule's pKa, solubility, and lipophilicity, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic properties.

Pharmacophoric Elements

Both nitro- and sulfonyl-pyridines are found in a wide range of biologically active compounds. The sulfonyl group, in particular, is a common feature in many approved drugs, where it often engages in key hydrogen bonding interactions with the target protein. Pyridine-3-sulfonyl chloride is a crucial reagent in the synthesis of various pharmaceuticals.[18][19]

Covalent Inhibitors

The ability of the sulfonyl group to activate the pyridine ring for nucleophilic attack has been exploited in the design of covalent inhibitors. 2-Sulfonylpyridines have been identified as selective cysteine-reactive electrophiles.[16][20] This allows for the development of highly potent and selective drugs that form a permanent bond with their biological target.

Logical Relationship: Covalent Inhibition by a 2-Sulfonylpyridine

G drug Drug with 2-Sulfonylpyridine Moiety interaction Nucleophilic Attack by Cysteine Thiolate drug->interaction protein Target Protein with Accessible Cysteine Residue protein->interaction adduct Covalent Drug-Protein Adduct interaction->adduct inhibition Irreversible Inhibition of Protein Function adduct->inhibition

Caption: Mechanism of covalent inhibition by 2-sulfonylpyridines.

Conclusion

The nitro and sulfonyl groups exert profound electronic effects on the pyridine ring, transforming it into a highly electron-deficient and synthetically versatile scaffold. A thorough understanding of their inductive and resonance effects is crucial for predicting and controlling the reactivity of substituted pyridines. For drug development professionals, the strategic incorporation of these groups offers a powerful tool for modulating physicochemical properties, designing novel pharmacophores, and developing targeted covalent inhibitors. The continued exploration of the rich chemistry of nitro- and sulfonyl-pyridines will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

An In-Depth Technical Guide to the Spectroscopic Data of 2-(Methylsulfonyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and drug development. Its unique electronic properties, arising from the interplay between the electron-withdrawing nitro and methylsulfonyl groups on the pyridine ring, make it a valuable scaffold for the synthesis of novel therapeutic agents. The methylsulfonyl group at the 2-position can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities, while the nitro group at the 3-position modulates the reactivity of the pyridine ring and can participate in various chemical transformations. A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its reactions in synthetic pathways.

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a detailed and reliable prediction of its spectral features. This approach is grounded in the principles of computational chemistry, where spectral predictions for substituted aromatic systems are a well-established practice.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing valuable insights into the molecular structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of both the methylsulfonyl and nitro groups will cause a significant downfield shift for all ring protons compared to unsubstituted pyridine.

Based on data from related compounds such as 2-chloro-3-nitropyridine and other substituted pyridines, the following chemical shifts and coupling patterns are predicted:[4][5][6][7]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.4 - 8.6ddJ(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5
H-57.6 - 7.8ddJ(H5-H4) ≈ 8.0, J(H5-H6) ≈ 4.5
H-69.0 - 9.2ddJ(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.5
-SO₂CH₃3.3 - 3.5s-

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the coupling patterns of the pyridine ring protons. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for this type of compound.

Workflow for ¹H NMR Data Acquisition and Analysis:

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will provide information about the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are significantly influenced by the substituents.

Drawing on data from 2-(methylsulfonyl)pyridine and 2-chloro-3-nitropyridine, the following chemical shifts are predicted:[5][8]

CarbonPredicted Chemical Shift (δ, ppm)
C-2155 - 158
C-3145 - 148
C-4130 - 133
C-5122 - 125
C-6150 - 153
-SO₂CH₃40 - 43

Causality behind Experimental Choices: A standard ¹³C NMR experiment with proton decoupling is sufficient to obtain a spectrum with single lines for each carbon. The choice of solvent is the same as for ¹H NMR.

Workflow for ¹³C NMR Data Acquisition and Analysis:

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the nitro and sulfonyl groups.

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)
NO₂Asymmetric Stretch1520 - 1560
NO₂Symmetric Stretch1340 - 1360
SO₂Asymmetric Stretch1300 - 1350
SO₂Symmetric Stretch1140 - 1160
C=N, C=C (Pyridine ring)Stretching1570 - 1610
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl)Stretching2900 - 3000

Causality behind Experimental Choices: The IR spectrum can be recorded on a Fourier Transform Infrared (FTIR) spectrometer using a KBr pellet or as a thin film. The choice of method depends on the physical state of the sample. For a solid sample, the KBr pellet method is common to avoid solvent interference.

Workflow for IR Data Acquisition and Analysis:

Caption: Workflow for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

For this compound (Molecular Formula: C₆H₆N₂O₄S), the expected molecular weight is approximately 202.19 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 202.

The fragmentation of this compound under electron ionization (EI) is predicted to involve the following key pathways:

  • Loss of the methylsulfonyl radical (•SO₂CH₃): This would lead to a fragment ion at m/z 123.

  • Loss of the nitro group (NO₂): A peak at m/z 156 would correspond to the [M - NO₂]⁺ ion.

  • Loss of sulfur dioxide (SO₂): A fragment ion at m/z 138 could be formed by the loss of SO₂ from the molecular ion.

  • Cleavage of the C-S bond: Fragmentation can lead to the formation of the pyridyl cation.

Causality behind Experimental Choices: Electron ionization (EI) is a common technique for the analysis of small organic molecules as it provides reproducible fragmentation patterns. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of the molecular ion and its fragments.

Workflow for Mass Spectrometry Data Acquisition and Analysis:

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and Mass Spectrometry data for this compound. By leveraging data from structurally similar compounds and established spectroscopic principles, this guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The predicted spectral data, along with the outlined experimental workflows, will aid in the unambiguous identification and characterization of this important heterocyclic compound. The structural insights gained from these spectroscopic techniques are crucial for advancing the synthesis and application of novel pyridine-based molecules in various scientific disciplines.

References

Unlocking the Potential of Substituted Nitropyridines: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nitropyridines represent a versatile and highly valuable class of heterocyclic compounds, serving as pivotal building blocks in the synthesis of a wide array of functional molecules. The presence of the electron-withdrawing nitro group profoundly influences the electronic properties of the pyridine ring, activating it for a variety of chemical transformations and imparting unique characteristics to the resulting derivatives. This guide provides an in-depth exploration of promising research avenues for substituted nitropyridines, focusing on their applications in medicinal chemistry, agrochemicals, and materials science. It is designed to furnish researchers, scientists, and drug development professionals with the technical insights and methodologies required to harness the full potential of this remarkable scaffold.

Section 1: The Synthetic Versatility of the Nitropyridine Scaffold

The strategic placement of a nitro group on the pyridine ring opens up a rich landscape of synthetic possibilities. This section details key methodologies for the functionalization of nitropyridines, providing a foundation for the design and synthesis of novel derivatives.

Nucleophilic Aromatic Substitution (SNAr): A Cornerstone of Nitropyridine Chemistry

The electron-deficient nature of the nitropyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for introducing a wide range of functional groups. The nitro group, particularly when positioned ortho or para to a leaving group (typically a halogen), strongly activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[1][2][3]

Experimental Protocol: Synthesis of 2-Phenoxy-5-nitropyridine via SNAr

This protocol describes a typical SNAr reaction between 2-chloro-5-nitropyridine and a phenol.

Materials:

  • 2-Chloro-5-nitropyridine

  • Phenol

  • Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous DMF, add phenol (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenoxy-5-nitropyridine.

Causality: The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and promotes the SNAr reaction. Potassium carbonate acts as a base to deprotonate the phenol, generating the more nucleophilic phenoxide ion.

Vicarious Nucleophilic Substitution (VNS): C-H Functionalization of Electron-Deficient Arenes

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of nitroaromatic compounds, including nitropyridines.[4][5] This reaction allows for the introduction of carbon, nitrogen, or oxygen nucleophiles onto the pyridine ring at positions activated by the nitro group, typically ortho and para, without the need for a pre-existing leaving group. The nucleophile bears a leaving group on the nucleophilic atom, which is eliminated in a subsequent step.[4]

Experimental Protocol: Vicarious Nucleophilic Amination of 3-Nitropyridine [6]

This protocol outlines the amination of 3-nitropyridine using hydroxylamine in the presence of a strong base.

Materials:

  • 3-Nitropyridine

  • Hydroxylamine hydrochloride

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 3-nitropyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (2.0 eq) and potassium tert-butoxide (4.0 eq) in anhydrous THF.

  • Slowly add the hydroxylamine/t-BuOK solution to the cooled 3-nitropyridine solution via a cannula.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-amino-5-nitropyridine.

Causality: The strong base, t-BuOK, deprotonates hydroxylamine to generate the active nucleophile. The low temperature is crucial to control the reactivity and prevent side reactions. The VNS reaction proceeds via the formation of an anionic σ-adduct, followed by β-elimination of a water molecule to afford the aminated product.[4]

Transformation of the Nitro Group: Gateway to Diverse Functionalities

The nitro group itself is a versatile functional handle that can be readily transformed into other functionalities, most notably the amino group. The reduction of a nitropyridine to an aminopyridine is a fundamental transformation that opens up a vast array of subsequent derivatization possibilities, including acylation, alkylation, and diazotization reactions.

Experimental Protocol: Reduction of 5-Nitro-2-phenoxypyridine to 5-Amino-2-phenoxypyridine [7][8]

This protocol describes the reduction of a nitro group to an amine using iron powder in the presence of an acidic medium.

Materials:

  • 5-Nitro-2-phenoxypyridine

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of 5-nitro-2-phenoxypyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with saturated aqueous NaHCO3 solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure to obtain the crude 5-amino-2-phenoxypyridine, which can be further purified by recrystallization or column chromatography if necessary.

Causality: Iron powder in the presence of a mild acid (generated from the hydrolysis of ammonium chloride) acts as the reducing agent. This method is often preferred for its cost-effectiveness and functional group tolerance compared to catalytic hydrogenation.[8]

Emerging Synthetic Frontiers: C-H Functionalization and Cycloaddition Reactions

Beyond the classical transformations, modern synthetic methodologies are further expanding the chemical space accessible from nitropyridines.

  • Direct C-H Functionalization: Transition-metal-catalyzed C-H activation and arylation of nitropyridines offer a direct and atom-economical approach to constructing complex biaryl structures.[3][9][10][11][12][13] These methods bypass the need for pre-functionalized starting materials, streamlining synthetic routes.

  • Cycloaddition Reactions: The electron-deficient double bonds in nitropyridines can act as dienophiles or dipolarophiles in cycloaddition reactions. For instance, [3+2] cycloaddition with azomethine ylides provides a route to novel fused heterocyclic systems.[14][15][16][17][18][19][20]

// Nodes Nitropyridine [fillcolor="#4285F4", label="Substituted\nNitropyridine"]; SNAr [fillcolor="#34A853", label="Nucleophilic Aromatic\nSubstitution (SNAr)"]; VNS [fillcolor="#34A853", label="Vicarious Nucleophilic\nSubstitution (VNS)"]; Nitro_Reduction [fillcolor="#34A853", label="Nitro Group\nReduction"]; CH_Func [fillcolor="#34A853", label="C-H Functionalization"]; Cycloaddition [fillcolor="#34A853", label="Cycloaddition\nReactions"]; Functionalized_Product [fillcolor="#EA4335", label="Diverse Functionalized\nProducts"];

// Edges Nitropyridine -> SNAr [label=" Leaving Group\n+ Nucleophile"]; Nitropyridine -> VNS [label=" C-H Bond\n+ Nucleophile-LG"]; Nitropyridine -> Nitro_Reduction [label=" Reducing Agent"]; Nitropyridine -> CH_Func [label=" Transition Metal\nCatalyst"]; Nitropyridine -> Cycloaddition [label=" Dipolarophile/\nDienophile"]; SNAr -> Functionalized_Product; VNS -> Functionalized_Product; Nitro_Reduction -> Functionalized_Product; CH_Func -> Functionalized_Product; Cycloaddition -> Functionalized_Product; } }

Caption: Key synthetic transformations of substituted nitropyridines.

Section 2: Frontiers in Medicinal Chemistry

The nitropyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[21] Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its synthetic accessibility, makes it an attractive starting point for drug discovery programs.

Anticancer Agents

A significant area of research focuses on the development of nitropyridine-based anticancer agents.[19][22][23] These compounds have been shown to target various cellular pathways implicated in cancer progression.

  • Tubulin Polymerization Inhibitors: Certain 3-nitropyridine analogues have been identified as potent microtubule-targeting agents.[24] They bind to the colchicine site of tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[24]

  • Kinase Inhibitors: The pyridine nucleus is a common feature in many kinase inhibitors. Substituted nitropyridines can be elaborated into potent inhibitors of kinases such as VEGFR-2, which is crucial for angiogenesis.[25]

Table 1: Anticancer Activity of Selected Substituted Nitropyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Pyridine-urea derivativesMCF-7 (Breast)3.93 - 5.0VEGFR-2 Inhibition[25]
Nicotinonitrile derivativesMCF-7 (Breast)3.58PIM-1 Kinase Inhibition[2]
Nicotinonitrile derivativesPC-3 (Prostate)3.60PIM-1 Kinase Inhibition[2]
Thiazolyl pyridinesA549 (Lung)0.452Not specified[26]
β-keto-1,2,3-triazolesMCF-7 (Breast)39.3 - 46.1Not specified[27]
Agents for Neurodegenerative Diseases

The development of effective treatments for neurodegenerative disorders like Alzheimer's disease is a major global health challenge. Substituted pyridines, including those derived from nitropyridines, are being actively investigated as potential therapeutic agents.[10][28][29][30][31]

  • Inhibition of Amyloid-β Aggregation: Certain pyridine amine derivatives have been shown to inhibit both self- and metal-induced aggregation of the amyloid-β (Aβ) peptide, a key pathological hallmark of Alzheimer's disease.[30]

  • Cholinesterase Inhibition: The pyridine scaffold is present in approved Alzheimer's drugs like donepezil. Novel pyridine derivatives are being explored for their ability to inhibit acetylcholinesterase (AChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[10][30]

// Nodes Nitropyridine [fillcolor="#4285F4", label="Substituted\nNitropyridine"]; Anticancer [fillcolor="#EA4335", label="Anticancer Agents"]; Neurodegenerative [fillcolor="#FBBC05", label="Neurodegenerative\nDisease Agents"]; Antimicrobial [fillcolor="#34A853", label="Antimicrobial Agents"]; Tubulin [fillcolor="#F1F3F4", fontcolor="#202124", label="Tubulin Polymerization\nInhibition"]; Kinase [fillcolor="#F1F3F4", fontcolor="#202124", label="Kinase Inhibition"]; Abeta [fillcolor="#F1F3F4", fontcolor="#202124", label="Aβ Aggregation\nInhibition"]; Cholinesterase [fillcolor="#F1F3F4", fontcolor="#202124", label="Cholinesterase\nInhibition"];

// Edges Nitropyridine -> Anticancer; Nitropyridine -> Neurodegenerative; Nitropyridine -> Antimicrobial; Anticancer -> Tubulin; Anticancer -> Kinase; Neurodegenerative -> Abeta; Neurodegenerative -> Cholinesterase; }

Caption: Medicinal chemistry applications of substituted nitropyridines.

Section 3: Agrochemical Innovations

Substituted nitropyridines are also valuable precursors in the synthesis of modern agrochemicals, including herbicides, insecticides, and fungicides.[18][26][32] Their diverse biological activities and tunable physicochemical properties allow for the development of crop protection agents with improved efficacy and environmental profiles.

  • Herbicides: Nitropyridine-containing phenylaminoacetates and propionates have demonstrated significant herbicidal activity. For example, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate exhibits a high level of activity against barnyard grass.[21]

  • Insecticides: 2-Chloro-5-nitropyridine is a key starting material for a new series of insecticides. Derivatives obtained through nucleophilic substitution of the chlorine atom have shown promising activity against various insect pests.[21]

Section 4: Advanced Materials Science

The unique electronic and photophysical properties of substituted nitropyridines make them attractive candidates for applications in materials science.

Energetic Materials

The incorporation of nitro groups into the pyridine ring can lead to the formation of energetic materials with high densities and positive enthalpies of formation.[4] For instance, di- and trinitromethylpyridines have been synthesized and characterized as high-performance energetic compounds, with some exhibiting detonation properties comparable to RDX.[4][23]

Table 2: Properties of Selected Energetic Nitropyridine Derivatives [4]

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)
2,6-bis(trinitromethyl)pyridine1.838870033.2
Hydrazinium salt of 2-(dinitromethyl)pyridine1.617--
Fluorescent Molecules and Dyes

The extended π-systems and tunable electronic properties of substituted nitropyridines make them interesting scaffolds for the development of fluorescent molecules and dyes.[33] Nucleophilic functionalization of 2-arylvinyl-3-nitropyridines with thiols has been shown to produce compounds with large Stokes shifts, a desirable property for various imaging and sensing applications.[33]

Section 5: Safety and Handling

Substituted nitropyridines, like many nitroaromatic compounds, should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.[6][9][22][34][35][36][37] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[22][34][36] Many nitropyridine derivatives are classified as irritants and may be harmful if swallowed or in contact with skin.[9][22][35] Always consult the specific Safety Data Sheet (SDS) for each compound before use. Store these compounds in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[34][36]

Conclusion

Substituted nitropyridines are a class of compounds with immense potential across a spectrum of scientific disciplines. Their synthetic tractability, arising from the activating effect of the nitro group, allows for the generation of a vast library of derivatives with diverse functionalities. In medicinal chemistry, they continue to provide promising leads for the development of novel anticancer and neuroprotective agents. In agrochemicals, they serve as a foundation for new and effective crop protection solutions. Furthermore, their unique electronic properties are being harnessed in the field of materials science to create advanced energetic materials and functional dyes. This guide has provided a comprehensive overview of the key research areas and methodologies related to substituted nitropyridines. It is our hope that the detailed protocols and insights presented herein will empower researchers to further explore and exploit the remarkable potential of this versatile heterocyclic scaffold.

References

Methodological & Application

Application Notes and Protocols: Cysteine Arylation in Proteins Using 2-(Methylsulfonyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Cysteine Arylation

The selective chemical modification of proteins is a cornerstone of modern chemical biology, enabling the development of sophisticated therapeutics, diagnostics, and research tools.[1] Among the canonical amino acids, cysteine is an exceptional target for site-selective modification due to the high nucleophilicity of its thiol side chain and its relatively low natural abundance, which allows for precise chemical intervention.[2][3] While numerous reagents exist for cysteine conjugation, the formation of stable aryl-thioether bonds (S-C(sp²)) through cysteine arylation offers distinct advantages over traditional methods that generate alkyl-thioether linkages (S-C(sp³)).[4] Arylated bioconjugates often exhibit enhanced stability, providing robustly modified proteins for downstream applications.

This guide details the use of 2-(methylsulfonyl)-3-nitropyridine as a highly efficient electrophile for the chemoselective arylation of cysteine residues in proteins. This reagent belongs to a class of heteroaryl sulfones that react rapidly with thiols under biocompatible conditions via a nucleophilic aromatic substitution (SNAr) mechanism.[5][6] The strategic placement of a nitro group electron-withdrawing group and a methylsulfonyl leaving group creates a highly tunable and reactive system for robust and specific protein modification.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The arylation of a cysteine residue by this compound proceeds through a Nucleophilic Aromatic Substitution (SNAr) pathway. This reaction is highly efficient and selective for thiols under physiological conditions.[5][7]

Key Mechanistic Steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the cysteine thiolate anion (Cys-S⁻) on the C2 carbon of the pyridine ring. The mildly basic conditions (pH 7.0-8.0) of the reaction buffer facilitate the deprotonation of the cysteine thiol (pKa ≈ 8.5) to its more nucleophilic thiolate form.

  • Formation of the Meisenheimer Complex: The attack forms a transient, negatively-charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the potent electron-withdrawing nitro group (-NO₂) at the C3 position.[8]

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the methylsulfonyl group (CH₃SO₂⁻), which is an excellent leaving group. This step is typically the rate-determining step in the sequence.[9]

  • Final Product: The result is a stable thioether bond between the cysteine sulfur and the 3-nitropyridine ring, yielding the arylated protein conjugate.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Cys Protein-Cys-S⁻ (Thiolate Nucleophile) Intermediate Meisenheimer Complex (Charge Stabilized by -NO₂) Cys->Intermediate 1. Nucleophilic Attack Reagent 2-(Methylsulfonyl) -3-nitropyridine Product Arylated Protein (Stable Thioether) Intermediate->Product 2. Leaving Group Departure LeavingGroup Methylsulfinate (Leaving Group)

Caption: SNAr mechanism for cysteine arylation.

Experimental Application: Protocol for Protein Arylation

This section provides a comprehensive, step-by-step protocol for the cysteine-specific arylation of a target protein using this compound.

Materials and Reagents
  • Protein of Interest: Purified protein with at least one accessible cysteine residue, dissolved in a suitable buffer (e.g., PBS, HEPES). Protein concentration should be accurately determined (e.g., by BCA assay or A280 nm).

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reducing disulfide bonds, if necessary. Note: DTT must be removed before adding the arylation reagent.

  • Arylation Reagent: this compound.

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0–8.0. Degas the buffer to minimize cysteine oxidation.

  • Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) to prepare the reagent stock solution.

  • Purification System: Size-Exclusion Chromatography (SEC) column, dialysis tubing (with appropriate MWCO), or centrifugal spin filters for removing excess reagent.

  • Analytical Equipment: UV-Vis Spectrophotometer, LC-MS system (e.g., ESI-TOF), and an HPLC system.

General Experimental Workflow

The overall process involves preparing the protein and reagent, performing the conjugation reaction, purifying the product, and finally, characterizing the resulting arylated protein to confirm success.

G A 1. Protein Preparation (Reduce disulfides if needed, buffer exchange into reaction buffer) C 3. Arylation Reaction (Add reagent to protein solution, incubate at RT or 37°C) A->C B 2. Reagent Preparation (Prepare fresh stock solution of 2-(MeSO₂)-3-NO₂-Pyridine in DMSO) B->C D 4. Purification (Remove excess reagent via SEC, dialysis, or spin filtration) C->D E 5. Characterization (Confirm modification by LC-MS and HPLC) D->E

Caption: General workflow for protein cysteine arylation.
Step-by-Step Protocol

  • Protein Preparation:

    • If the target cysteine is involved in a disulfide bond, reduction is necessary. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 1 hour at room temperature. Note: TCEP does not need to be removed prior to arylation. If using DTT, it must be removed completely (e.g., via spin filtration) as its thiol group will compete in the reaction.

    • Buffer exchange the protein into the degassed reaction buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL.

  • Reagent Stock Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This should be prepared fresh immediately before use to avoid potential hydrolysis.

  • Arylation Reaction:

    • To the protein solution, add the required volume of the this compound stock solution to achieve a final molar excess of 5-20 equivalents relative to the protein. The optimal ratio should be determined empirically.

    • Example Calculation: For 1 mL of a 50 µM protein solution, add 25 µL of a 10 mM reagent stock to achieve a 5-fold molar excess (final reagent concentration: 250 µM).

    • Gently mix the reaction and incubate at room temperature (or 37°C for less reactive cysteines) for 1-4 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them via LC-MS.

  • Purification of the Arylated Protein:

    • Once the reaction has reached the desired level of completion, remove the excess unreacted reagent and byproducts.

    • Size-Exclusion Chromatography (SEC): This is the preferred method for separating the larger protein conjugate from the small molecule reagent. Use a pre-equilibrated column (e.g., Sephadex G-25) with a suitable buffer (e.g., PBS pH 7.4).

    • Spin Filtration/Dialysis: Alternatively, use a centrifugal filter device or dialysis with an appropriate molecular weight cutoff (MWCO) to exchange the buffer and remove small molecules. Perform multiple buffer exchanges to ensure complete removal.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low Modification Efficiency 1. Target cysteine is not solvent-accessible. 2. Cysteine is oxidized or in a disulfide bond. 3. Insufficient reagent or reaction time. 4. Reaction pH is too low.1. Consider protein denaturation/renaturation or engineering a more accessible cysteine. 2. Add a reducing agent (TCEP) prior to the reaction. 3. Increase the molar excess of the reagent (e.g., to 50x) and/or extend the incubation time. 4. Increase the reaction buffer pH to 7.5-8.0 to favor thiolate formation.
Protein Precipitation 1. High concentration of organic solvent (DMSO). 2. Protein is unstable under reaction conditions.1. Keep the final DMSO concentration below 5% (v/v). 2. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Include stabilizing excipients if known.
Non-specific Modification 1. Highly reactive reagent or prolonged reaction time. 2. Presence of other hyper-reactive nucleophiles.1. Reduce the molar excess of the reagent and reaction time. 2. This reagent shows high selectivity for cysteine.[10] If off-target modification is observed (e.g., on lysine), decrease the pH slightly (to ~7.0) and reduce reagent excess.

Characterization of the Protein Conjugate

Confirmation of successful arylation is critical. Mass spectrometry is the primary tool for verifying the covalent modification.[11][12]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the intact protein before and after modification.

  • Procedure: Desalt the protein samples (unmodified and arylated) using a C4 ZipTip or equivalent. Analyze via direct infusion or LC-MS.

  • Data Interpretation: Successful arylation results in a specific mass increase. The added moiety is the 3-nitropyridyl group, and the leaving group is methylsulfonyl.

    • Mass of added fragment = Mass(3-nitropyridine-2-yl) = 123.02 Da

    • Calculation: C₅H₃N₂O₂ = (512.011) + (31.008) + (214.007) + (215.999) ≈ 123.08 Da. The precise monoisotopic mass is 123.0171 Da .

  • Deconvolute the resulting mass spectra to obtain the zero-charge mass of the protein. A mass shift corresponding to +123 Da (or multiples thereof for proteins with multiple accessible cysteines) confirms the modification.

Data Presentation and Interpretation
Analysis Unmodified Protein Arylated Protein Interpretation
Deconvoluted Mass (Da) MM + 123.02A mass shift of +123 Da confirms the addition of one 3-nitropyridyl group.[11]
RP-HPLC Single major peak at retention time T₁Single major peak at retention time T₂ (typically T₂ > T₁)An increase in retention time and a single, sharp peak indicate a successful and homogenous modification.

Applications in Research and Drug Development

The robust and stable nature of the aryl-thioether linkage makes this chemistry highly suitable for a variety of applications:

  • Antibody-Drug Conjugates (ADCs): Cysteine arylation provides a stable linkage for attaching cytotoxic payloads to antibodies, a critical feature for ADC efficacy and safety.

  • PET Imaging and Diagnostics: Site-specific attachment of chelators for radiolabeling enables the creation of targeted imaging agents.

  • Protein Stabilization: Modification of surface cysteines can be used to cap reactive thiols, preventing unwanted disulfide bond formation and improving protein stability.[6]

  • Fundamental Biology: Installation of fluorescent probes or biotin tags allows for the study of protein localization, trafficking, and interactions within complex biological systems.[4]

References

Application Notes & Protocols: A Guide to Selective Cysteine Modification with Sulfonylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Advantage of Sulfonylpyridines in Bioconjugation

The selective chemical modification of proteins is a cornerstone of modern chemical biology, enabling the development of antibody-drug conjugates (ADCs), advanced imaging probes, and novel therapeutics.[1] Among the proteinogenic amino acids, cysteine, with its uniquely nucleophilic thiol side chain, presents a prime target for site-selective conjugation.[1][2] While various electrophilic "warheads" have been developed to target cysteine, many suffer from limitations such as instability of the resulting conjugate or off-target reactivity.

Recently, heteroaryl sulfones, particularly 2-sulfonylpyridines and 2-sulfonylpyrimidines, have emerged as a superior class of reagents for the metal-free, chemoselective S-arylation of cysteine residues.[2][3] These reagents react rapidly and selectively with the thiol group of cysteine under biocompatible conditions to form highly stable thioether linkages.[2][3] A key advantage of the sulfonylpyridine scaffold is its tunable reactivity. By strategically modifying the pyridine ring with electron-withdrawing or -donating groups, researchers can finely control the electrophilicity of the reagent, allowing for a tailored approach to protein modification that minimizes off-target effects and maximizes yield.[4][5][6] This document provides a detailed overview of the underlying mechanism, experimental protocols, and key considerations for the successful application of sulfonylpyridines in selective cysteine modification.

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The modification of cysteine by 2-sulfonylpyridines proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[4][5][7] This is a two-step addition-elimination process:

  • Nucleophilic Attack: The deprotonated cysteine thiol (thiolate) acts as a potent nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring. This forms a transient, negatively charged intermediate known as a Meisenheimer complex.[5]

  • Leaving Group Elimination: The reaction concludes with the elimination of the sulfinate leaving group, resulting in the formation of a stable thioether bond between the cysteine residue and the pyridine ring.[8]

The reaction is highly selective for thiols over other nucleophilic amino acid side chains, such as amines, due to the significantly lower activation energy for thiol addition.[4][5]

SNAr_Mechanism Protein_Cys_SH Protein-Cys-S⁻H⁺ Intermediate Meisenheimer Intermediate Protein_Cys_SH->Intermediate Nucleophilic Attack Sulfonylpyridine 2-Sulfonylpyridine Conjugate S-arylated Cysteine Conjugate Intermediate->Conjugate Elimination Leaving_Group Sulfinate Experimental_Workflow start Start protein_prep Protein Preparation (Dissolve in Buffer, Reduce if needed) start->protein_prep reaction Modification Reaction (Combine Protein and Reagent, Incubate) protein_prep->reaction reagent_prep Sulfonylpyridine Reagent (Prepare Stock Solution) reagent_prep->reaction quench Quench Reaction (Optional: Add Excess Thiol) reaction->quench purify Purification (Desalting Column or Dialysis) quench->purify characterize Characterization (LC-MS, SDS-PAGE) purify->characterize end End characterize->end

References

Application Notes and Protocols for the Use of 2-(Methylsulfonyl)-3-nitropyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Highly Activated Pyridine Precursor

In the landscape of modern pharmaceutical development, the pyridine scaffold remains a cornerstone of molecular design, present in a significant percentage of FDA-approved drugs.[1] The synthesis of complex, functionalized pyridines often relies on the strategic use of activated precursors that facilitate reliable and high-yield transformations. Among these, 2-(Methylsulfonyl)-3-nitropyridine has emerged as a superior building block for the construction of novel active pharmaceutical ingredients (APIs).

This application note serves as a technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of this compound. We will delve into the chemical principles governing its reactivity, provide detailed protocols for its application in nucleophilic aromatic substitution (SNAr) reactions, and present a specific case study in the synthesis of potent IκB kinase 2 (IKK-2) inhibitors.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid at room temperature. Its utility as a synthetic precursor is rooted in the powerful electron-withdrawing nature of both the nitro group (-NO₂) and the methylsulfonyl group (-SO₂CH₃).

PropertyValue
Molecular Formula C₆H₆N₂O₄S
Molecular Weight 202.19 g/mol
Appearance Crystalline Solid
Melting Point 103 °C

The combination of these groups, along with the inherent electron-deficient character of the pyridine ring, profoundly activates the C2 position for nucleophilic attack. The methylsulfonyl group serves as an excellent leaving group, often demonstrating superior reactivity compared to traditional halide leaving groups under milder conditions. This enhanced reactivity can lead to cleaner reactions, higher yields, and a broader substrate scope.

Reactivity cluster_pyridine This compound cluster_effects Electronic Effects Py Pyridine Ring (Electron Deficient) Activation Synergistic Activation of C2 Position Py->Activation Ring System NO2 Nitro Group (-NO₂) (Strong Electron- Withdrawing Group) NO2->Activation Inductive & Mesomeric Effect (-I, -M) SO2Me Methylsulfonyl Group (-SO₂CH₃) (Strong Electron- Withdrawing Group & Excellent Leaving Group) SO2Me->Activation Inductive & Mesomeric Effect (-I, -M)

Caption: Synergistic activation of the pyridine C2 position.

The Causality of Reactivity: Why Choose a Methylsulfonyl Leaving Group?

In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the overall reaction rate, is heavily influenced by the ability of the substituents to delocalize the resulting negative charge.

While halogens like chlorine are common leaving groups, the methylsulfonyl group offers distinct advantages:

  • Superior Activation: The sulfonyl group is one of the most powerful electron-withdrawing groups, surpassing halogens. This leads to a more electrophilic C2 carbon, lowering the activation energy for nucleophilic attack.

  • Enhanced Leaving Group Ability: The resulting methylsulfinate anion (CH₃SO₂⁻) is a stable, weak base, making it an excellent leaving group. This facilitates the second step of the SNAr mechanism—the re-aromatization of the ring.

  • Milder Reaction Conditions: The high reactivity imparted by the methylsulfonyl group often allows reactions to proceed at lower temperatures and with weaker bases compared to analogous reactions with chloropyridines, which can be crucial for sensitive or complex substrates.

Mechanism of Action: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The primary application of this compound is in SNAr reactions, particularly for the formation of C-N bonds. The reaction proceeds via a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (e.g., an amine) attacks the electron-deficient carbon at the C2 position, breaking the aromaticity of the pyridine ring and forming a tetrahedral intermediate.

  • Formation of the Meisenheimer Complex: This intermediate is stabilized by resonance, with the negative charge delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group. This resonance-stabilized anion is the Meisenheimer complex.

  • Elimination and Re-aromatization: The aromaticity of the ring is restored by the elimination of the methylsulfinate leaving group, yielding the final substituted pyridine product.

Caption: General SNAr mechanism with a methylsulfonyl leaving group.

Application in Pharmaceutical Synthesis: IKK-2 Inhibitors

A notable application of this compound is in the synthesis of inhibitors for IκB kinase 2 (IKK-2), a key enzyme in the NF-κB signaling pathway, which is implicated in inflammatory diseases. A study published in Bioorganic & Medicinal Chemistry Letters details the synthesis of a series of potent and selective IKK-2 inhibitors utilizing this precursor.

The key step involves the SNAr reaction between this compound and various aminopyrimidines.

Experimental Protocol: Synthesis of 2-((3-Nitropyridin-2-yl)amino)-N-isopropylacetamide

This protocol is a representative example adapted from the literature for the synthesis of a key intermediate structure, demonstrating the utility of this compound.

Materials:

  • This compound (1.0 eq)

  • 2-Amino-N-isopropylacetamide (1.1 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and 2-Amino-N-isopropylacetamide (1.1 eq).

  • Solvent and Base Addition: Add anhydrous DMF to achieve a substrate concentration of approximately 0.2 M. Add triethylamine (2.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 10 volumes relative to DMF).

    • Extract the aqueous phase with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 5 volumes), followed by brine (1 x 5 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-((3-nitropyridin-2-yl)amino)-N-isopropylacetamide.

Reactant 1Reactant 2BaseSolventTemp. (°C)Time (h)Typical Yield (%)
This compound2-Amino-N-isopropylacetamideEt₃NDMF802-4>85
This compound4-AminopyrimidineEt₃NDMF803~90
This compoundAnilineK₂CO₃DMF1006~80

Experimental Workflow Visualization

Workflow Start Start: Assemble Reactants (Precursor, Nucleophile, Base) Solvent Add Anhydrous Solvent (DMF) Start->Solvent Heat Heat Reaction Mixture (e.g., 80 °C) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Workup Aqueous Work-up (Water Quench, EtOAc Extraction) Cool->Workup Wash Wash Organic Layer (NaHCO₃, Brine) Workup->Wash Dry Dry (MgSO₄) & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Silica Gel Chromatography) Concentrate->Purify End End: Isolated Pure Product Purify->End

Caption: General workflow for SNAr synthesis and purification.

Safety and Handling

As a highly reactive chemical intermediate, this compound and related nitropyridine derivatives must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Inhalation: May cause respiratory irritation. Avoid breathing dust.

  • Skin Contact: Can cause skin irritation. In case of contact, wash affected area thoroughly with soap and water.

  • Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

Always consult the latest Safety Data Sheet (SDS) for the most comprehensive safety information before use.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of complex pharmaceutical intermediates and APIs. Its enhanced reactivity, driven by the synergistic effects of the nitro and methylsulfonyl groups, allows for efficient nucleophilic aromatic substitution reactions under relatively mild conditions. By understanding the principles behind its reactivity and employing robust, well-defined protocols, researchers can leverage this powerful building block to accelerate drug discovery and development programs.

References

Application Notes and Protocols for SNAr Reactions with 2-(Methylsulfonyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-(Methylsulfonyl)-3-nitropyridine in Modern Synthesis

In the landscape of contemporary drug discovery and medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Among the vast toolkit of synthetic transformations, Nucleophilic Aromatic Substitution (SNAr) reactions stand out for their reliability and versatility in forming carbon-heteroatom bonds. This guide focuses on a particularly potent electrophile: This compound .

The utility of this reagent stems from a confluence of favorable electronic factors. The pyridine ring is inherently electron-deficient, predisposing it to nucleophilic attack. This effect is dramatically amplified by the presence of two powerful electron-withdrawing groups: a nitro group at the 3-position and, crucially, a methylsulfonyl group at the 2-position. The methylsulfonyl moiety serves a dual purpose: it strongly activates the ring towards nucleophilic attack and functions as an excellent leaving group, often superior to traditional halides. This high degree of activation allows for SNAr reactions to proceed under mild conditions, often with high regioselectivity and yields, making this compound an invaluable building block for introducing the 3-nitropyridin-2-yl scaffold into target molecules.

This document provides a comprehensive overview of the theoretical underpinnings and practical considerations for employing this compound in SNAr reactions. We will delve into the mechanistic details, explore the critical experimental parameters, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Pillar 1: The SNAr Mechanism - A Stepwise Path to Substitution

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism. Understanding this pathway is critical for rational optimization of reaction conditions.

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the C2 position of the pyridine ring. This is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity. The attack forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the ring and, most importantly, onto the electronegative oxygen atoms of the nitro group and the pyridine nitrogen, which provides significant stabilization.

  • Elimination and Aromaticity Restoration: In the second, typically faster step, the leaving group (in this case, the methylsulfinate anion, CH₃SO₂⁻) is expelled from the Meisenheimer complex. This step restores the aromaticity of the pyridine ring, providing a strong thermodynamic driving force for the reaction to proceed to completion, yielding the substituted product.

Workflow Start Reagent Preparation Setup Combine Substrate, Base, and Solvent in Flask Start->Setup Addition Add Nucleophile (Room Temp or 0 °C) Setup->Addition Reaction Stir at Desired Temperature (RT to 80 °C) Addition->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Periodically Monitor->Reaction Workup Aqueous Workup: Quench, Extract, Wash, Dry Monitor->Workup Upon Completion Purify Purification: Flash Chromatography / Recrystallization Workup->Purify Analyze Characterization: NMR, MS, HRMS Purify->Analyze End Pure Product Analyze->End

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 2-(Methylsulfonyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the synthesis of diverse, biologically active heterocyclic scaffolds originating from 2-(Methylsulfonyl)-3-nitropyridine. This readily available precursor serves as a highly versatile building block in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties, conferred by the pyridine nitrogen, a strongly electron-withdrawing nitro group, and an excellent sulfonyl leaving group, render it exceptionally reactive toward nucleophilic aromatic substitution (SNAr). We will explore the synthesis of key pharmacophores, including substituted aminopyridines, and fused bicyclic systems such as imidazo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, which are prevalent in molecules targeting a range of diseases. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

The Strategic Advantage of this compound in Synthesis

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast majority of pharmaceuticals, owing to their ability to engage with biological targets through various non-covalent interactions.[3][4][5] Pyridine derivatives are especially prominent privileged structures in drug design.[1][2]

The synthetic utility of this compound stems from its exquisitely tuned reactivity for nucleophilic aromatic substitution (SNAr). The convergence of three key features makes the C-2 position a potent electrophilic site:

  • Ring Activation: The inherent electron-deficient nature of the pyridine ring is significantly amplified.

  • Ortho Nitro Group: The nitro group at the C-3 position provides powerful resonance stabilization to the negatively charged Meisenheimer intermediate formed during nucleophilic attack at C-2.[6][7] This stabilization drastically lowers the activation energy of the rate-determining addition step.

  • Superior Leaving Group: The methylsulfonyl (mesyl) group is an exceptional leaving group, often demonstrating superior reactivity compared to traditional halides in SNAr reactions.[8] Its departure as the stable methanesulfinate anion drives the reaction to completion.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (Nu-) attacks the electron-deficient C-2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and, most importantly, onto the oxygen atoms of the nitro group. In the subsequent step, aromaticity is restored by the elimination of the methylsulfinate leaving group.

Caption: The addition-elimination mechanism for SNAr.

Application Protocol I: Synthesis of Bioactive 2-Amino-3-nitropyridine Derivatives

Substituted 2-aminopyridines are crucial intermediates for a wide array of bioactive molecules, including potent kinase inhibitors used in oncology.[1][9] The direct displacement of the methylsulfonyl group with primary or secondary amines provides a clean and efficient entry into this class of compounds.

Protocol: Synthesis of N-Aryl-3-nitro-pyridin-2-amines

This protocol details the reaction with an aniline derivative, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF (approx. 0.2 M concentration).

  • Add the substituted aniline and anhydrous K₂CO₃ to the stirring solution.

  • Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir for 15 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Dry the product under vacuum. If necessary, purify further by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Causality and Experimental Insights:

  • Solvent Choice: DMF is a polar aprotic solvent that effectively solvates the reactants and intermediates without interfering with the nucleophilic amine.

  • Base: K₂CO₃ is a mild inorganic base used to neutralize the methanesulfinic acid byproduct formed from the leaving group, preventing the protonation and deactivation of the nucleophilic amine.

  • Temperature: Moderate heating is often sufficient to overcome the activation energy without promoting side reactions or decomposition.

Nucleophile (Amine)Product ClassReported Biological Activity
N-Phenylpiperazine2-(Piperazin-1-yl)pyridinesAnticancer activity[1]
4-Aminophenol2-(Phenoxy)pyridinesHerbicidal activity[1]
Various Anilines2-(Anilino)pyridinesPrecursors to JAK2 inhibitors[1][9]

Application Protocol II: Synthesis of Fused Heterocycles - Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine scaffold is found in compounds with diverse activities, including inhibitors of necroptosis.[1] The synthesis is a robust two-step sequence starting from the 2-amino-3-nitropyridine derivatives prepared in Protocol I.

Imidazo_Workflow Workflow: Imidazo[4,5-b]pyridine Synthesis start 2-(Methylsulfonyl)- 3-nitropyridine step1 SNAr Reaction (Protocol I) + R-NH₂ start->step1 intermediate1 2-(Alkyl/Arylamino)- 3-nitropyridine step1->intermediate1 step2 Nitro Group Reduction (e.g., H₂/Pd-C, SnCl₂) intermediate1->step2 intermediate2 N²-Substituted Pyridine-2,3-diamine step2->intermediate2 step3 Cyclization (e.g., Formic Acid, Aldehyde) intermediate2->step3 product Substituted Imidazo[4,5-b]pyridine step3->product

Caption: Synthetic workflow to access imidazo[4,5-b]pyridines.

Protocol: Two-Step Synthesis of an Imidazo[4,5-b]pyridine

Part A: Nitro Group Reduction

Materials:

  • 2-(Arylamino)-3-nitropyridine (from Protocol I) (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve the 2-(arylamino)-3-nitropyridine in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O portion-wise to the solution. The reaction is exothermic.

  • Heat the mixture to reflux and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude pyridine-2,3-diamine. This intermediate is often used directly in the next step without further purification.

Causality and Experimental Insights:

  • Reducing Agent: SnCl₂ is a classical and effective reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a cleaner alternative but may not be compatible with all functional groups.

Part B: Imidazole Ring Formation (Cyclization)

Materials:

  • Crude N²-Aryl-pyridine-2,3-diamine (from Part A) (1.0 eq)

  • Formic Acid (or Triethyl Orthoformate)

Procedure:

  • To the crude diamine, add an excess of formic acid.

  • Heat the mixture to reflux (approx. 100-110 °C) for 2-5 hours. Monitor the reaction by LC-MS.

  • After completion, cool the reaction and carefully pour it onto ice.

  • Basify the solution to pH > 8 with a concentrated base (e.g., 50% NaOH or NH₄OH), ensuring the flask is cooled in an ice bath.

  • The product will often precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Dry and concentrate the organic extracts. Purify the final product by column chromatography or recrystallization.

Application Protocol III: Synthesis of Fused Heterocycles - Pyrazolo[4,3-b]pyridines

The pyrazolo[4,3-b]pyridine core is a key feature in molecules with potent antiproliferative activity.[10] The synthesis leverages a similar strategy to the imidazopyridines, but begins with the displacement of the methylsulfonyl group with a hydrazine nucleophile.

Pyrazolo_Workflow Workflow: Pyrazolo[4,3-b]pyridine Synthesis start 2-(Methylsulfonyl)- 3-nitropyridine step1 SNAr Reaction + Hydrazine (R-NHNH₂) start->step1 intermediate1 2-Hydrazinyl- 3-nitropyridine step1->intermediate1 step2 Nitro Group Reduction (e.g., H₂/Pd-C, SnCl₂) intermediate1->step2 intermediate2 3-Amino-2-hydrazinyl- pyridine step2->intermediate2 step3 Cyclization / Condensation (e.g., Formic Acid, Orthoester) intermediate2->step3 product Substituted Pyrazolo[4,3-b]pyridine step3->product

References

Application Note: A Stability-Indicating HPLC Method for Monitoring Nucleophilic Aromatic Substitution Reactions of 2-(Methylsulfonyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative monitoring of reactions involving 2-(Methylsulfonyl)-3-nitropyridine. This substrate is a key intermediate in pharmaceutical synthesis, often utilized in nucleophilic aromatic substitution (SNAr) reactions. The developed method effectively separates the starting material from its potential process-related impurities and degradation products, enabling accurate real-time tracking of reaction progress. We detail the complete protocol, from method development rationale to full system suitability and forced degradation protocols that validate its specificity. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable analytical tool for process control and kinetic studies.

Introduction and Method Development Rationale

This compound is a highly reactive electrophile due to the presence of two strong electron-withdrawing groups (sulfonyl and nitro) on the pyridine ring. This chemical property makes it a valuable building block for synthesizing complex pharmaceutical molecules, typically through SNAr reactions where a nucleophile displaces a leaving group.[1][2][3] Monitoring these reactions is critical to ensure optimal yield, control impurity formation, and define reaction endpoints.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this application due to its high resolution, sensitivity, and quantitative accuracy.[4] A reversed-phase (RP-HPLC) modality was selected as it is the most versatile and widely used separation technique in analytical chemistry, adept at separating a wide range of non-polar and weakly polar compounds based on hydrophobic interactions.[5]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) stationary phase was chosen as the primary column due to its broad applicability and hydrophobicity, which is suitable for retaining aromatic compounds like nitropyridines.[6][7] The goal is to achieve sufficient retention for the polar starting material while allowing for the effective separation of potentially more hydrophobic products.

  • Mobile Phase: A combination of acetonitrile and a buffered aqueous phase was selected. Acetonitrile is often preferred over methanol as an organic modifier for its lower viscosity and stronger elution strength in reversed-phase systems.[8] A phosphate buffer at an acidic pH (e.g., pH 3.0) is incorporated to maintain a consistent ionic environment and suppress the ionization of residual silanol groups on the silica-based stationary phase. This is crucial for achieving symmetrical peak shapes and reproducible retention times.[8]

  • Detection: Given the presence of the nitro-aromatic chromophore, UV detection is the ideal choice. A preliminary UV scan of this compound in the mobile phase diluent confirms strong absorbance, allowing for the selection of an optimal wavelength for sensitive detection of the parent compound and related species.

Detailed Analytical Protocol

This section provides a step-by-step protocol for implementing the analytical method.

Instrumentation and Reagents
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.

  • Chromatographic Column: C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)

    • Orthophosphoric Acid (85%) (Analytical grade)

    • Water (HPLC grade or Milli-Q)

    • This compound reference standard

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0):

    • Weigh 1.36 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water to prepare a 10 mM solution.

    • Filter the solution through a 0.45 µm nylon filter.

    • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

  • Mobile Phase B (Organic):

    • Acetonitrile (100%).

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Reference Standard Solution (0.1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. This is the stock solution.

    • Further dilutions can be made from this stock solution as required for linearity and other validation studies.

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 10 mM KH₂PO₄, pH 3.0B: Acetonitrile
Elution Mode Isocratic
Composition 50% A / 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Method Validation: Ensuring a Self-Validating System

A trustworthy protocol must be a self-validating system. This is achieved through rigorous system suitability testing and formal method validation as per ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. A solution of the reference standard is injected five consecutive times. The results must meet the criteria in the table below to proceed with the analysis.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
Repeatability (%RSD) ≤ 2.0% for peak area and retention timeConfirms the precision of the system for reliable quantification.
Specificity: Forced Degradation Studies

To prove the method is "stability-indicating," its ability to separate the main analyte from potential degradation products must be demonstrated.[9][10] This is accomplished by subjecting a solution of this compound to accelerated degradation conditions.[11][12][13]

Protocol for Forced Degradation:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).[13]

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[10][13]

    • Thermal Degradation: Heat the solution at 80 °C for 24 hours.

    • Photolytic Degradation: Expose the solution to a calibrated light source as per ICH Q1B guidelines.

  • Analysis: Before injection, neutralize the acidic and basic samples. Dilute all stressed samples to the target concentration (e.g., 0.1 mg/mL) and analyze using the HPLC method.

  • Evaluation: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Start Prepare 1 mg/mL Analyte Solution Acid Acid Hydrolysis (1N HCl, 60°C) Start->Acid Expose to stress Base Base Hydrolysis (1N NaOH, RT) Start->Base Expose to stress Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Expose to stress Thermal Thermal (80°C) Start->Thermal Expose to stress Photo Photolytic (ICH Q1B) Start->Photo Expose to stress Neutralize Neutralize / Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Inject into HPLC System Neutralize->HPLC Evaluate Evaluate Peak Purity & Resolution HPLC->Evaluate G cluster_reaction Reaction Vessel cluster_sampling Sampling & Analysis cluster_data Data Processing Reaction SₙAr Reaction in Progress Sample 1. Withdraw Aliquot (e.g., 50 µL) Reaction->Sample Quench 2. Quench/Dilute in Vial (e.g., 950 µL Diluent) Sample->Quench Vortex 3. Vortex to Mix Quench->Vortex Inject 4. Inject into HPLC Vortex->Inject Integrate 5. Integrate Peak Areas (Reactant, Product) Inject->Integrate Calculate 6. Calculate % Conversion Integrate->Calculate

References

Application Notes and Protocols: Leveraging 2-(Methylsulfonyl)-3-nitropyridine for the Development of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thiol-Reactive Fluorescent Probes

In the intricate landscape of cellular biology and drug development, the ability to selectively detect and quantify specific biomolecules is paramount. Among these, biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are of significant interest due to their crucial roles in maintaining cellular redox homeostasis, protein structure, and enzymatic activity. Aberrant thiol levels are implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders. Consequently, the development of robust and selective fluorescent probes for thiol detection has become an indispensable tool for researchers.

This guide focuses on the application of 2-(Methylsulfonyl)-3-nitropyridine as a highly effective and versatile scaffold for the synthesis of thiol-reactive fluorescent probes. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the practical application of these probes in cellular imaging.

Core Chemistry: The Power of Nucleophilic Aromatic Substitution (SNAr)

The utility of this compound in fluorescent probe design is rooted in the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) at the 3-position and the methylsulfonyl group (-SO₂CH₃) at the 2-position.

The methylsulfonyl group serves as an excellent leaving group, while the nitro group activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex. This unique electronic arrangement makes the 2-position of the pyridine ring highly electrophilic and, therefore, an ideal reaction site for soft nucleophiles like thiols.

The reaction proceeds via a two-step addition-elimination mechanism. First, the deprotonated thiol (thiolate) attacks the carbon atom bearing the methylsulfonyl group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the methylsulfonyl group is eliminated, and the aromaticity of the pyridine ring is restored, resulting in the formation of a stable thioether bond between the pyridine scaffold and the thiol-containing molecule.

SNAr_Mechanism reagents This compound + R-SH (Thiol) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack product Thioether Product + CH3SO2- intermediate->product Elimination of Leaving Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

This reaction is highly chemoselective for thiols over other biological nucleophiles, such as amines and alcohols, under physiological conditions. This selectivity is a critical attribute for developing probes that can function effectively in the complex intracellular environment.

Designing a Thiol-Reactive Fluorescent Probe

The general design of a fluorescent probe based on this compound involves coupling this reactive moiety to a fluorophore that possesses a nucleophilic handle, typically a thiol group. The unreacted probe is often designed to be in a "quenched" or non-fluorescent state. Upon reaction with the target thiol, the resulting thioether product exhibits a "turn-on" fluorescence response. This fluorescence enhancement can be achieved through various photophysical mechanisms, such as photoinduced electron transfer (PeT) quenching that is disrupted upon reaction.

Experimental Protocols

Protocol 1: Synthesis of a Thiol-Reactive Fluorescent Probe

This protocol describes a general method for the synthesis of a fluorescent probe by reacting this compound with a thiol-containing fluorophore. For this example, we will consider the hypothetical reaction with a generic thiol-modified coumarin dye.

Materials:

  • This compound

  • Thiol-containing fluorophore (e.g., 7-mercapto-4-methylcoumarin)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Nitrogen gas supply

  • Round-bottom flask and standard glassware

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the thiol-containing fluorophore (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.5 equivalents) to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate. Stir the solution at room temperature for 15 minutes.

  • Addition of the Pyridine Scaffold: To the stirred solution, add a solution of this compound (1.2 equivalents) in a minimal amount of anhydrous DMF dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours at room temperature, but gentle heating (e.g., 50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), pour the reaction mixture into cold water. A precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure fluorescent probe.

Synthesis_Workflow start Dissolve Thiol-Fluorophore in DMF add_base Add DIPEA start->add_base add_pyridine Add this compound add_base->add_pyridine monitor Monitor by TLC add_pyridine->monitor workup Work-up and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Fluorescent Probe purify->product

Caption: Workflow for the synthesis of a thiol-reactive fluorescent probe.

Protocol 2: Characterization of the Fluorescent Probe

The synthesized probe should be thoroughly characterized to confirm its identity and purity.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized probe.

  • Mass Spectrometry (MS): To determine the molecular weight of the probe and confirm its identity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Protocol 3: Evaluation of Photophysical Properties

The fluorescence properties of the probe and its adduct with a model thiol (e.g., N-acetyl-L-cysteine) should be characterized.

Materials:

  • Synthesized fluorescent probe

  • N-acetyl-L-cysteine

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solutions: Prepare stock solutions of the fluorescent probe (e.g., 1 mM in DMSO) and N-acetyl-L-cysteine (e.g., 100 mM in PBS).

  • Absorption Spectra: Record the UV-Vis absorption spectra of the probe in PBS before and after the addition of an excess of N-acetyl-L-cysteine.

  • Fluorescence Spectra: Record the fluorescence emission spectra of the probe in PBS before and after the addition of an excess of N-acetyl-L-cysteine. Determine the optimal excitation and emission wavelengths.

  • Quantum Yield Determination: Measure the fluorescence quantum yield of the probe-thiol adduct relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[1]

  • Selectivity Studies: Investigate the fluorescence response of the probe to other biologically relevant species, such as various amino acids, reactive oxygen species (e.g., H₂O₂), and reducing agents (e.g., ascorbic acid), to confirm its selectivity for thiols.

Table 1: Representative Photophysical Data

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M-1cm-1)Fluorescence Quantum Yield (ΦF)
Probe (Unreacted) ~400~500 (weak)~15,000< 0.01
Probe-Thiol Adduct ~450~530 (strong)~30,000~0.50

Note: These are hypothetical values for a coumarin-based probe and should be experimentally determined.

Application in Live Cell Imaging

Fluorescent probes synthesized using this compound can be employed to visualize intracellular thiols in living cells.

Protocol 4: Live Cell Imaging of Intracellular Thiols

Materials:

  • Synthesized fluorescent probe

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Cells (e.g., HeLa cells)

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Culture the cells in a suitable dish or plate for microscopy (e.g., glass-bottom dish) until they reach the desired confluency.

  • Probe Loading: Prepare a stock solution of the fluorescent probe in DMSO. Dilute the stock solution in serum-free cell culture medium to the desired final concentration (typically 1-10 µM).

  • Incubation: Remove the culture medium from the cells and wash them with PBS. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37 °C in a CO₂ incubator.

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with PBS to remove any excess, unreacted probe.

  • Imaging: Add fresh cell culture medium to the cells and image them using a confocal microscope with the appropriate excitation and emission settings determined from the photophysical characterization.

Imaging_Workflow start Culture Cells load_probe Load Cells with Fluorescent Probe start->load_probe incubate Incubate at 37°C load_probe->incubate wash Wash with PBS incubate->wash image Confocal Microscopy wash->image

Caption: Workflow for live cell imaging of intracellular thiols.

Expertise & Experience: Why Choose this compound?

While other thiol-reactive functionalities exist, such as maleimides and iodoacetamides, the this compound scaffold offers distinct advantages:

  • High Reactivity and Selectivity: The strong electron-withdrawing nature of the nitro and methylsulfonyl groups provides a "hard" electrophilic center that reacts rapidly and selectively with soft thiol nucleophiles.

  • Stability of the Thioether Linkage: The resulting thioether bond is highly stable, which is crucial for long-term imaging experiments and for applications where the probe is used to label proteins for subsequent analysis.

  • Tunable Reactivity: The reactivity of the pyridine scaffold can be modulated by introducing different substituents on the ring, allowing for the fine-tuning of the probe's properties for specific applications.

  • Favorable Photophysical Modulation: The significant change in the electronic properties of the pyridine ring upon reaction with a thiol can be effectively coupled to a fluorophore to produce a large "turn-on" fluorescence response, leading to a high signal-to-noise ratio.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The successful synthesis and purification of the probe can be rigorously confirmed by standard analytical techniques (NMR, MS, HPLC). The functional performance of the probe is then validated through photophysical measurements, where a significant and selective fluorescence enhancement in the presence of thiols should be observed. Finally, the utility of the probe in a biological context is demonstrated through live-cell imaging, where an increase in intracellular fluorescence is expected upon probe loading and reaction with endogenous thiols.

Conclusion

This compound is a powerful and versatile building block for the development of highly selective and sensitive fluorescent probes for the detection of biological thiols. The straightforward and robust chemistry, coupled with the favorable properties of the resulting probes, makes this an attractive approach for researchers in cell biology, biochemistry, and drug discovery. The detailed protocols and application notes provided in this guide offer a solid foundation for the successful implementation of this technology in your research endeavors.

References

Metal-Free Cysteine Arylation Using 2-(Methylsulfonyl)-3-nitropyridine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective modification of cysteine residues in peptides and proteins is a cornerstone of modern chemical biology and drug development. This guide provides a comprehensive overview and detailed protocols for the metal-free arylation of cysteine thiols using the highly efficient reagent, 2-(Methylsulfonyl)-3-nitropyridine. Operating under mild, aqueous conditions, this method offers excellent chemoselectivity for cysteine, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism to form stable thioether linkages. This document is intended for researchers, scientists, and drug development professionals seeking a robust and versatile tool for bioconjugation, protein functionalization, and the development of covalent therapeutics.

Introduction: The Strategic Advantage of Metal-Free Cysteine Arylation

Cysteine, with its uniquely nucleophilic thiol side chain and relatively low abundance in proteins, presents an ideal target for site-specific chemical modification.[1][2] Traditional methods for cysteine modification, while effective, can suffer from limitations such as product instability or the requirement for harsh reaction conditions. The arylation of cysteine to form stable carbon-sulfur (S-C(sp²)) bonds offers a significant improvement over methods that generate less stable S-C(sp³) bonds.[3]

The use of heteroaryl sulfones, such as this compound, has emerged as a powerful strategy for metal-free cysteine arylation.[4] This approach avoids the use of potentially toxic transition metals, which can be difficult to remove from biological samples.[5] The reaction proceeds under benign aqueous conditions, typically at or near neutral pH, preserving the delicate three-dimensional structure and function of proteins.[4][6] The resulting aryl thioether bond is highly stable, making this methodology well-suited for the creation of robust bioconjugates for a variety of applications.[6]

Reaction Mechanism: A Nucleophilic Aromatic Substitution (SNAr) Pathway

The arylation of cysteine with this compound proceeds through a well-established nucleophilic aromatic substitution (SNAr) mechanism. The key to this reaction is the electron-deficient nature of the pyridine ring, which is activated by the presence of two strong electron-withdrawing groups: the nitro group at the 3-position and the methylsulfonyl group at the 2-position.

The reaction is initiated by the nucleophilic attack of the deprotonated cysteine thiol (thiolate) on the carbon atom bearing the methylsulfonyl leaving group. This forms a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group. In the final step, the methylsulfinate anion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the stable S-aryl cysteine product.

Caption: The SNAr mechanism of cysteine arylation.

Experimental Protocols

This section provides detailed protocols for the arylation of a model cysteine-containing peptide and a generic protein. It is crucial to optimize these conditions for each specific substrate.

Materials and Reagents
  • Cysteine-containing peptide or protein: Purified to >95%

  • This compound: High purity

  • Reaction Buffer: Phosphate-buffered saline (PBS) or 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) buffer, pH 7.0-8.0. The buffer should be degassed to minimize cysteine oxidation.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). TCEP is often preferred as it does not contain a thiol and therefore does not compete in the arylation reaction.[2]

  • Organic Co-solvent (if necessary): Dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) to dissolve the arylation reagent.

  • Quenching Reagent: L-cysteine or β-mercaptoethanol.

  • Analytical Instruments: HPLC, LC-MS, or other suitable methods for reaction monitoring and product characterization.

Protocol for Arylation of a Cysteine-Containing Peptide

This protocol is a starting point for the modification of a generic cysteine-containing peptide.

Peptide Arylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Start Dissolve Peptide in Degassed Buffer Reduce Add TCEP (if necessary) Incubate 30 min Start->Reduce Add_Reagent Add Arylation Reagent to Peptide Solution (1.5 - 5 equivalents) Reduce->Add_Reagent Reagent_Prep Prepare Stock Solution of This compound in DMSO Reagent_Prep->Add_Reagent Incubate Incubate at Room Temperature (1 - 4 hours) Add_Reagent->Incubate Monitor Monitor Reaction Progress by HPLC/LC-MS Incubate->Monitor Quench Quench with Excess L-cysteine (optional) Monitor->Quench Purify Purify by RP-HPLC Quench->Purify Characterize Characterize by Mass Spectrometry Purify->Characterize

Caption: Workflow for peptide arylation.

Step-by-Step Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in degassed reaction buffer (e.g., 100 mM HEPES, pH 8.0) to a final concentration of 1-5 mg/mL.

  • Reduction (Optional): If the cysteine residue may be oxidized (e.g., forming a disulfide), add TCEP to a final concentration of 0.5 mM. Incubate at room temperature for 30 minutes.

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in DMSO.

  • Reaction Initiation: Add 1.5 to 5 molar equivalents of the this compound stock solution to the peptide solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid affecting peptide solubility and structure.

  • Incubation: Incubate the reaction mixture at room temperature for 1 to 4 hours. The reaction progress should be monitored periodically.

  • Monitoring: Analyze aliquots of the reaction mixture by HPLC or LC-MS to determine the extent of conversion.

  • Quenching (Optional): Once the reaction is complete, add a 10-fold molar excess of L-cysteine or β-mercaptoethanol to quench any unreacted arylation reagent.

  • Purification: Purify the arylated peptide using reversed-phase HPLC.

  • Characterization: Confirm the identity of the product by mass spectrometry.

Protocol for Arylation of a Protein

Labeling proteins requires careful handling to maintain their native conformation.

Step-by-Step Procedure:

  • Protein Preparation: Exchange the protein into a suitable degassed reaction buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

  • Reduction (Optional but Recommended): Add a 10-fold molar excess of TCEP to the protein solution and incubate for 1 hour at room temperature to ensure all accessible cysteine residues are in their reduced state. Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.[7]

  • Reagent Preparation: Prepare a fresh stock solution of this compound in DMSO.

  • Reaction Initiation: Add a 10- to 50-fold molar excess of the arylation reagent to the protein solution. Gently mix the solution. The final DMSO concentration should be kept as low as possible (ideally <5% v/v).

  • Incubation: Incubate the reaction at room temperature or 4°C for 2 to 12 hours. The optimal time and temperature should be determined empirically.

  • Removal of Excess Reagent: Remove unreacted this compound and the leaving group by size-exclusion chromatography, dialysis, or buffer exchange.

  • Analysis: Analyze the degree of labeling by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Substrate Scope and Selectivity

The reaction is highly chemoselective for cysteine residues due to the high nucleophilicity of the thiolate anion at neutral to slightly basic pH.[5] Other nucleophilic amino acid side chains, such as lysine, histidine, and tyrosine, are generally not reactive under these mild conditions. This high degree of selectivity is a key advantage of this methodology.

The reactivity of a specific cysteine residue within a protein is highly dependent on its local microenvironment, including its solvent accessibility and pKa. Buried cysteine residues will not be accessible for modification, while surface-exposed cysteines with a lower pKa will be more readily arylated.

Substrate TypeExpected ReactivityKey Considerations
Small Peptides HighEnsure peptide solubility in the reaction buffer.
Solvent-Exposed Cysteines in Proteins Moderate to HighThe pKa of the cysteine thiol is a critical factor.
Buried Cysteines in Proteins Low to NoneProtein unfolding may be required for modification.
Other Nucleophilic Residues Very LowGenerally unreactive under standard conditions.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Oxidized cysteine (disulfide formation)- Cysteine residue is not solvent-accessible- Incorrect pH (too low)- Reagent degradation- Pre-treat the protein/peptide with a reducing agent like TCEP.- Confirm cysteine accessibility through structural data or denaturation studies.- Increase the pH of the reaction buffer to 8.0-8.5 to increase thiolate concentration.- Use a fresh stock solution of the arylation reagent.
Non-specific Labeling - High pH leading to reaction with other nucleophiles (e.g., lysine)- Prolonged reaction times at high reagent concentrations- Lower the reaction pH to 7.0-7.5.- Reduce the reaction time and/or the molar excess of the arylation reagent.
Protein Precipitation - High concentration of organic co-solvent (e.g., DMSO)- Modification alters protein stability- Minimize the volume of the reagent stock solution added; keep DMSO concentration below 5%.- Perform the reaction at a lower temperature (e.g., 4°C).

Conclusion

Metal-free cysteine arylation using this compound is a robust, selective, and versatile method for the modification of peptides and proteins. The mild reaction conditions, high chemoselectivity, and the stability of the resulting thioether linkage make it an invaluable tool for a wide range of applications in chemical biology, drug discovery, and materials science. By following the protocols and considering the factors outlined in this guide, researchers can effectively implement this powerful bioconjugation strategy.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Reactions with 2-(Methylsulfonyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 2-(methylsulfonyl)-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges and frequently asked questions to help you navigate and troubleshoot your chemical reactions effectively.

Core Concepts: Understanding the Reactivity of this compound

This compound is a powerful electrophile primarily used in nucleophilic aromatic substitution (SNAr) reactions. Its reactivity stems from two key features:

  • The Methylsulfonyl Group (-SO₂CH₃): This is an excellent leaving group, readily displaced by a wide range of nucleophiles.

  • The Nitro Group (-NO₂): Positioned meta to the leaving group, the nitro group is a strong electron-withdrawing group that activates the pyridine ring towards nucleophilic attack.[1][2] The electron-deficient nature of the pyridine ring itself further enhances this reactivity.[1]

The combination of a good leaving group and strong activation makes this compound a highly effective reagent for forging new bonds in synthetic chemistry, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

This is one of the most common frustrations in synthesis. If your reaction with this compound is yielding little to no desired product, consider the following possibilities.

Potential Causes & Solutions
Potential Cause Explanation Recommended Action
Insufficient Nucleophilicity The incoming nucleophile may not be strong enough to displace the methylsulfonyl group under the current reaction conditions.- Increase Basicity: If your nucleophile is an alcohol or amine, consider deprotonating it first with a suitable base (e.g., NaH, K₂CO₃, or an organic base like DBU or Et₃N) to generate the more nucleophilic alkoxide or amide. - Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile can stabilize the charged intermediate (Meisenheimer complex) formed during SNAr reactions, thereby accelerating the reaction rate.[4]
Poor Solubility One or more of your reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.- Solvent Screening: Test a range of solvents to find one that dissolves all reactants at the reaction temperature.[5][6][7] - Increase Temperature: Gently warming the reaction mixture can improve solubility and increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.
Steric Hindrance Bulky groups on either the nucleophile or the pyridine ring can sterically hinder the approach of the nucleophile, slowing down or preventing the reaction.[8]- Less Bulky Reagents: If possible, consider using a less sterically hindered nucleophile. - Higher Temperatures: Increasing the reaction temperature can sometimes overcome steric barriers.
Degradation of Reagent This compound can be susceptible to degradation, especially in the presence of moisture or strong bases over prolonged periods.- Check Reagent Quality: Ensure the reagent is of high purity and has been stored properly in a cool, dry place.[9] - Use Fresh Reagent: If in doubt, use a fresh bottle of the reagent.

Experimental Workflow: Optimizing a Basic SNAr Reaction

G cluster_start Initial Setup cluster_reaction Reaction Monitoring cluster_troubleshooting Troubleshooting cluster_workup Workup & Analysis start Reactants: - this compound - Nucleophile (e.g., an amine or alcohol) - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) reaction Stir at room temperature Monitor by TLC or LC-MS start->reaction no_product Low or No Product Yield? reaction->no_product increase_temp Increase temperature (e.g., 50-80 °C) no_product->increase_temp Yes workup Quench reaction, extract product, and purify (e.g., column chromatography) no_product->workup No increase_temp->reaction Re-monitor stronger_base Use a stronger base (e.g., NaH) increase_temp->stronger_base Still no product stronger_base->reaction Re-monitor change_solvent Change solvent (e.g., DMSO) stronger_base->change_solvent Still no product change_solvent->reaction product Desired Product workup->product

Caption: A workflow for troubleshooting low-yield SNAr reactions.

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC plate or peaks in your LC-MS can be perplexing. Understanding the potential side reactions is key to mitigating them.

Potential Causes & Solutions
Potential Cause Explanation Recommended Action
Hydrolysis of Starting Material In the presence of water, this compound can hydrolyze to 2-hydroxy-3-nitropyridine. This is more likely if using a strong aqueous base.- Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[10]
Reaction with Solvent Nucleophilic solvents, such as alcohols, can compete with your intended nucleophile and react with the starting material.- Use Non-Nucleophilic Solvents: Opt for solvents like DMF, DMSO, THF, or toluene.[10]
Over-reaction or Multiple Substitutions If your nucleophile has multiple reactive sites, or if the product is more reactive than the starting material, you may see multiple additions.- Control Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents). - Lower Temperature: Running the reaction at a lower temperature can often improve selectivity.
Decomposition At elevated temperatures, the starting material or product may decompose, leading to a complex mixture of byproducts.- Temperature Control: Avoid excessive heating. If higher temperatures are necessary, consider shorter reaction times.
Issue 3: Incomplete Reaction

If your reaction stalls and you observe both starting material and product, even after an extended period, consider these factors.

Potential Causes & Solutions
Potential Cause Explanation Recommended Action
Equilibrium The reaction may be reversible, reaching an equilibrium state where both reactants and products are present.- Remove a Byproduct: If a small molecule (e.g., water) is generated, its removal can drive the reaction to completion. - Increase Reactant Concentration: Adding more of one reactant can shift the equilibrium towards the product side.
Deactivation of Reagents The nucleophile or base may be consumed by side reactions or may not be stable under the reaction conditions over long periods.- Add Fresh Reagent: A fresh portion of the nucleophile or base can sometimes restart a stalled reaction.
Insufficient Mixing In heterogeneous reactions, poor stirring can lead to localized depletion of reactants.- Ensure Vigorous Stirring: Use a suitable stir bar and stir rate to ensure the reaction mixture is homogeneous.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store and handle this compound?

A1: It should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong bases.[9] When handling, use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

Q2: Can the nitro group be reduced before or after the SNAr reaction?

A2: Yes, the nitro group can be reduced to an amine, which is a common transformation in medicinal chemistry.[11] It is generally advisable to perform the SNAr reaction first, as the resulting product is often more stable. The nitro group can then be reduced using standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using a reducing agent like iron powder in acidic media.

Q3: Are there alternative leaving groups to the methylsulfonyl group on the pyridine ring?

A3: Yes, halogens (especially chlorine and fluorine) are common leaving groups in SNAr reactions on pyridine rings.[1][11][12] However, the methylsulfonyl group is often more reactive and can be advantageous in cases where halogenated pyridines are unreactive.[13]

Q4: My reaction is very slow at room temperature. What is a safe upper-temperature limit?

A4: While reaction-dependent, many SNAr reactions with this reagent can be heated to 80-120 °C in high-boiling point solvents like DMF or DMSO.[1] It is always recommended to perform a small-scale test reaction and monitor for decomposition by TLC or LC-MS as you gradually increase the temperature.

Visualizing the SNAr Mechanism

The nucleophilic aromatic substitution reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2][4][14]

Caption: The addition-elimination mechanism of SNAr reactions.

References

optimizing yield and purity in 2-(Methylsulfonyl)-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methylsulfonyl)-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Synthesis Overview & Core Principles

The synthesis of this compound is typically approached via a two-step sequence. The efficiency and purity of the final product are highly dependent on the careful execution and optimization of each stage.

  • Step 1: Formation of the Sulfide Precursor. The journey begins with the synthesis of 2-(methylthio)-3-nitropyridine. This is most reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction on an activated pyridine ring, such as 2-chloro-3-nitropyridine, with a methylthiolate source. This method is generally preferred over the direct nitration of 2-(methylthio)pyridine, which can lead to isomeric impurities and potential oxidation of the sulfur atom under harsh nitrating conditions.[1][2][3]

  • Step 2: Oxidation of the Sulfide to the Sulfone. This is the critical transformation where yield and purity are most often compromised. The sulfide (2-(methylthio)-3-nitropyridine) is oxidized to the target sulfone. The primary challenge is to achieve complete conversion without lingering sulfoxide intermediate or generating undesired byproducts.[4][5][6]

The following diagram illustrates the general synthetic workflow.

G cluster_0 Step 1: Sulfide Formation (SNAr) cluster_1 Step 2: Oxidation A 2-Chloro-3-nitropyridine C 2-(Methylthio)-3-nitropyridine (Sulfide Intermediate) A->C Nucleophilic Aromatic Substitution B Sodium Thiomethoxide (or MeSH + Base) E This compound (Final Product) C->E Oxidation >2 equivalents C->E D Oxidizing Agent (e.g., m-CPBA, H₂O₂)

Caption: General two-step synthesis pathway for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low purity in the final product?

A1: The most frequent issue is the presence of the intermediate, 2-(methylsulfinyl)-3-nitropyridine (the sulfoxide). This arises from incomplete oxidation of the sulfide precursor. Achieving the complete two-electron oxidation from sulfide to sulfone while stopping the single-electron oxidation at the sulfoxide stage requires precise control of oxidant stoichiometry and reaction conditions.[5][7]

Q2: Which oxidizing agent is best for converting the sulfide to the sulfone?

A2: There is no single "best" agent, as the choice depends on scale, budget, and safety considerations.

  • m-Chloroperoxybenzoic acid (m-CPBA) is highly effective and generally provides clean reactions, but it can be expensive and its stoichiometry must be carefully controlled.

  • Hydrogen peroxide (H₂O₂) , often in acetic acid, is a cost-effective and "green" oxidant, but reactions can be slower and may require heating, which can increase the risk of side reactions.[7][8]

  • Potassium peroxymonosulfate (Oxone®) is another effective and relatively inexpensive option, often used in a biphasic system with a phase-transfer catalyst.

Q3: Can I nitrate 2-(methylthio)pyridine directly to get the precursor?

A3: While technically possible, it is not the recommended route for achieving high purity. Nitration of substituted pyridines can yield a mixture of isomers, and the strong oxidizing conditions of nitration (e.g., fuming nitric and sulfuric acids) can partially or fully oxidize the sensitive methylthio group, leading to a complex product mixture that is difficult to purify.[9][10] The SNAr route starting from 2-chloro-3-nitropyridine offers superior regioselectivity and a cleaner reaction profile.[1][2][3]

III. Troubleshooting Guide: Oxidation Step

This section addresses specific issues encountered during the critical oxidation of 2-(methylthio)-3-nitropyridine to this compound.

Problem 1: Low Yield of the Final Sulfone Product

Q: My final isolated yield of this compound is consistently low, even though TLC analysis suggests the reaction went to completion. What are the potential causes and solutions?

A: Root Cause Analysis & Solutions

Low isolated yield, despite apparent completion, often points to issues with product stability, the workup procedure, or purification.

  • Causality—Product Degradation: The pyridine ring, activated by two strong electron-withdrawing groups (sulfonyl and nitro), can be susceptible to nucleophilic attack under certain conditions. If the workup is too basic or involves prolonged heating, product degradation can occur.

  • Causality—Workup Losses: The product has moderate polarity. During aqueous workup, it can be lost to the aqueous phase if an insufficient volume or number of organic extractions are performed. Emulsion formation can also trap the product.

Troubleshooting Protocol:

  • Optimize Quenching: After the reaction is complete, cool the mixture to 0 °C before quenching excess oxidant. Use a mild reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to quench. Avoid strong bases.

  • Refine Extraction:

    • Ensure the pH of the aqueous layer is near neutral (pH 6-7) before extraction.

    • Use a robust extraction solvent like dichloromethane (DCM) or ethyl acetate.

    • Perform at least three to five extractions to ensure complete recovery of the product from the aqueous phase.

    • If emulsions form, add a small amount of brine to help break the layers.

  • Purification Strategy: Avoid unnecessarily harsh purification conditions. If using column chromatography, ensure the silica gel is not acidic, which could potentially degrade the product. A neutral plug of silica or using a solvent system buffered with a small amount of a non-nucleophilic base (e.g., triethylamine, if compatible) can sometimes help.

Problem 2: Significant Sulfoxide Impurity in the Final Product

Q: My final product is a mixture of the desired sulfone and the sulfoxide intermediate. How can I drive the reaction to completion and then purify the product?

A: Root Cause Analysis & Solutions

This is the most common purity issue. It directly results from insufficient oxidative power, either through incorrect stoichiometry, insufficient reaction time, or suboptimal temperature.

  • Causality—Stoichiometry: The oxidation of a sulfide to a sulfone is a two-step process. It requires a minimum of two molar equivalents of a single-oxygen donor like m-CPBA. Using less than ~2.1-2.2 equivalents can easily result in stalling at the sulfoxide stage.[5][11]

  • Causality—Reaction Kinetics: The oxidation of the sulfoxide to the sulfone is generally slower than the initial oxidation of the sulfide to the sulfoxide. If the reaction time is too short or the temperature is too low, the reaction will not proceed to completion.

Troubleshooting & Optimization Protocol:

The table below compares common oxidants for this transformation.

Oxidizing SystemStoichiometry (mol equiv.)Typical ConditionsProsCons
m-CPBA 2.2 - 2.5DCM, 0 °C to RTClean reaction, high yieldExpensive, potentially explosive
H₂O₂ / Acetic Acid 2.5 - 3.0Acetic Acid, 50-70 °CInexpensive, "green" byproduct (H₂O)Requires heating, can be slow
Oxone® 2.2 - 2.5MeOH/H₂O or DCM/H₂OInexpensive, stable solidOften requires biphasic system

Step-by-Step Experimental Protocol (m-CPBA Example):

  • Dissolve 1.0 equivalent of 2-(methylthio)-3-nitropyridine in dichloromethane (DCM, ~10 mL per gram of sulfide).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2.2 equivalents of m-CPBA (assay ~77%) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS. If sulfoxide remains, an additional 0.1-0.2 equivalents of m-CPBA can be added.

  • Upon completion, cool to 0 °C and quench by adding 10% aqueous Na₂S₂O₃ solution. Stir for 20 minutes.

  • Proceed with a standard aqueous workup and extraction as described in Problem 1.

Strategy for Contaminated Batches:

If you have an isolated mixture of sulfone and sulfoxide, the easiest purification method is often to re-subject the entire batch to the oxidation conditions. This will convert the remaining sulfoxide to the desired sulfone, leaving you with a single major product that is much easier to purify via recrystallization or chromatography.

Problem 3: Formation of Unknown, Highly Polar Impurities

Q: My reaction produces the desired sulfone, but also significant amounts of highly polar baseline material on TLC, reducing my yield. What could be causing this?

A: Root Cause Analysis & Solutions

The formation of highly polar byproducts often indicates over-oxidation or other side reactions involving the sensitive nitropyridine ring.

  • Causality—N-Oxide Formation: Pyridine nitrogens can be oxidized to N-oxides, especially with peroxide-based oxidants. This dramatically increases the polarity of the molecule.

  • Causality—Ring Opening/Degradation: The combination of an oxidizing environment and a highly electron-deficient ring can, under certain conditions (e.g., excessive heat, presence of strong nucleophiles), lead to ring degradation pathways.

Troubleshooting Decision Tree:

G cluster_oxidant Oxidant Check cluster_temp Temperature Control cluster_workup Workup Conditions start Analyze Crude Reaction: Highly Polar Impurities Observed q1 Are you using H₂O₂ at elevated temperatures? start->q1 a1_yes High risk of N-Oxide formation. Switch to m-CPBA at 0°C to RT. q1->a1_yes Yes a1_no Proceed to Temperature Check q1->a1_no No q2 Was there an uncontrolled exotherm during oxidant addition? a1_no->q2 a2_yes Likely degradation. Improve cooling and add oxidant more slowly. q2->a2_yes Yes a2_no Proceed to Workup Check q2->a2_no No q3 Is a strong base (e.g., NaOH) used during workup? a2_no->q3 a3_yes Ring may be susceptible to nucleophilic attack/degradation. Use a milder base like NaHCO₃ for neutralization. q3->a3_yes Yes a3_no Consider solvent purity and other trace contaminants. q3->a3_no No

Caption: Troubleshooting logic for the formation of polar impurities.

IV. References

  • ResearchGate. (n.d.). Oxidation of sulfide to sulfone in different conditions. Retrieved January 2, 2026, from --INVALID-LINK--

  • PMC. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. NIH. Retrieved January 2, 2026, from --INVALID-LINK--

  • Benchchem. (n.d.). 2-(Methylthio)-5-nitropyridine | CAS 20885-21-6 | Supplier. Retrieved January 2, 2026, from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved January 2, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines. Retrieved January 2, 2026, from --INVALID-LINK--

  • Journal of Synthetic Chemistry. (2024, February 18). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Retrieved January 2, 2026, from --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sulfide Oxidation. Wordpress. Retrieved January 2, 2026, from --INVALID-LINK--

  • YouTube. (2025, July 20). How Do Sulfides Undergo Oxidation? Chemistry For Everyone. Retrieved January 2, 2026, from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 2-Methylthio-5-nitro-pyridine. Retrieved January 2, 2026, from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved January 2, 2026, from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved January 2, 2026, from --INVALID-LINK--

  • Unknown Source. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved January 2, 2026, from --INVALID-LINK--

  • Royal Society of Chemistry. (2013, October 22). One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation. Chemical Science. Retrieved January 2, 2026, from --INVALID-LINK--

  • ResearchGate. (2025, October 15). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved January 2, 2026, from --INVALID-LINK--

  • ResearchGate. (2025, August 6). (PDF) SULFOXIDES AND SULFONES: REVIEW. Retrieved January 2, 2026, from --INVALID-LINK--

  • ACS Publications. (2023, September 1). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Retrieved January 2, 2026, from --INVALID-LINK--

  • MDPI. (n.d.). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Retrieved January 2, 2026, from --INVALID-LINK--

  • Who we serve. (2016, June 7). Recent Advances in the Synthesis of Sulfones. Retrieved January 2, 2026, from --INVALID-LINK--

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved January 2, 2026, from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) of Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for nucleophilic aromatic substitution (SNAr) reactions involving nitropyridines. This guide is designed to help you navigate the common challenges and unexpected outcomes that can arise during your experiments. As Senior Application Scientists, we have compiled this resource based on a synthesis of established chemical principles and practical, field-proven insights to ensure your success.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the nucleophilic substitution of nitropyridines in a direct question-and-answer format.

Question 1: My SNAr reaction on a nitropyridine is resulting in a low or no yield of the desired product. What are the likely causes?

Answer:

Low or nonexistent yields in SNAr reactions of nitropyridines can often be traced back to a few key factors. The pyridine ring's reactivity is significantly enhanced by the presence of electron-withdrawing groups (EWGs) like the nitro group.[1] However, success is not guaranteed. Here’s a breakdown of potential issues:

  • Inadequate Activation of the Pyridine Ring: While the nitro group is a strong activator, its position relative to the leaving group is crucial. For optimal activation, the nitro group should be ortho or para to the leaving group, as this allows for effective stabilization of the negatively charged Meisenheimer intermediate.[2][3][4] If the nitro group is meta to the leaving group, the activation is significantly weaker.

  • Poor Leaving Group: The nature of the leaving group is a critical determinant of reaction success. For SNAr reactions, the typical reactivity order for halogens is F > Cl ≈ Br > I.[1] Fluorine is an excellent leaving group in this context due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

  • Nucleophile Strength and Basicity: A potent nucleophile is necessary, but an overly strong base can lead to unwanted side reactions, such as deprotonation of the pyridine ring or other functional groups.[1] This can divert the reaction from the intended substitution pathway.

  • Reaction Conditions: SNAr reactions can be highly sensitive to both temperature and solvent. Less reactive substrates may necessitate elevated temperatures to proceed at a reasonable rate.[1] The choice of solvent is also pivotal, as it must solubilize the reactants and stabilize the Meisenheimer complex. Polar aprotic solvents like DMF, DMSO, or THF are often effective.

Question 2: I'm observing the formation of an unexpected regioisomer. What governs the regioselectivity of these reactions?

Answer:

The regioselectivity of nucleophilic attack on the pyridine ring is primarily dictated by electronic effects. The electron-withdrawing nitrogen atom and the nitro group create regions of pronounced electron deficiency at specific positions.

  • Positional Activation: Nucleophilic attack is favored at the positions ortho and para (2- and 4-positions) to the ring nitrogen because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[2][3][4][5]

  • Influence of the Nitro Group: A nitro group further activates the positions ortho and para to it. Therefore, in a nitropyridine, the most favorable positions for nucleophilic attack are those that are ortho or para to both the ring nitrogen and the nitro group.

  • Steric Hindrance: While electronic effects are dominant, steric hindrance from bulky substituents on the pyridine ring or the nucleophile can influence the regioselectivity by impeding approach to a sterically congested site.

A notable side reaction that can lead to unexpected isomers is nitro-group migration . In some cases, particularly with certain substitution patterns and reaction conditions, the nitro group itself can migrate to a different position on the ring. For instance, in the reaction of 3-bromo-4-nitropyridine with amines, a product resulting from nitro-group migration has been observed.[6]

Question 3: My reaction has produced a significant amount of aza-indoles or related bicyclic compounds. How are these formed?

Answer:

The formation of aza-indoles and other fused heterocyclic systems is a known side reaction, particularly when using nucleophiles with an alpha-methylene group adjacent to an electron-withdrawing group (e.g., carbanions derived from active methylene compounds). This often proceeds through a Vicarious Nucleophilic Substitution (VNS) mechanism.

The VNS reaction involves the addition of a carbanion (bearing a leaving group on the same carbon) to the electron-deficient nitropyridine ring. This is followed by a base-induced β-elimination to afford the substituted product.[7][8] In some instances, subsequent intramolecular cyclization can lead to the formation of bicyclic products like aza-indoles.[9]

Question 4: I've isolated a pyridone derivative instead of the expected substitution product. What is the mechanism for this transformation?

Answer:

The formation of pyridones is a common outcome when using oxygen nucleophiles, particularly hydroxide or alkoxides, in the presence of a suitable leaving group at the 2- or 4-position. This can also occur under harsh reaction conditions where water is present.

The mechanism involves the initial nucleophilic attack of the hydroxide or alkoxide at the 2- or 4-position to form a Meisenheimer-like intermediate. Subsequent elimination of the leaving group leads to the formation of a pyridone tautomer. The stability of the pyridone ring system often drives this reaction to completion. The transformation of 2-thiopyridines to 2-pyridones via nucleophilic aromatic substitution is a documented example of this type of reactivity.[10]

Question 5: My reaction seems to have stalled, and I've isolated a stable Meisenheimer-type adduct. Why is this happening?

Answer:

The formation of a stable, isolable Meisenheimer adduct indicates that the initial nucleophilic addition has occurred, but the subsequent elimination of the leaving group is hindered. This can happen for several reasons:

  • Poor Leaving Group: If the group that needs to be eliminated is a poor leaving group (e.g., a hydride ion in some VNS reactions), the second step of the SNAr mechanism (elimination) can become the rate-limiting step or may not proceed at all without a suitable oxidant or specific reaction conditions.

  • Steric Hindrance: Significant steric hindrance around the substitution site in the Meisenheimer intermediate can prevent the necessary conformational changes for the elimination step to occur.[7] For example, the reaction of a secondary carbanion with 3-nitropyridine has been shown to yield a stable N-protonated Meisenheimer-type adduct because steric clashes hinder the subsequent elimination.[7]

  • Electronic Stabilization of the Adduct: In some cases, the Meisenheimer adduct is sufficiently stabilized by resonance and inductive effects, making its rearomatization through elimination less favorable.

Section 2: Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key mechanistic pathways.

Desired SNAr Pathway

SNAr_Mechanism Reactants Nitropyridine + Nucleophile Intermediate Meisenheimer Complex (Anionic σ-adduct) Reactants->Intermediate Addition (Rate-determining step) Product Substituted Nitropyridine Intermediate->Product Elimination of Leaving Group

Caption: The standard two-step addition-elimination mechanism for SNAr reactions.

Troubleshooting Common Side Reactions

Side_Reactions cluster_main Nitropyridine + Nucleophile cluster_side Common Side Reactions Start Stable_Adduct Stable Meisenheimer Adduct (Elimination hindered) Start->Stable_Adduct Steric/Electronic Hindrance Migration Nitro-Group Migration Start->Migration Rearrangement VNS_Cyclization VNS & Cyclization (e.g., Aza-indole formation) Start->VNS_Cyclization VNS Pathway Desired_Product Desired_Product Start->Desired_Product SNAr Pyridone Pyridone Start->Pyridone Hydrolysis

Caption: Decision tree illustrating potential outcomes in the nucleophilic substitution of nitropyridines.

Section 3: Summary of Key Side Products and Their Formation

Side ProductCommon Nucleophile(s)Key Mechanistic FeatureHow to Troubleshoot
Incorrect Regioisomer VariousAttack at a less favorable, but still activated, position. Can also result from nitro-group migration.[6]Optimize reaction temperature and solvent polarity. Re-evaluate the electronic and steric factors of your substrate.
Pyridone Derivatives Hydroxide, Alkoxides, Water (at high temperatures)Nucleophilic attack followed by elimination and tautomerization.Ensure anhydrous reaction conditions. Use non-hydroxylic solvents. If using an alkoxide, consider a non-protic base to generate it in situ.
Stable Meisenheimer Adducts Bulky nucleophiles, carbanionsSteric hindrance preventing the elimination step.[7] Poor leaving group.Use a less bulky nucleophile if possible. Employ a better leaving group. Consider additives that may facilitate the elimination step.
Aza-indoles / Fused Bicyclics Active methylene compoundsVicarious Nucleophilic Substitution (VNS) followed by intramolecular cyclization.[9]Modify the nucleophile to prevent cyclization. Adjust reaction conditions (e.g., lower temperature) to favor the initial substitution over subsequent reactions.
Products of Ring Opening Strong nucleophiles in specific solvents (e.g., THF)Attack on the pyridine ring leading to cleavage.Change the solvent to one less likely to participate in the reaction. Use a milder nucleophile or less harsh conditions.

Section 4: Experimental Protocols

General Protocol for a Standard SNAr Reaction

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nitropyridine substrate (1.0 eq.).

  • Solvent Addition: Add an appropriate anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF) to dissolve the substrate.

  • Nucleophile Addition: Add the nucleophile (1.0 - 1.5 eq.). If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe. If a base is required to generate the nucleophile in situ, it should be added cautiously at a controlled temperature.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the starting materials). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a suitable reagent (e.g., water, saturated aqueous ammonium chloride).

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

References

Technical Support Center: Accelerating SNAr Reactions on Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions on pyridines. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their reactions. Here, we delve into the mechanistic nuances and provide practical, field-proven strategies to enhance reaction rates and yields.

Understanding the SNAr Mechanism on Pyridines

The Nucleophilic Aromatic Substitution (SNAr) reaction on a pyridine ring is a stepwise process involving the addition of a nucleophile to the electron-deficient ring, forming a resonance-stabilized intermediate called a Meisenheimer complex, followed by the elimination of a leaving group.[1][2] The electron-withdrawing nature of the ring nitrogen atom facilitates this reaction by stabilizing the negatively charged intermediate, making pyridines more reactive towards nucleophiles than benzene.[1][3]

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common challenges encountered during SNAr reactions on pyridines.

Category 1: Low or No Reaction Conversion

Question 1: My SNAr reaction on a pyridine substrate is sluggish or not proceeding at all. What are the primary factors to investigate?

Several factors can contribute to low reactivity in pyridine SNAr reactions. A systematic approach to troubleshooting is crucial.

1. Is the Pyridine Ring Sufficiently Activated?

  • Inherent Reactivity: Pyridine itself is more reactive than benzene in SNAr reactions due to the electron-withdrawing nitrogen atom.[3] However, for many nucleophiles, additional activation is necessary.

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs (e.g., -NO2, -CN, -CF3) ortho or para to the leaving group is critical for enhancing the electrophilicity of the carbon atom undergoing attack and for stabilizing the Meisenheimer intermediate.[2][4][5] Reactions on pyridines lacking such groups are often slow.[4]

  • Formation of Pyridinium Salts: Protonating or alkylating the pyridine nitrogen to form a pyridinium salt dramatically increases the ring's electron deficiency, thereby accelerating the rate of nucleophilic attack.[4][6] This is a highly effective strategy for activating otherwise unreactive pyridine substrates.

2. Is the Leaving Group Appropriate?

  • The "Element Effect": In SNAr reactions, the bond to the leaving group is not broken in the rate-determining step. Instead, the rate is influenced by the leaving group's ability to activate the ring through its inductive electron-withdrawing effect.[7] Consequently, the typical reactivity order for halogens is F > Cl > Br > I.[4][8][9][10] The high electronegativity of fluorine makes the attached carbon more electrophilic and susceptible to nucleophilic attack.[7][10]

  • Other Leaving Groups: Besides halogens, other groups like sulfonate esters (e.g., tosylates, mesylates) can also serve as effective leaving groups.[4]

3. Is the Nucleophile Potent Enough?

  • Nucleophilicity vs. Basicity: A strong nucleophile is required for a successful SNAr reaction. However, highly basic nucleophiles can lead to side reactions, such as deprotonation of the pyridine ring.[4] The choice of nucleophile should balance reactivity with selectivity. For instance, while alkoxides are good nucleophiles, sterically hindered ones might react slower.[11]

  • Generating a Stronger Nucleophile: If you are using a weak nucleophile (e.g., an alcohol), converting it to a more potent form, such as an alkoxide by deprotonation with a strong base, can significantly increase the reaction rate.[10][11]

4. Are the Reaction Conditions Optimized?

  • Solvent: Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred for SNAr reactions.[10][12] These solvents can effectively solvate the counter-ion of the nucleophile, increasing its nucleophilicity, and can also help stabilize the charged Meisenheimer intermediate.[4][13]

  • Temperature: Many SNAr reactions on pyridines require elevated temperatures to proceed at a reasonable rate, especially with moderately activated substrates or less potent nucleophiles.[4][14] Increasing the temperature can often overcome a high activation barrier.

  • Catalysis: In some instances, catalysis can be employed. For example, Lewis acids can be used to activate the pyridine ring.[4] Photocatalysis has also emerged as a method for the pyridination of electron-rich arenes under mild conditions.[5]

Troubleshooting Flowchart for Low Conversion

Caption: Decision tree for troubleshooting low yield in pyridine SNAr reactions.

Category 2: Regioselectivity Issues

Question 2: My SNAr reaction is producing a mixture of isomers. What governs the regioselectivity, and how can I control it?

Regioselectivity in pyridine SNAr reactions is a critical aspect to control for synthetic utility.

  • Positional Reactivity: Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[3][4][10][15][16] This preference is due to the ability of the electronegative nitrogen atom to delocalize and stabilize the negative charge in the Meisenheimer intermediate through resonance.[4][6][7][10][15] Attack at the C3 (meta) position does not allow for this resonance stabilization, making it significantly less favorable.[4][7]

  • Kinetic vs. Thermodynamic Control: While both C2 and C4 positions are activated, there can be a preference between them. C4 substitution is often thermodynamically favored, while C2 substitution can be kinetically favored.[4] The reaction outcome can be influenced by factors like temperature and reaction time.[4] It has been noted that reactions are often faster at the C4 position than at the C2/C6 positions, though this is highly dependent on the specific nucleophile and reaction conditions.[17]

  • Steric Hindrance: The C2 position is more sterically hindered than the C4 position. Bulky nucleophiles may therefore preferentially attack the C4 position.[10]

  • Influence of Substituents: The position of existing electron-withdrawing or electron-donating groups on the pyridine ring will also direct the regioselectivity of the nucleophilic attack.[4]

Strategies for Controlling Regioselectivity:

StrategyPrincipleExample
Choice of Isomer Synthesize the starting material with the leaving group at the desired C2 or C4 position.Use 2-chloropyridine for C2 substitution or 4-chloropyridine for C4 substitution.
Steric Control Use a bulky nucleophile to favor attack at the less hindered C4 position.A tertiary alkoxide may show higher selectivity for the C4 position over the C2 position.
Temperature Control Lower temperatures may favor the kinetically controlled product (often C2), while higher temperatures may favor the thermodynamically controlled product (often C4).Running the reaction at 0°C versus reflux may alter the isomeric ratio.
Blocking Groups Introduce a temporary blocking group at one of the reactive positions to direct the nucleophile to the other.This is a more advanced synthetic strategy requiring additional steps.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a general method for the reaction of a chloropyridine with an amine nucleophile in a polar aprotic solvent.

Materials:

  • Substituted chloropyridine (1.0 equiv)

  • Amine nucleophile (1.2-2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Potassium Carbonate (K2CO3) (2.0 equiv)

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted chloropyridine, potassium carbonate, and anhydrous DMSO.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the amine nucleophile to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Activation of Pyridine via N-Phosphonium Salt Formation

Recent literature has shown that the formation of N-phosphonium pyridinium intermediates can dramatically accelerate SNAr reactions, even at ambient temperatures.[18]

Materials:

  • Iodopyridine (1.0 equiv)

  • Tri(p-anisyl)phosphine (1.0 equiv)

  • Chloroform (CHCl3)

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the iodopyridine and chloroform.[18]

  • Add the tri(p-anisyl)phosphine to the solution.[18]

  • Stir the reaction at room temperature or slightly elevated temperatures (e.g., 50 °C) and monitor the formation of the phosphonium salt by 1H NMR.[18]

  • This activated intermediate can then be used in subsequent SNAr reactions.

Reaction Workflow for N-Phosphonium Salt Activation

Caption: Workflow for activating pyridines via N-phosphonium salts.

References

degradation and stability issues of 2-(Methylsulfonyl)-3-nitropyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Overcoming Degradation and Stability Issues in Solution

Welcome to the technical support guide for 2-(Methylsulfonyl)-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. As a versatile building block, particularly in the synthesis of protein degraders and as a cysteine-reactive electrophile, understanding its chemical behavior is paramount for experimental success.[1] This guide provides in-depth, field-proven insights into potential challenges, presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound in solution?

A1: The principal stability issue is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr).[2][3] The pyridine ring is inherently electron-deficient, and this effect is strongly amplified by the two powerful electron-withdrawing groups: the nitro group at the 3-position and the methylsulfonyl group at the 2-position. This electronic arrangement makes the carbon atom at the 2-position (to which the methylsulfonyl group is attached) highly electrophilic and prone to attack by nucleophiles present in the solution.

Q2: What are the most common degradation products I should expect?

A2: The degradation products depend entirely on the nucleophiles present in your solution.

  • In aqueous buffers: The most common degradation product is 2-hydroxy-3-nitropyridine , resulting from hydrolysis where water or a hydroxide ion acts as the nucleophile.

  • In the presence of thiols (e.g., glutathione, cysteine, DTT): You will form a thioether conjugate, such as 2-(S-glutathionyl)-3-nitropyridine . This is often the intended reaction, as the compound is used as a cysteine-reactive probe.[4]

  • In alcohol-based solvents (e.g., methanol, ethanol): Solvolysis can occur, leading to the formation of 2-methoxy-3-nitropyridine or 2-ethoxy-3-nitropyridine .

Q3: How should I store the solid compound and its stock solutions?

A3:

  • Solid Form: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] Keep it away from strong bases, acids, and oxidizing agents.[5]

  • Stock Solutions: For maximum stability, prepare concentrated stock solutions in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). When stored at -20°C or -80°C, these stock solutions can be stable for extended periods. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Specific Experimental Issues
Issue 1: Rapid and Unexpected Disappearance of Compound in Aqueous Buffer

Question: "I dissolved this compound in my experimental buffer (e.g., PBS, pH 7.4) at room temperature. When I analyze my sample by HPLC an hour later, most of my compound is gone, and a new, more polar peak has appeared. What is happening?"

Answer: The Cause (Hydrolysis)

You are observing hydrolysis, the most common degradation pathway in aqueous media. The methylsulfonyl moiety (-SO2Me) is an excellent leaving group. At a neutral or alkaline pH, hydroxide ions (OH⁻), although in low concentration, are potent nucleophiles that readily attack the electrophilic C2 position of the pyridine ring, displacing the methylsulfonyl group to form 2-hydroxy-3-nitropyridine. This process is often accelerated by increased temperature.[7][8]

Click to see the degradation mechanism

Troubleshooting_Workflow cluster_solutions Mitigation Strategies start Inconsistent Results in Cell-Based Assays check_stability Is compound stability in media a potential issue? start->check_stability run_stability_exp Perform Stability Study: Incubate compound in cell-free media at 37°C. Analyze concentration by HPLC/LC-MS at T=0, 1, 4, 8, 24h. check_stability->run_stability_exp Yes is_stable Is the compound stable for the duration of the assay? run_stability_exp->is_stable reduce_time Reduce incubation time is_stable->reduce_time No end_node Re-run experiment with optimized protocol is_stable->end_node Yes increase_conc Increase initial concentration reduce_time->increase_conc add_fresh Replenish compound during experiment increase_conc->add_fresh change_media Consider simpler media (e.g., HBSS) for short-term assays add_fresh->change_media change_media->end_node

References

Technical Support Center: Purification of Products from 2-(Methylsulfonyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the purification challenges associated with derivatives of 2-(Methylsulfonyl)-3-nitropyridine. This molecule is a powerful electrophile, widely used in nucleophilic aromatic substitution (SNAr) reactions due to the activating effects of the nitro and methylsulfonyl groups.[1][2][3] However, this high reactivity, coupled with the inherent polarity of the nitropyridine core, can introduce specific challenges in isolating pure products.

This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols. It is designed to provide you not just with steps, but with the underlying chemical principles to empower you to solve purification challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers face when planning the purification of their target compounds derived from this compound.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile is highly dependent on your specific reaction, but several common classes of impurities arise from the chemistry of the this compound scaffold.

  • Unreacted Starting Material: Incomplete reactions will leave residual this compound.

  • Positional Isomers: If your synthesis involves modification of the pyridine ring itself (e.g., nitration of a precursor), you may have isomers with substituents at different positions. The separation of these closely related compounds is often a primary purification challenge.[4][5]

  • Hydrolysis Products: The pyridine ring is susceptible to hydrolysis, especially under basic or heated conditions, which can convert a substituent or the sulfonyl group into a hydroxyl group (e.g., forming a 2-hydroxy-3-nitropyridine derivative). It is crucial to perform reactions under anhydrous conditions to minimize this.[5]

  • Byproducts from Solvent Participation: If using a nucleophilic solvent like methanol or ethanol at elevated temperatures, you may form byproducts where the solvent molecule has displaced the methylsulfonyl group.[5]

  • Side-Products from the Nucleophile: Impurities can also arise from the degradation or side-reactions of your nucleophile, especially if it is complex or unstable.

Q2: How do I choose between recrystallization and column chromatography for my product?

A2: The choice is dictated by the physical state of your crude product and the nature of the impurities. The following decision tree provides a general guideline.

References

Technical Support Center: Navigating the Challenges of Reactive Sulfonylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and storage of reactive sulfonylpyridines. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile reagents in their synthetic endeavors. As a Senior Application Scientist, I understand that the reactivity that makes sulfonylpyridines valuable also presents unique challenges. This document aims to provide practical, in-depth guidance to ensure the safe and effective use of these compounds, moving beyond simple protocols to explain the "why" behind each recommendation.

Part 1: Understanding the Inherent Reactivity and Instability of Sulfonylpyridines

Sulfonylpyridines are powerful electrophiles, but their utility is intrinsically linked to their reactivity, which can also be a source of instability. Understanding the underlying chemical principles is paramount to successful experimentation.

Q1: What are the primary degradation pathways for sulfonylpyridines?

Sulfonylpyridines are susceptible to two main degradation pathways: hydrolysis and, for certain isomers, formal SO₂ extrusion.

  • Hydrolysis: This is the most common degradation pathway and is initiated by the presence of water.[1][2] The sulfonyl group is highly electrophilic and readily reacts with water, a nucleophile, to form the corresponding sulfonic acid.[1][2] This process is often autocatalytic as the sulfonic acid byproduct can lower the pH, potentially accelerating further degradation of some sulfonamides.[3]

    • Mechanism of Hydrolysis: The hydrolysis can proceed through different mechanisms depending on the specific sulfonylpyridine and reaction conditions, but generally involves nucleophilic attack of water on the sulfur atom.[4]

  • SO₂ Extrusion: This degradation pathway is more specific to α- and γ-isomeric pyridines.[5][6] The proximity of the sulfonyl group to the nitrogen atom in the pyridine ring can facilitate a rearrangement and extrusion of sulfur dioxide, leading to the formation of pyridyl-pyridyl derivatives or other decomposition products. β-isomeric pyridines are generally less prone to this pathway and primarily degrade via hydrolysis.[5][6]

Part 2: Safe Handling and Storage Protocols

Proper handling and storage are the first line of defense against the degradation of your sulfonylpyridine reagents and are crucial for ensuring reproducible experimental outcomes.

Q2: What are the ideal storage conditions for solid sulfonylpyridines?

To maintain the integrity of solid sulfonylpyridines, they should be stored under conditions that minimize exposure to atmospheric moisture and elevated temperatures.

Storage Parameter Recommendation Rationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents hydrolysis by excluding atmospheric moisture.
Temperature 2-8°C (Refrigerated)Reduces the rate of decomposition.[7]
Container Tightly sealed, opaque glass bottleProtects from light and moisture ingress.
Location Cool, dry, and well-ventilated areaEnsures a stable storage environment.[8]
Q3: How should I handle sulfonylpyridines when preparing for a reaction?

Given their reactivity, sulfonylpyridines should be handled with care in a controlled laboratory environment.

  • Work Environment: Always handle sulfonylpyridines in a chemical fume hood to avoid inhalation of any fine powders or vapors.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[10]

  • Dispensing: When weighing and dispensing solid sulfonylpyridines, do so quickly to minimize exposure to the atmosphere. For highly sensitive compounds, consider handling them in a glove box.

  • Dissolution: Dissolve the sulfonylpyridine in a dry, aprotic solvent immediately before use.[11] Ensure all glassware is oven-dried and cooled under an inert atmosphere.

Part 3: Troubleshooting Experimental Challenges

Even with the best practices, challenges can arise during reactions involving sulfonylpyridines. This section addresses some of the most common issues and provides actionable solutions.

Q4: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

Low yields in reactions with sulfonylpyridines can stem from several factors. A systematic approach to troubleshooting is often the most effective.

Potential Cause Troubleshooting Steps & Rationale
Degraded Sulfonylpyridine Verify Reagent Quality: Use a freshly opened bottle or re-verify the purity of your sulfonylpyridine via NMR or LC-MS. Degradation due to improper storage is a common cause of low reactivity.[9]
Presence of Water Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Consider using molecular sieves to dry your solvent before use. Water will compete with your nucleophile and hydrolyze the sulfonylpyridine.[12]
Poor Nucleophilicity of Substrate Optimize Reaction Conditions: For less nucleophilic substrates (e.g., anilines with electron-withdrawing groups), you may need to increase the reaction temperature or use a stronger, non-nucleophilic base to facilitate the reaction.
Side Reactions Control Reagent Addition: Add the sulfonylpyridine solution slowly to the reaction mixture containing your nucleophile. This keeps the concentration of the electrophile low and can minimize side reactions.[13]
Product Loss During Workup Optimize Extraction: If your product has some aqueous solubility, perform multiple extractions with your organic solvent to maximize recovery. A brine wash can also help to break up emulsions and remove water from the organic layer.[9]
Q5: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

The formation of multiple products often points to side reactions or the reaction of the sulfonylpyridine with unintended nucleophiles.

  • Di-sulfonylation of Primary Amines: When reacting a sulfonylpyridine with a primary amine, the formation of a di-sulfonylated byproduct can occur. To minimize this, use a slight excess of the amine (1.1-1.2 equivalents) and add the sulfonylpyridine slowly at a low temperature (e.g., 0 °C).[13]

  • Reaction with Solvent: Ensure your reaction solvent is not nucleophilic. For example, using an alcohol as a solvent can lead to the formation of sulfonate esters as a byproduct. Opt for aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).

  • Hydrolysis Byproduct: The presence of the corresponding sulfonic acid is a common impurity due to hydrolysis.[2] Minimize this by maintaining anhydrous conditions and quenching the reaction by pouring it onto ice-cold water or a buffer.[1]

Q6: How can I effectively quench a reaction containing unreacted sulfonylpyridine?

Quenching is a critical step to safely terminate the reaction and remove excess reactive sulfonylpyridine. The choice of quenching agent depends on the nature of your product and the reaction solvent.

G reaction Reaction Completion (Monitored by TLC/LC-MS) cool Cool Reaction Mixture (e.g., 0 °C) reaction->cool quench Slowly Add Quenching Agent cool->quench Exothermic process workup Aqueous Workup (Extraction) quench->workup purify Purification (Chromatography/Recrystallization) workup->purify

Caption: General workflow for quenching a reaction.

This protocol provides a general guideline for quenching a reaction containing excess sulfonylpyridine with an amine.

Materials:

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Primary or secondary amine (e.g., aqueous ammonia, diethylamine)

  • Organic extraction solvent (e.g., ethyl acetate, DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Cool the Reaction: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This is especially important as the quenching process can be exothermic.[3]

  • Quench: Slowly add your chosen quenching agent.

    • For water-sensitive products: Add a simple amine like diethylamine (1.5-2 equivalents relative to the excess sulfonylpyridine). Stir for 15-30 minutes. This will form a sulfonamide that can be removed during workup or chromatography.[14][15]

    • For water-stable products: Slowly add a saturated aqueous solution of NaHCO₃.[14] This will hydrolyze the sulfonylpyridine to the corresponding sulfonic acid salt, which is water-soluble. Be cautious as CO₂ gas may be evolved.[5]

  • Aqueous Workup: Transfer the quenched reaction mixture to a separatory funnel. Add water and your organic extraction solvent.

  • Extract: Shake the separatory funnel, venting frequently. Allow the layers to separate and collect the organic layer.

  • Wash: Wash the organic layer sequentially with:

    • 1M HCl (if an amine base was used and your product is not acid-sensitive) to remove the base.

    • Saturated aqueous NaHCO₃ solution to remove any remaining sulfonic acid.[14]

    • Brine to help remove water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify: Purify the crude product by column chromatography or recrystallization.

Part 4: Frequently Asked Questions (FAQs)

Q7: Can I use pyridine as a base in reactions with sulfonylpyridines?

While pyridine is a common base in sulfonylation reactions, using it with sulfonylpyridines can sometimes lead to complex reaction mixtures, especially if the sulfonylpyridine is highly reactive.[16] It is often preferable to use a non-nucleophilic, sterically hindered base like 2,6-lutidine or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Q8: How do I monitor the progress of my reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the progress of reactions involving sulfonylpyridines.[17]

  • TLC: A simple and rapid method to qualitatively assess the consumption of starting materials and the formation of the product.

  • LC-MS: Provides more detailed information, allowing for the identification of the product and any byproducts by their mass-to-charge ratio.[18]

Q9: What are some common impurities I might find in my sulfonylpyridine starting material?

Impurities in your starting material can significantly impact your reaction. Common impurities include:

  • The corresponding sulfonic acid: From hydrolysis during synthesis or storage.[2]

  • Starting materials from the synthesis of the sulfonylpyridine: For example, the corresponding pyridine thiol or disulfide.

  • Residual solvents: From the purification process.

It is always good practice to verify the purity of your sulfonylpyridine before use.[11]

Q10: How should I dispose of sulfonylpyridine waste?

Unreacted sulfonylpyridines and their containers should be treated as hazardous waste.

  • Quench before disposal: Small amounts of residual sulfonylpyridine in glassware can be quenched using the protocol described above. The neutralized aqueous solution should be disposed of in the appropriate aqueous hazardous waste container.[5]

  • Bulk waste: Bulk quantities of sulfonylpyridines should be disposed of in their original containers as hazardous waste, following your institution's environmental health and safety guidelines.[9][19] Do not mix with other waste streams.[19]

References

Technical Support Center: Mastering the Reactivity of 2-(Methylsulfonyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(methylsulfonyl)-3-nitropyridine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to empower you in your synthetic endeavors with this versatile building block. The nucleophilic aromatic substitution (SNAr) reactions of this compound are powerful transformations, but their success is intricately linked to the judicious choice of solvent and base. This document will provide you with the foundational knowledge and practical advice to navigate these choices effectively.

Understanding the Reactivity of this compound

The reactivity of this compound in SNAr reactions is governed by the electronic properties of the pyridine ring and the nature of the leaving group. The pyridine nitrogen and the strongly electron-withdrawing nitro group at the 3-position render the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack[1]. The methylsulfonyl group (-SO2Me) at the C2 position is an excellent leaving group, often exhibiting reactivity comparable to or greater than chloro-substituents in similar systems, due to its ability to stabilize a negative charge.

The generally accepted mechanism for the SNAr reaction proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex[2]. The stability of this intermediate is a key factor influencing the reaction rate.

SNAr_Mechanism cluster_0 Reaction Coordinate Reactants This compound + Nu- TS1 Transition State 1 Reactants->TS1 k1 (rate-determining) Intermediate Meisenheimer Complex (stabilized by -NO2 and pyridine N) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 k2 Products Substituted Product + -SO2Me TS2->Products

Caption: Generalized SNAr mechanism of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address common challenges encountered during the use of this compound.

Q1: My reaction is sluggish or not going to completion, even with a strong nucleophile. What should I do?

A1: A sluggish reaction is a common issue and can often be resolved by systematically evaluating your solvent and base conditions.

  • Solvent Choice: The polarity and protic nature of your solvent play a crucial role. Polar aprotic solvents such as Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and Acetonitrile (ACN) are generally preferred for SNAr reactions[3]. These solvents are effective at solvating the cationic counter-ion of the nucleophile's salt, leaving the anionic nucleophile "naked" and more reactive[4]. In contrast, polar protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the reaction[4].

  • Base Selection: If your nucleophile is a primary or secondary amine, the addition of a non-nucleophilic base is often necessary to deprotonate the amine, increasing its nucleophilicity. The choice of base is critical.

    • Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often effective, particularly in polar aprotic solvents like DMF.

    • Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. However, ensure they are non-nucleophilic to avoid competition with your desired nucleophile.

  • Temperature: Increasing the reaction temperature can significantly accelerate the reaction rate. However, be cautious, as higher temperatures can also lead to side reactions and decomposition. Monitor your reaction closely by TLC or LC-MS when increasing the temperature.

Q2: I am observing multiple spots on my TLC, and the yield of my desired product is low. What are the likely side reactions?

A2: The formation of multiple products can be attributed to several factors:

  • Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol), it may compete with your intended nucleophile, leading to the formation of an ether byproduct. This is particularly relevant at elevated temperatures.

  • Hydrolysis of the Starting Material: The methylsulfonyl group can be susceptible to hydrolysis under strongly basic aqueous conditions, leading to the formation of 2-hydroxy-3-nitropyridine. It is crucial to use anhydrous solvents and reagents if this is a concern.

  • Di-substitution or Polysubstitution: If your nucleophile has multiple reactive sites, or if the initial product is still reactive under the reaction conditions, you may observe further substitution.

  • Decomposition: At high temperatures or in the presence of very strong bases, the starting material or product may decompose, leading to a complex mixture.

Troubleshooting Steps:

  • Switch to a non-nucleophilic, polar aprotic solvent.

  • Ensure all reagents and solvents are anhydrous.

  • Use a milder base or a stoichiometric amount of base.

  • Optimize the reaction temperature, starting at a lower temperature and gradually increasing it.

Q3: My reaction with a primary amine is giving a poor yield, while a similar reaction with a secondary amine works well. Why is this?

A3: The difference in reactivity can often be attributed to the pKa of the amine and its steric bulk.

  • Nucleophilicity: While primary amines are generally less sterically hindered, their nucleophilicity can be lower than that of some secondary amines. The addition of a suitable base to deprotonate the primary amine is often more critical than for a more nucleophilic secondary amine.

  • N-H Acidity: The N-H proton of a primary amine is more acidic than that of a secondary amine. In some cases, with a strong enough base, deprotonation of the product formed from a primary amine can occur, leading to potential side reactions.

Q4: I am trying to perform a substitution with a weakly nucleophilic aniline. The reaction is not proceeding. What conditions should I try?

A4: Reactions with weakly nucleophilic anilines often require more forcing conditions.

  • Elevated Temperatures: These reactions often require heating, sometimes to temperatures above 100 °C.

  • Stronger Base: Using a stronger base like sodium hydride (NaH) to pre-deprotonate the aniline can be effective. However, exercise caution as NaH is highly reactive.

  • Solvent Choice: A high-boiling polar aprotic solvent like DMSO or N-methyl-2-pyrrolidone (NMP) is often necessary to reach the required reaction temperatures.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for SNAr reactions with this compound?

A: Polar aprotic solvents are generally the best choice. DMF and DMSO are excellent options due to their high polarity and ability to solvate cations, thus enhancing the reactivity of the nucleophile[3]. Acetonitrile is another good alternative.

Q: Do I always need a base for reactions with amine nucleophiles?

A: For most primary and secondary amines, a base is highly recommended to deprotonate the amine and increase its nucleophilicity. For very nucleophilic amines or when the amine is used in large excess, a base may not be strictly necessary, but it often improves the reaction rate and yield.

Q: Is the methylsulfonyl group a better leaving group than a chloro group in this system?

A: The methylsulfonyl group is an excellent leaving group in SNAr reactions, often comparable to or better than a chloro group. This is due to the ability of the sulfonyl group to stabilize the negative charge that develops on the leaving group.

Q: Can I use this reaction to introduce oxygen or sulfur nucleophiles?

A: Yes, this compound is reactive towards a wide range of nucleophiles, including alkoxides, phenoxides, and thiolates. For alkoxides and thiolates, it is common to generate the nucleophile in situ using a suitable base (e.g., sodium hydride for alcohols, or potassium carbonate for thiols).

Data Presentation: Illustrative Reaction Conditions and Yields

The following table provides representative conditions for the SNAr of this compound with various amine nucleophiles. Please note that these are illustrative examples, and optimization may be required for your specific substrate and desired outcome.

NucleophileSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Piperidine DMFK2CO3804>90
Morpholine DMSODIPEA1006>85
Aniline NMPNaH1201260-75
Benzylamine ACNEt3NReflux880-90

Experimental Protocols

General Procedure for the Reaction of this compound with a Secondary Amine

Experimental_Workflow start Start step1 Dissolve this compound (1.0 eq) in anhydrous DMF. start->step1 step2 Add the secondary amine (1.1 eq) and K2CO3 (1.5 eq). step1->step2 step3 Heat the reaction mixture to 80 °C. step2->step3 step4 Monitor the reaction by TLC or LC-MS. step3->step4 step5 Once complete, cool to room temperature and pour into water. step4->step5 step6 Extract the product with ethyl acetate. step5->step6 step7 Wash the organic layer with brine, dry over Na2SO4, and concentrate. step6->step7 step8 Purify the crude product by column chromatography. step7->step8 end End step8->end

Caption: A typical experimental workflow for the SNAr reaction.

Materials:

  • This compound (1.0 eq)

  • Secondary amine (e.g., piperidine) (1.1 eq)

  • Anhydrous potassium carbonate (K2CO3) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound and anhydrous DMF.

  • To the stirred solution, add the secondary amine followed by potassium carbonate.

  • Heat the reaction mixture to 80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature and pour it into a beaker containing water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(substituted)-3-nitropyridine.

References

Technical Support Center: Navigating Cysteine Labeling Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cysteine Labeling. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols to navigate the complexities of cysteine labeling. As Senior Application Scientists, we have compiled field-proven insights to help you avoid common pitfalls and ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding cysteine labeling experiments.

Q1: What is the core chemical reaction used for labeling cysteine residues?

A1: The most prevalent method for cysteine labeling is the reaction between a thiol (sulfhydryl) group on the cysteine residue and a maleimide functional group on a labeling reagent.[1][2][3] This reaction is a Michael addition, where the thiol acts as a nucleophile and attacks the electron-deficient carbon-carbon double bond of the maleimide.[1][2] This forms a stable, covalent thioether bond.[2][3]

Q2: Why is pH so critical for successful cysteine labeling with maleimides?

A2: The pH of the reaction buffer is a critical parameter that governs both the specificity and efficiency of the labeling reaction. The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[2][4][5][6] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while primary amines (like those on lysine residues) are mostly protonated and thus unreactive.[5][7] At a pH above 7.5, the maleimide group can start to react with amines, leading to non-specific labeling.[5][7] Conversely, at a pH below 6.5, the reaction with thiols becomes significantly slower.

Q3: My protein has disulfide bonds. Do I need to reduce them before labeling?

A3: Yes, it is essential to reduce disulfide bonds prior to labeling with maleimides. The maleimide group reacts with free thiol (-SH) groups, not with the disulfide bonds that form between two cysteine residues.[8][9] Therefore, to make these cysteines available for labeling, the disulfide bonds must be broken using a reducing agent.[8][9]

Q4: What is the difference between TCEP and DTT as reducing agents?

A4: Both Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are effective reducing agents for disulfide bonds. However, TCEP is often preferred for cysteine labeling experiments.[10] DTT contains thiol groups and will react with maleimide reagents, thus it must be completely removed before adding your labeling reagent.[10][11] TCEP is a non-thiol-based reducing agent and does not directly react with maleimides, although it is still recommended to remove excess TCEP to avoid potential side reactions.[10][12]

FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Chemistry Non-thiol basedThiol based
Odor Odorless[2]Pungent
Stability More resistant to air oxidation[2]Prone to oxidation
Reactivity with Maleimides Does not directly react[10]Reacts with maleimides
Removal Before Labeling Recommended, but not always required[10]Required[2][11]

Q5: How can I confirm that my protein is labeled correctly?

A5: Several methods can be used to verify successful labeling. Mass spectrometry is a powerful technique to confirm the mass of the labeled protein and can even identify the specific cysteine residue(s) that have been modified.[13] If your label is fluorescent, you can use SDS-PAGE with fluorescence imaging to visualize the labeled protein.[14] To quantify the labeling efficiency, you can use spectrophotometric methods to measure the absorbance of the protein and the label.[9][13] A control experiment using a cysteine-less mutant of your protein can also help to confirm the specificity of the labeling.[15]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during cysteine labeling experiments.

Problem 1: Low or No Labeling Efficiency

Possible Causes & Solutions

  • Oxidized Cysteines: The target cysteine residues may have formed disulfide bonds and are not available for labeling.

    • Solution: Pre-treat your protein with a reducing agent like TCEP or DTT to ensure all cysteines are in a reduced state.[14] A 10-100 fold molar excess of TCEP incubated for 20-30 minutes at room temperature is a good starting point.[8][9][16]

  • Inaccessible Cysteine Residues: The target cysteine may be buried within the three-dimensional structure of the protein, making it inaccessible to the labeling reagent.[14]

    • Solution: Perform the labeling reaction under partially denaturing conditions (e.g., using low concentrations of urea or guanidinium chloride) to transiently expose the buried cysteine.[14] It is crucial to find a balance that allows labeling without irreversibly denaturing the protein.[14]

  • Hydrolyzed Maleimide Reagent: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions and at pH values above 7.5, which renders it unreactive towards thiols.[17]

    • Solution: Always prepare fresh stock solutions of the maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use.[16] Avoid storing maleimide reagents in aqueous buffers for extended periods.[17]

  • Presence of Interfering Substances: Components in your buffer, such as thiol-containing reducing agents (DTT, β-mercaptoethanol), can compete with the protein's cysteines for the labeling reagent.[15]

    • Solution: Ensure all interfering substances are removed before adding the maleimide reagent. This can be achieved through dialysis, desalting columns, or spin filtration.[14][18]

Problem 2: Non-Specific Labeling

Possible Causes & Solutions

  • Reaction with Other Amino Acids: While the maleimide-thiol reaction is highly selective, side reactions with other nucleophilic residues, such as lysines, can occur, particularly at pH values above 7.5.[5][7]

    • Solution: Maintain the reaction pH between 6.5 and 7.5 to ensure the chemoselectivity for thiols.[2][4][5][6] Using buffers like PBS or HEPES in this pH range is recommended.[16] Avoid buffers containing primary amines, such as Tris, if non-specific labeling is a concern.[7]

  • Reaction with Oxidized Cysteine Species: Maleimides have been shown to react with S-sulfinated cysteines (Cys-SO2H), which can be a source of unexpected labeling.[19]

    • Solution: If you suspect this is an issue, you can use a sequential alkylation strategy. First, block free thiols with iodoacetamide (which does not react with sulfinic acids), then label the S-sulfinated cysteines with your maleimide probe.[19]

Problem 3: Instability of the Labeled Protein

Possible Causes & Solutions

  • Retro-Michael Reaction: The thioether bond formed between the thiol and the maleimide can undergo a retro-Michael reaction, leading to the dissociation of the label, especially in the presence of other thiols.[20][21]

    • Solution: After the labeling reaction, the succinimide ring can be hydrolyzed to form a more stable product.[5][22] This can be promoted by incubating the conjugate at a slightly basic pH (e.g., pH 9) for a short period, although this should be done with caution to avoid protein degradation. Newer "self-hydrolyzing" maleimides have been developed to address this instability.[22]

  • Thiazine Rearrangement: For proteins labeled at an N-terminal cysteine, the succinimidyl thioether can rearrange to form a thiazine derivative, which can alter the properties of the conjugate.[1][20] This side reaction is more prominent at neutral to basic pH.[20]

    • Solution: If labeling an N-terminal cysteine, consider performing the reaction at a slightly acidic pH (around 6.0-6.5) to minimize this rearrangement.[20] Alternatively, if possible, avoid introducing a labeling site at the N-terminus if this is a concern.

Experimental Protocols & Workflows

General Protocol for Cysteine Labeling with a Maleimide Dye

This protocol provides a general workflow for labeling a protein with a fluorescent maleimide dye. Optimization of specific parameters such as dye-to-protein ratio and incubation time may be required for your specific protein.

1. Protein Preparation and Reduction: a. Dissolve the protein to a concentration of 1-10 mg/mL in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS or HEPES).[8][9][16] b. To reduce disulfide bonds, add a 10-100 fold molar excess of TCEP.[8][9][16] c. Incubate for 20-30 minutes at room temperature.[9] d. If using DTT, it must be removed at this stage by a desalting column or dialysis.[11]

2. Maleimide Dye Preparation: a. Allow the vial of the maleimide dye to equilibrate to room temperature. b. Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[9][16][23][24] Vortex briefly to ensure it is fully dissolved.[9][16][24]

3. Labeling Reaction: a. Add the maleimide dye stock solution to the protein solution to achieve a 10-20 fold molar excess of dye to protein.[9][16][24] b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9][16]

4. Quenching and Purification: a. To stop the reaction, you can add a small molecule thiol like β-mercaptoethanol or L-cysteine to a final concentration of ~10 mM to quench any unreacted maleimide.[14][15] b. Separate the labeled protein from excess dye and other small molecules using a desalting column, size-exclusion chromatography, or dialysis.[8][14]

5. Determination of Labeling Efficiency (Degree of Labeling - DOL): a. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength for the dye.[9] b. Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.[9] c. Calculate the dye concentration using its extinction coefficient. d. The DOL is the molar ratio of the dye to the protein.

Visualizing the Workflow and Troubleshooting

Cysteine_Labeling_Workflow cluster_prep 1. Preparation cluster_labeling 2. Labeling Reaction cluster_purification 3. Purification & Analysis cluster_troubleshooting Troubleshooting Protein Protein Solution (pH 7.0-7.5) Reduce Add TCEP (Reduce Disulfides) Protein->Reduce Mix Mix Protein and Dye (10-20x molar excess) Reduce->Mix PrepDye Prepare Maleimide Dye Stock (DMSO/DMF) PrepDye->Mix Incubate Incubate (2h RT or O/N 4°C, dark) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify (Desalting/SEC) Quench->Purify Analyze Analyze (MS, SDS-PAGE, DOL) Purify->Analyze LowYield Low Yield? CheckReduction Check Reduction ( oxidized Cys?) LowYield->CheckReduction CheckAccessibility Check Accessibility (buried Cys?) LowYield->CheckAccessibility CheckReagent Check Reagent (hydrolyzed?) LowYield->CheckReagent NonSpecific Non-Specific? CheckpH Check pH (>7.5?) NonSpecific->CheckpH Unstable Unstable? CheckRetroMichael Retro-Michael Reaction? Unstable->CheckRetroMichael

References

Validation & Comparative

A Senior Application Scientist's Guide to LC-MS Methods for Validating Protein Modification by 2-(Methylsulfonyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the landscape of covalent protein modification, the choice of a labeling reagent is a critical decision point that dictates the specificity, stability, and ultimate success of their experimental goals. This guide provides an in-depth technical comparison of 2-(Methylsulfonyl)-3-nitropyridine, a member of the emerging class of sulfonyl-based cysteine-reactive electrophiles, against more conventional reagents. We will delve into the mechanistic underpinnings of its reactivity and present detailed liquid chromatography-mass spectrometry (LC-MS) based workflows for the robust validation of the resulting protein modification.

Introduction: The Quest for Cysteine-Selective Protein Modification

Cysteine, with its nucleophilic thiol side chain, is a prime target for selective protein modification.[1] Its relatively low abundance and unique reactivity make it an ideal anchor for attaching probes, crosslinkers, or therapeutic payloads.[1] While traditional reagents like iodoacetamides (IAMs) and maleimides have been the workhorses in this field, they are not without their limitations, including potential off-target reactivity and instability of the resulting linkage, respectively.[2] This has spurred the development of novel electrophiles with distinct reactivity profiles and improved stability.

The Rise of 2-Sulfonylpyridines: A Tunable Platform for Cysteine Arylation

This compound belongs to a class of heteroaromatic sulfones that react with cysteine residues via a nucleophilic aromatic substitution (SNAr) mechanism.[2][3] This reaction is characterized by the attack of the cysteine thiolate on the electron-deficient aromatic ring, leading to the displacement of the methylsulfonyl group and the formation of a stable thioether bond.

The reactivity of the 2-sulfonylpyridine core can be finely tuned by the electronic nature of the substituents on the pyridine ring.[2][3] The presence of a strong electron-withdrawing group, such as the nitro group in this compound, significantly enhances the electrophilicity of the pyridine ring, thereby increasing its reactivity towards nucleophilic attack by cysteine.

reagent This compound intermediate Meisenheimer-like Intermediate reagent->intermediate Nucleophilic Attack protein_cys Protein-Cys-SH protein_cys->intermediate product Modified Protein-Cys-S-Pyridine intermediate->product Elimination leaving_group Methylsulfinic Acid intermediate->leaving_group

Caption: Reaction mechanism of this compound with a protein cysteine residue.

Comparative Analysis: this compound vs. Conventional Reagents

A direct quantitative comparison of reaction kinetics under standardized conditions is essential for selecting the appropriate reagent for a given application. While comprehensive head-to-head data for this compound against all common reagents is still emerging, studies on the broader class of 2-sulfonylpyridines and related compounds provide valuable insights.

Reagent ClassReaction MechanismRelative ReactivityAdduct StabilityKey AdvantagesPotential Drawbacks
This compound Nucleophilic Aromatic Substitution (SNAr)Tunable; can be highly reactiveHigh (stable thioether bond)High stability of adduct; tunable reactivity.[4]Less commonly used; potential for off-target reactions with hyper-reactive nucleophiles.
Iodoacetamides (IAM) SN2 AlkylationModerateHigh (stable thioether bond)Well-established; good stability.[2]Slower reaction kinetics compared to maleimides; potential for off-target alkylation of other nucleophilic residues.[5][6]
Maleimides Michael AdditionHighModerate (can undergo hydrolysis/retro-Michael)Fast reaction kinetics; high selectivity for thiols at neutral pH.[2]Adduct can be unstable, especially at higher pH, leading to reversibility.[2]

LC-MS Based Validation of Protein Modification

Confirming the covalent modification of a target protein by this compound is paramount. LC-MS provides a powerful platform for this validation at both the intact protein and peptide levels.

Intact Protein Analysis

Analysis of the intact modified protein offers a rapid assessment of the extent of labeling.

Experimental Protocol:

  • Protein Modification: Incubate the target protein with a molar excess of this compound in a suitable buffer (e.g., PBS or Tris, pH 7.4-8.0) at room temperature or 37°C for a defined period (e.g., 1-4 hours).

  • Desalting: Remove excess reagent using a desalting column or buffer exchange spin column.

  • LC-MS Analysis:

    • Chromatography: Employ a reversed-phase column (e.g., C4 or C8) with a water/acetonitrile gradient containing 0.1% formic acid.

    • Mass Spectrometry: Acquire data in positive ion mode on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the unmodified and modified protein. The expected mass shift for the modification of a cysteine residue with this compound is the addition of the 3-nitropyridyl group (C5H3N2O2) minus a proton, resulting in a mass increase of 123.0143 Da .

start Modified Protein Sample desalting Desalting start->desalting lc Reversed-Phase LC (C4/C8) desalting->lc ms High-Resolution MS lc->ms deconvolution Deconvolution ms->deconvolution result Mass Confirmation (Δmass = +123.0143 Da) deconvolution->result

Caption: Workflow for intact protein LC-MS analysis.

Peptide-Level Analysis for Site Identification

To pinpoint the specific cysteine residue(s) modified, a "bottom-up" proteomics approach is employed.

Experimental Protocol:

  • Protein Modification and Cleanup: As described for intact protein analysis.

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein in a buffer containing urea or guanidinium hydrochloride.

    • Reduce disulfide bonds with DTT or TCEP.

    • Alkylate any remaining free cysteines with a standard alkylating agent like iodoacetamide to prevent disulfide scrambling.

  • Proteolytic Digestion: Digest the protein into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the peptides using a reversed-phase column (e.g., C18) with a water/acetonitrile gradient.

    • Mass Spectrometry: Acquire data in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a protein sequence database using a search engine (e.g., Mascot, Sequest, MaxQuant).

    • Specify the mass of the this compound modification on cysteine (+123.0143 Da) as a variable modification.

    • Manually validate the peptide-spectrum matches (PSMs) for the modified peptides.

Expected Fragmentation Pattern:

In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the peptide backbone fragments to produce b- and y-type ions. The mass of any fragment ion containing the modified cysteine will be increased by 123.0143 Da. The thioether bond is generally stable during CID/HCD, allowing for confident site localization. The nitropyridine moiety itself may produce characteristic reporter ions or neutral losses under certain fragmentation conditions, which can aid in identification.

start Modified Protein denature Denaturation, Reduction, Alkylation (optional) start->denature digest Proteolytic Digestion denature->digest lc_msms LC-MS/MS (C18) digest->lc_msms db_search Database Search (Variable Modification: +123.0143 Da on Cys) lc_msms->db_search validation PSM Validation db_search->validation result Site of Modification Identified validation->result

Caption: Bottom-up proteomics workflow for modification site identification.

Synthesis of this compound

While not as readily available as some common alkylating agents, this compound and its analogs can be synthesized. A common route involves the oxidation of the corresponding thioether.

A plausible synthetic route, based on literature procedures for analogous compounds, is as follows:

  • Nucleophilic Aromatic Substitution: Reaction of 2-chloro-3-nitropyridine with sodium thiomethoxide to yield 2-(methylthio)-3-nitropyridine.[5]

  • Oxidation: Oxidation of the resulting thioether to the sulfone using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone).

Conclusion and Future Perspectives

This compound represents a valuable addition to the chemical biologist's toolbox for protein modification. Its SNAr-based reactivity offers a stable alternative to traditional reagents, and the electronic tunability of the pyridine core allows for the development of probes with a wide range of reactivities. The LC-MS based workflows detailed in this guide provide a robust framework for the validation of protein modification by this and related reagents. As the field of chemoproteomics continues to evolve, we anticipate that 2-sulfonylpyridines and other novel electrophiles will play an increasingly important role in the selective targeting of proteins for both basic research and therapeutic applications.

References

A Comparative Guide to the Reactivity of 2-(Methylsulfonyl)-3-nitropyridine and Other Electrophiles for Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate electrophile is a critical decision that dictates the efficiency and selectivity of covalent bond formation. This guide provides an in-depth technical comparison of the reactivity of 2-(methylsulfonyl)-3-nitropyridine with other commonly employed electrophiles, supported by experimental data and mechanistic insights. Our objective is to furnish you with the necessary information to make informed decisions in the design of novel therapeutics and chemical probes.

Introduction: The Critical Role of Electrophiles in Covalent Targeting

Covalent inhibitors and bioconjugates have become indispensable tools in modern pharmacology and chemical biology. Their efficacy hinges on the precise reaction between an electrophilic warhead and a nucleophilic residue on a target biomolecule, most commonly a cysteine thiol. The reactivity of the electrophile must be finely tuned – sufficiently reactive to engage the target under physiological conditions, yet stable enough to avoid off-target reactions.

The pyridine ring, being electron-deficient, is an excellent scaffold for designing electrophiles for nucleophilic aromatic substitution (SNA) reactions. The introduction of electron-withdrawing groups, such as a nitro group, further activates the ring towards nucleophilic attack. This guide focuses on 2-substituted-3-nitropyridines, a class of electrophiles with significant potential in drug discovery. We will specifically dissect the performance of this compound in comparison to its halogenated counterparts, 2-chloro-3-nitropyridine and 2-fluoro-3-nitropyridine.

The Underlying Chemistry: Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution on pyridines is most favorable when the leaving group is situated at the C-2 or C-4 position.[1] This is because the nitrogen atom in the pyridine ring can effectively stabilize the negative charge of the intermediate, known as a Meisenheimer complex, through resonance. The presence of a strong electron-withdrawing group, such as the nitro group at the 3-position, further delocalizes the negative charge, thereby accelerating the reaction.

The overall reaction rate is governed by two key factors: the electrophilicity of the pyridine ring and the nature of the leaving group. A more electron-deficient ring will be more readily attacked by a nucleophile, and a better leaving group will depart more easily from the Meisenheimer complex.

Figure 1. Generalized workflow for the nucleophilic aromatic substitution (SNA) reaction on 2-substituted-3-nitropyridines.

Comparative Reactivity Analysis: The Superiority of the Methylsulfonyl Leaving Group

Experimental evidence consistently demonstrates that the methylsulfonyl group (-SO₂Me) is a superior leaving group compared to halogens in the context of nucleophilic aromatic substitution on electron-deficient heterocycles. This enhanced reactivity can be attributed to the sulfonyl group's strong electron-withdrawing nature, which both activates the pyridine ring towards nucleophilic attack and stabilizes the departing leaving group.

A key study comparing the reactivity of various electrophiles for cysteine bioconjugation found that 2-sulfonylpyrimidines react rapidly and chemoselectively with cysteine at neutral pH.[2] In contrast, the corresponding 2-chloro and 2-methylthio pyrimidines were found to be significantly less reactive or completely unreactive under the same conditions.[2]

While direct kinetic data comparing this compound with its chloro and fluoro analogs under identical conditions is limited in the literature, a comparative study of related compounds provides valuable insights. For instance, a study on 2-sulfonylpyrimidines reported that 4,6-dimethyl-2-(methylsulfonyl)-3-nitropyridine was approximately five times less reactive than a reference 2-sulfonylpyrimidine.[2] This still places it in a highly reactive class of electrophiles suitable for bioconjugation.

Table 1: Qualitative and Quantitative Reactivity Comparison of 2-Substituted-3-nitropyridines

ElectrophileLeaving GroupGeneral Reactivity TrendSupporting Experimental Observations
This compound -SO₂MeHigh Sulfonyl-based leaving groups are significantly more reactive than halogens in SNA reactions on pyrimidines.[2]
2-Fluoro-3-nitropyridine -FModerate to High The typical reactivity order for leaving groups in SNA reactions is F > Cl > Br > I, due to the high electronegativity of fluorine polarizing the C-F bond.[3]
2-Chloro-3-nitropyridine -ClModerate Less reactive than the fluoro and methylsulfonyl analogs.

Mechanistic Rationale for Enhanced Reactivity

The enhanced reactivity of this compound can be rationalized by considering the stability of the leaving group. The methanesulfinate anion (MeSO₂⁻) that departs is a resonance-stabilized and relatively weak base, making it an excellent leaving group. In contrast, while fluoride is a good leaving group in SNA due to the strong polarization of the C-F bond, the fluoride anion is a stronger base than the methanesulfinate anion. The chloride ion is a weaker base than fluoride but the C-Cl bond is less polarized, leading to slower attack by the nucleophile.

The electron-withdrawing nature of the sulfonyl group also plays a crucial role in activating the C2 position of the pyridine ring for nucleophilic attack, more so than the inductive effect of the halogens.

Leaving_Group_Ability A This compound B 2-Fluoro-3-nitropyridine A->B C 2-Chloro-3-nitropyridine B->C X MeSO₂⁻ Y F⁻ Z Cl⁻

References

A Head-to-Head Comparison of Cysteine Labeling Efficiency: 2-(Methylsulfonyl)-3-nitropyridine versus MSBT

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and proteomics, the selective labeling of cysteine residues is a cornerstone technique for elucidating protein structure, function, and dynamics. The unique nucleophilicity of the cysteine thiol group makes it an ideal target for covalent modification. Among the arsenal of reagents developed for this purpose, electrophilic heteroaromatic sulfones have emerged as a promising class. This guide provides a detailed comparison of two such reagents: the well-established Methylsulfonyl Benzothiazole (MSBT) and the less characterized 2-(Methylsulfonyl)-3-nitropyridine. We will delve into their reaction mechanisms, comparative efficiencies, and practical applications, supported by available experimental data.

The Chemistry of Cysteine Labeling: A Mechanistic Overview

The labeling of cysteine residues with both MSBT and this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] This reaction is contingent on the deprotonation of the cysteine's thiol group to form a more nucleophilic thiolate anion. The rate of this reaction is therefore pH-dependent, with higher pH values generally leading to faster labeling due to a greater concentration of the thiolate.[3][4]

MSBT: A Proven Reagent for Thiol Modification

Methylsulfonyl benzothiazole (MSBT) has been identified as a highly selective and reactive reagent for the modification of protein thiols.[5][6][7] The benzothiazole ring is sufficiently electron-deficient to be susceptible to nucleophilic attack by a thiolate. The methylsulfonyl group serves as an excellent leaving group, facilitating the irreversible formation of a stable thioether bond between the cysteine residue and the benzothiazole core.[1] This reaction is highly specific for thiols, with minimal cross-reactivity with other nucleophilic amino acid residues such as lysine or histidine under typical biological conditions.[1]

This compound: An Emerging Alternative

While less documented in the literature for cysteine labeling, this compound possesses the necessary chemical features for efficient thiol modification. The pyridine ring is activated by the electron-withdrawing nitro group at the 3-position and the methylsulfonyl group at the 2-position. This activation renders the 2-position of the pyridine ring electrophilic and susceptible to attack by a cysteine thiolate. Similar to MSBT, the methylsulfonyl group acts as a leaving group, resulting in the formation of a stable thio-pyridyl ether linkage. The reactivity of nitropyridines with thiolates via an SNAr mechanism has been previously reported.[2][8]

Comparative Analysis of Labeling Efficiency

A direct comparison of the reaction kinetics of these two reagents is crucial for selecting the appropriate tool for a given application. While extensive comparative data is not available, a study by Ward et al. (2023) provides valuable insights into their relative reactivities.[3][4]

FeatureMSBT (Methylsulfonyl Benzothiazole) This compound
Reaction Mechanism Nucleophilic Aromatic Substitution (SNAr)[1]Nucleophilic Aromatic Substitution (SNAr)[2]
Relative Reactivity High. Reported to be ~20 times more reactive than a reference 2-sulfonylpyrimidine.[3][4]Moderate. A similar compound, 4,6-dimethyl-2-(methylsulfonyl)-3-nitropyridine, was reported to be ~5 times less reactive than the same reference 2-sulfonylpyrimidine.[3][4]
Selectivity High for cysteine thiols over other nucleophilic residues.[1]Presumed to be high for thiols, characteristic of SNAr reactions with soft nucleophiles.
Product Stability Forms a stable thioether bond. Conjugates are more stable than maleimide-based adducts in human plasma.[9]Forms a stable thioether bond.
Byproducts Methanesulfinic acid[1]Methanesulfinic acid

Based on the available data, MSBT exhibits significantly higher reactivity towards thiols compared to a structurally similar nitropyridine derivative . This suggests that for applications requiring rapid and complete labeling, MSBT would be the more efficient choice.

Experimental Protocols

General Considerations for Cysteine Labeling

Successful cysteine labeling requires careful attention to several experimental parameters:

  • Reduction of Disulfide Bonds: Ensure that the target cysteine residues are in their reduced, free thiol state. Pre-treatment with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is often necessary. Note that the reducing agent must be removed prior to labeling to prevent it from reacting with the labeling reagent.[10]

  • pH of the Reaction Buffer: The reaction should be performed at a pH that favors the presence of the thiolate anion without promoting significant side reactions. A pH range of 7.0-8.0 is typically optimal.[11]

  • Concentration of Reagents: The concentration of the labeling reagent should be in molar excess relative to the concentration of the protein to drive the reaction to completion.

  • Reaction Time and Temperature: These parameters should be optimized for each specific protein and labeling reagent.

Protocol for Cysteine Labeling with MSBT

This protocol is a general guideline and may require optimization.

  • Protein Preparation: a. If necessary, reduce the protein sample with 5-10 mM DTT or TCEP for 1 hour at room temperature. b. Remove the reducing agent using a desalting column or dialysis.

  • Labeling Reaction: a. Prepare a stock solution of MSBT in a compatible organic solvent (e.g., DMSO or DMF). b. Add the MSBT stock solution to the protein solution in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mM (typically a 10- to 50-fold molar excess over the protein). c. Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quenching and Purification: a. Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or DTT. b. Remove the excess labeling reagent and byproducts by desalting, dialysis, or chromatography.

  • Verification of Labeling: a. Confirm successful labeling using techniques such as mass spectrometry (to observe the mass shift corresponding to the addition of the benzothiazole group) or SDS-PAGE followed by appropriate detection methods if a reporter tag is incorporated.

Hypothetical Protocol for Cysteine Labeling with this compound

Given the limited specific data for this reagent, the following protocol is based on the general principles of SNAr reactions with thiols and should be used as a starting point for optimization.

  • Protein Preparation: Follow the same procedure as for MSBT to ensure the target cysteines are reduced.

  • Labeling Reaction: a. Prepare a stock solution of this compound in an appropriate organic solvent. b. Add the reagent to the protein solution at a concentration likely requiring a higher molar excess or longer incubation time compared to MSBT, due to its lower reactivity. A starting point could be a 50- to 100-fold molar excess. c. Incubate the reaction mixture at room temperature, monitoring the reaction progress over a longer time course (e.g., 2-4 hours or longer).

  • Quenching and Purification: Follow the same procedure as for MSBT.

  • Verification of Labeling: Use mass spectrometry to confirm the covalent addition of the 3-nitropyridyl group.

Visualizing the Chemistry

Reaction Mechanisms

G cluster_0 MSBT Labeling cluster_1 This compound Labeling MSBT MSBT Intermediate1 Meisenheimer Complex MSBT->Intermediate1 Thiolate Protein-Cys-S⁻ Thiolate->MSBT Nucleophilic Attack Product1 Labeled Protein Intermediate1->Product1 Aromatization LeavingGroup1 ⁻SO₂Me Intermediate1->LeavingGroup1 Loss of Leaving Group Nitropyridine 2-(MeSO₂)-3-nitro-pyridine Intermediate2 Meisenheimer Complex Nitropyridine->Intermediate2 Thiolate2 Protein-Cys-S⁻ Thiolate2->Nitropyridine Nucleophilic Attack Product2 Labeled Protein Intermediate2->Product2 Aromatization LeavingGroup2 ⁻SO₂Me Intermediate2->LeavingGroup2 Loss of Leaving Group

Caption: SNAr mechanism for cysteine labeling.

Experimental Workflow

G cluster_workflow General Cysteine Labeling Workflow A 1. Reduce Protein (e.g., DTT, TCEP) B 2. Remove Reducing Agent (Desalting/Dialysis) A->B C 3. Labeling Reaction (Add MSBT or Nitropyridine) B->C D 4. Quench Reaction (e.g., BME, DTT) C->D E 5. Purify Labeled Protein (Desalting/Chromatography) D->E F 6. Analysis (Mass Spec, SDS-PAGE) E->F

Caption: A typical workflow for labeling protein cysteines.

Conclusion and Future Outlook

This guide provides a comparative analysis of MSBT and this compound for cysteine labeling. The available evidence strongly indicates that MSBT is a more reactive and efficient reagent for this purpose.[3][4] Its high selectivity and the stability of the resulting conjugate make it a robust tool for a wide range of applications in proteomics and drug development.[1][9]

While this compound is theoretically capable of labeling cysteines, its lower reactivity suggests that it may be less suitable for applications where high efficiency and speed are critical. However, for specific applications where a slower, more controlled reaction is desired, it could present a viable alternative. Further research is needed to fully characterize the reactivity, selectivity, and practical utility of this compound and other related heteroaromatic sulfones in cysteine bioconjugation. The continued development of novel thiol-reactive probes will undoubtedly expand the toolkit available to researchers, enabling more sophisticated studies of protein science.

References

A Technical Guide to the Chemoselectivity of 2-(Methylsulfonyl)-3-nitropyridine with Biothiols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the quest for highly selective and stable linkages to biomolecules is paramount. The modification of cysteine residues, owing to the unique nucleophilicity of the thiol group, has become a cornerstone of this field. While numerous thiol-reactive reagents have been developed, many suffer from limitations such as off-target reactivity and instability of the resulting conjugate. This guide provides an in-depth assessment of 2-(methylsulfonyl)-3-nitropyridine, a promising heteroaryl sulfone electrophile, and its chemoselective interactions with biological thiols. Through a comparative analysis supported by experimental data and protocols, we aim to equip researchers with the knowledge to make informed decisions when selecting a thiol-reactive probe for their specific application.

The Rise of Heteroaryl Sulfones: A Stable Alternative to Traditional Reagents

For decades, maleimides have been the go-to reagents for cysteine modification. However, the succinimidyl thioether linkage formed is susceptible to a retro-Michael reaction, leading to conjugate instability and potential off-target effects. This has spurred the development of alternative electrophiles that form more robust covalent bonds. Heteroaryl sulfones have emerged as a superior class of reagents for the S-arylation of cysteine, forming stable thioether bonds.[1]

The reactivity of heteroaryl sulfones is governed by a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the sulfonyl group and the heteroaromatic ring system activates the carbon atom for nucleophilic attack by the thiolate anion of a cysteine residue. The presence of additional electron-withdrawing groups, such as a nitro group, further enhances this reactivity.

This compound: Mechanism of Action

The reaction of this compound with a biothiol, such as cysteine or glutathione, proceeds through an SNAr mechanism. The deprotonated thiol (thiolate) acts as the nucleophile, attacking the C2 position of the pyridine ring, which is activated by the adjacent methylsulfonyl and nitro groups. This leads to the formation of a Meisenheimer complex, a stabilized intermediate, followed by the departure of the methylsulfinate leaving group to yield a stable thioether conjugate.

SNAr_Mechanism reagents This compound + R-SH thiolate R-S⁻ reagents->thiolate meisenheimer Meisenheimer Complex thiolate->meisenheimer Nucleophilic Attack product Thioether Conjugate meisenheimer->product Leaving Group Departure leaving_group CH₃SO₂⁻ meisenheimer->leaving_group

Caption: SNAr mechanism of this compound with a biothiol.

Comparative Reactivity Analysis

The reactivity of a thiol-reactive probe is a critical parameter. It must be reactive enough to ensure efficient conjugation under physiological conditions but not so reactive that it leads to a loss of selectivity. To contextualize the performance of this compound, we compare its reactivity with other common thiol-reactive electrophiles. The second-order rate constant (k) is used as a quantitative measure of reactivity.

CompoundClassModel ThiolpHSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
4,6-dimethyl-2-(methylsulfonyl)-3-nitropyridine Heteroaryl SulfoneGSH7.0~0.0024 (estimated)[2]
2-Methylsulfonylpyrimidine (4q)Heteroaryl SulfoneGSH7.0~0.012[2]
N-benzylmaleimideMaleimideGSH7.0> 0.5[2]
2-Methylsulfonylbenzothiazole (MSBT)Heteroaryl SulfoneGSH7.0~0.23[2]
IodoacetamideHaloacetamideThiophenol7.30.034N/A

Note: The rate constant for 4,6-dimethyl-2-(methylsulfonyl)-3-nitropyridine is estimated based on the reported relative reactivity to 2-methylsulfonylpyrimidine (4q), which was found to be approximately 5 times less reactive.[2]

This comparison highlights that while maleimides exhibit very fast reaction rates, this can be associated with lower selectivity and the aforementioned instability of the adduct. The reactivity of 4,6-dimethyl-2-(methylsulfonyl)-3-nitropyridine is more moderate, suggesting a potentially better balance between reaction efficiency and selectivity. The electronic properties of the pyridine ring can be further tuned by the introduction of different substituents to either increase or decrease reactivity, offering a modular platform for designing probes with specific kinetic profiles.[3]

Assessing Chemoselectivity: Experimental Protocols

To rigorously evaluate the chemoselectivity of this compound, a series of experiments can be conducted to compare its reactivity towards various biothiols and other nucleophilic amino acids.

Protocol 1: Synthesis of this compound

A robust synthesis of the target compound is essential for its evaluation. A common route involves a two-step process starting from the commercially available 2-chloro-3-nitropyridine.[4]

Step 1: Nucleophilic Substitution with Sodium Methanethiolate

  • Dissolve 2-chloro-3-nitropyridine in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methanethiolate in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(methylthio)-3-nitropyridine.

Step 2: Oxidation to the Sulfone

  • Dissolve the 2-(methylthio)-3-nitropyridine from the previous step in a suitable solvent like dichloromethane (DCM).

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2-3 equivalents), portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature for 16-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.

  • Extract the product with DCM, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.[5]

Synthesis_Workflow start 2-Chloro-3-nitropyridine step1 Nucleophilic Substitution (NaSMe, THF) start->step1 intermediate 2-(Methylthio)-3-nitropyridine step1->intermediate step2 Oxidation (m-CPBA, DCM) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Protocol 2: Determination of Second-Order Rate Constants

The reactivity of this compound with various biothiols can be quantified by determining the second-order rate constants (k) using pseudo-first-order conditions. This is typically achieved by monitoring the reaction using 1H NMR spectroscopy.[6][7]

Materials:

  • This compound

  • Biothiols: L-cysteine, Glutathione (reduced), L-homocysteine

  • Non-thiol amino acids: L-lysine, L-serine, L-histidine

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • D2O

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TMSP)

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of this compound and each amino acid in a suitable solvent (e.g., DMSO-d6).

  • Prepare the reaction buffer by dissolving the phosphate buffer salts in D2O and adjusting the pD to the desired value (pD = pH + 0.4).

  • In an NMR tube, add the reaction buffer containing a known concentration of the internal standard (TMSP).

  • Add the amino acid stock solution to the NMR tube to a final concentration of 10 mM.

  • Acquire a baseline 1H NMR spectrum.

  • Initiate the reaction by adding the this compound stock solution to a final concentration of 1 mM (maintaining a 10-fold excess of the nucleophile).

  • Immediately begin acquiring a series of 1H NMR spectra at regular time intervals.

  • Monitor the reaction by integrating the signals corresponding to the disappearance of the starting electrophile and the appearance of the product.

  • Plot the natural logarithm of the normalized integral of the starting material against time. The negative slope of this plot will give the pseudo-first-order rate constant (kobs).

  • Calculate the second-order rate constant (k) using the equation: k = kobs / [Nucleophile] .

  • Repeat the experiment for each biothiol and non-thiol amino acid to assess chemoselectivity. No significant reaction should be observed with the non-thiol amino acids, demonstrating the high selectivity for the thiol group.

Kinetics_Workflow prep Prepare Stock Solutions (Electrophile, Nucleophiles, Buffer) mix Mix Reagents in NMR Tube (1:10 ratio of Electrophile:Nucleophile) prep->mix acquire Acquire Time-course ¹H NMR Spectra mix->acquire integrate Integrate Signals of Starting Material and Product acquire->integrate plot Plot ln([Electrophile]) vs. Time integrate->plot calculate Calculate k_obs and Second-Order Rate Constant (k) plot->calculate compare Compare k values for Different Nucleophiles calculate->compare

Caption: Workflow for determining second-order rate constants by NMR.

Conclusion: A Tunable and Stable Platform for Thiol Bioconjugation

This compound and its derivatives represent a valuable class of reagents for the chemoselective modification of biothiols. Their reaction proceeds via a well-defined SNAr mechanism to form highly stable thioether linkages, a significant advantage over the often-labile adducts formed with maleimides. The reactivity of the 2-sulfonylpyridine core can be rationally tuned through synthetic modification, allowing for the development of probes with tailored kinetic profiles for specific biological applications. The experimental protocols outlined in this guide provide a framework for the synthesis and rigorous evaluation of the chemoselectivity of these promising reagents. As the demand for robust and selective bioconjugation strategies continues to grow, heteroaryl sulfones like this compound are poised to become indispensable tools for researchers in chemistry, biology, and medicine.

References

A Comparative Kinetic Analysis of 2-(Methylsulfonyl)-3-nitropyridine for Thiol Modification

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, where the choice of a thiol-reactive linker is paramount to success.

Introduction

The selective modification of cysteine residues on proteins and peptides is a cornerstone of modern bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules. The ideal thiol-reactive reagent should offer a balance of rapid kinetics, high specificity, and resultant conjugate stability. Among the arsenal of available reagents, heteroaromatic sulfones have emerged as a powerful class of electrophiles for cysteine arylation.

This guide provides an in-depth kinetic analysis of 2-(Methylsulfonyl)-3-nitropyridine (MSNP), a prominent member of the 2-sulfonylpyridine family. We will dissect its reaction mechanism, provide a robust protocol for kinetic analysis, and, most importantly, objectively compare its performance against other widely used thiol-reactive chemistries, supported by experimental data from the literature. Our goal is to equip you with the technical insights needed to make informed decisions for your specific application.

Part 1: The SNAr Mechanism: Why 2-Sulfonylpyridines Excel

The reaction of this compound with a thiol proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3] This is distinct from the Michael addition utilized by maleimides or the simple substitution of haloacetamides.

Causality Behind Reactivity: The pyridine ring of MSNP is "activated" towards nucleophilic attack by two powerful electron-withdrawing groups:

  • The 2-Methylsulfonyl Group (-SO₂CH₃): This group serves a dual purpose. It strongly withdraws electron density from the ring, making the C2 position highly electrophilic and susceptible to attack by a nucleophile like a thiolate anion (RS⁻). Crucially, the resulting methylsulfinate is an excellent leaving group, which is a key factor in driving the reaction forward.[4][5]

  • The 3-Nitro Group (-NO₂): Positioned ortho to the site of attack, the nitro group provides powerful resonance stabilization to the negatively charged intermediate formed during the reaction.[3][6]

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The deprotonated thiol (thiolate) attacks the electron-deficient C2 carbon of the pyridine ring. This is typically the rate-limiting step.[1]

  • Formation of the Meisenheimer Complex: A transient, resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed.[2][3][6]

  • Rearomatization: The complex rapidly collapses, ejecting the stable methylsulfinate leaving group and restoring the aromaticity of the ring, resulting in a stable thioether bond.

Caption: SNAr mechanism of MSNP with a thiol nucleophile.

Part 2: Comparative Kinetic Data: MSNP vs. The Field

The selection of a thiol-reactive reagent is often a trade-off between reaction kinetics and the stability of the final conjugate.[7] While maleimides are known for their rapid reaction rates, the resulting thioether bond can be susceptible to retro-Michael addition, leading to instability.[7][8][9] Reagents like MSNP, which form irreversible thioether bonds, offer a compelling alternative where long-term stability is critical.[7]

Below is a comparative summary of second-order rate constants (k) for various thiol-reactive reagents with model thiols like Glutathione (GSH) or Cysteine, compiled from literature data.

Reagent ClassSpecific Reagent ExampleThiolpHTemp (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)Key Characteristic
Heteroaromatic Sulfone This compound GSH7.0RT~0.0024 (estimated)[4][5]High Stability, Tunable Reactivity
Heteroaromatic Sulfone2-Methylsulfonylpyrimidine (unsubstituted)GSH7.0RT~0.016[4][5]Moderate Reactivity
Heteroaromatic Sulfone2-(Methylsulfonyl)-6-nitrobenzothiazoleGSH7.0RT~1200[4][5]Very High Reactivity
Heteroaromatic SulfoneHeteroaromatic Sulfone (unspecified)Cys7.425Up to 1651[9]Extremely Fast for this class
Maleimide N-benzylmaleimideGSH7.0RT> 0.5[4][5]Fast Kinetics, Reversible Adduct[8]
Haloacetyl IodoacetamideCys--Slow (requires high conc.)[9]High Stability, Lower Reactivity
Vinyl Sulfone Generic Vinyl SulfoneCys8.530-35Slower than maleimides[7]High Stability, Slower Kinetics

Field-Proven Insights:

  • Tunable Reactivity: The data clearly shows that the reactivity of sulfonyl-based reagents can be modulated over several orders of magnitude by altering the heterocyclic core and its substituents.[4][5] While the specific 4,6-dimethyl-2-(methylsulfonyl)-3-nitropyridine analog was found to be less reactive than an unsubstituted 2-sulfonylpyrimidine, adding stronger electron-withdrawing groups to other scaffolds, like a nitro group on a benzothiazole, can dramatically increase the reaction rate to be competitive with or even exceed that of maleimides.[4][5]

  • The Stability Advantage: The thioether bond formed by MSNP and other heteroaromatic sulfones is markedly more stable than the thiosuccinimide linkage from maleimides, which is crucial for applications requiring long-term stability, such as in vivo diagnostics and therapeutics.[4]

  • Chemoselectivity: Sulfonyl-based reagents demonstrate excellent chemoselectivity for cysteine residues over other nucleophilic amino acids like lysine or serine, even at slightly basic pH.[10]

Part 3: A Self-Validating Protocol for Kinetic Analysis

To ensure trustworthy and reproducible data, a well-designed experimental protocol is essential. Here, we outline a standard operating procedure for determining the second-order rate constant of a thiol-reactive reagent like MSNP using UV-Vis spectrophotometry. This method relies on monitoring the change in absorbance as the reaction proceeds.

Objective: To determine the second-order rate constant (k) for the reaction between this compound and a model thiol (e.g., L-glutathione, GSH).

Workflow prep prep measure measure calc calc A 1. Reagent Preparation - Prepare stock solutions of MSNP (in DMSO) and GSH (in buffer). - Prepare reaction buffer (e.g., KPi, pH 7.0). B 2. Instrument Setup - Set UV-Vis spectrophotometer to monitoring λ. - Equilibrate cuvette holder to 25°C. A->B C 3. Reaction Initiation - Add buffer and MSNP to cuvette. - Record baseline (t=0). - Initiate reaction by adding GSH. - Mix rapidly. B->C D 4. Data Acquisition - Monitor absorbance change over time under pseudo-first-order conditions ([GSH] >> [MSNP]). C->D E 5. Data Analysis - Fit absorbance vs. time data to a single exponential decay curve to find k_obs. D->E F 6. Rate Constant Calculation - Plot k_obs vs. [GSH] for several concentrations. - The slope of the line is the second-order rate constant, k. E->F

Caption: Experimental workflow for determining reaction kinetics.

Detailed Step-by-Step Methodology:

  • Reagent Preparation (The 'Why'):

    • Thiol Solution: Prepare a stock solution of L-glutathione (GSH) in the desired reaction buffer (e.g., 100 mM Potassium Phosphate (KPi), pH 7.0). Causality: The buffer maintains a constant pH, which is critical because the reaction rate is dependent on the concentration of the more nucleophilic thiolate anion (RS⁻).[4][5] Prepare fresh to minimize oxidation of the thiol to disulfide.

    • MSNP Solution: Prepare a concentrated stock solution of MSNP in an organic solvent like DMSO. Causality: Many organic probes have limited aqueous solubility; a DMSO stock ensures it remains dissolved before being diluted into the aqueous buffer.[5]

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and its temperature control unit (set to 25°C). Causality: Reaction rates are temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.

    • Determine the optimal wavelength for monitoring. This can be done by scanning the reactants and products. Often, one monitors the formation of a product or the consumption of a reactant at a unique λmax. For example, the reaction between 4,4'-dithiodipyridine (a related compound) and a thiol produces 4-thiopyridone, which can be monitored at 324 nm.[11] A similar wavelength scan should be performed for MSNP.

  • Kinetic Measurement (Pseudo-First-Order Conditions):

    • In a quartz cuvette, add the reaction buffer and the MSNP solution to their final, desired concentration. Place the cuvette in the spectrophotometer and record a baseline absorbance.

    • To initiate the reaction, add the GSH stock solution. The key here is to use a significant excess of the thiol (e.g., 10 to 20-fold excess) over MSNP. Causality: By keeping the thiol concentration effectively constant throughout the reaction, the kinetics simplify from second-order to pseudo-first-order, making the data analysis much more straightforward.[4][5]

    • Mix the solution rapidly and immediately begin recording the absorbance at the chosen wavelength over time.

  • Data Analysis:

    • The resulting curve of absorbance vs. time can be fitted to a single exponential equation to yield the observed rate constant, kobs (in s⁻¹).

    • Repeat the experiment using several different concentrations of the excess thiol.

    • Plot the calculated kobs values against the corresponding thiol concentrations ([GSH]).

    • The data should yield a straight line passing through the origin. The slope of this line is the second-order rate constant, k (in M⁻¹s⁻¹), which is the ultimate measure of the reagent's intrinsic reactivity.

Conclusion

This compound and related heteroaromatic sulfones represent a highly valuable and tunable class of reagents for cysteine modification. While some analogs may not match the sheer speed of maleimides, their key advantage lies in the formation of exceptionally stable thioether bonds, a critical feature for the development of robust bioconjugates for therapeutic and in vivo applications. Furthermore, the ability to modulate reactivity over nine orders of magnitude by simple chemical modification offers immense potential for designing bespoke reagents tailored to specific kinetic requirements.[4][5] This guide provides the mechanistic understanding, comparative data, and a robust experimental framework for scientists to confidently evaluate and implement this powerful chemistry in their research.

References

A Comparative Analysis of Sulfonyl vs. Chloro Leaving Groups in Nitropyridines for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Among these, nitropyridines serve as pivotal intermediates, offering a versatile platform for the introduction of diverse functionalities. The efficiency of these synthetic transformations often hinges on the strategic choice of a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparative study of two commonly employed leaving groups on the nitropyridine core: the sulfonyl group (-SO3H) and the chloro group (-Cl). By examining the underlying mechanistic principles and presenting supporting experimental data, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Decisive Role of the Leaving Group in SNAr on Nitropyridines

Nucleophilic aromatic substitution on electron-deficient rings like nitropyridines is a powerful tool for forging carbon-heteroatom bonds. The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the pyridine ring, yielding the substituted product.

The nature of the leaving group plays a critical, albeit counterintuitive, role in this process. Unlike in SN1 and SN2 reactions where a weaker conjugate base of the leaving group generally leads to a faster reaction, in SNAr, the rate-determining step is typically the initial nucleophilic attack. Consequently, the ability of the leaving group to withdraw electron density from the aromatic ring and thereby increase the electrophilicity of the reaction center becomes a dominant factor.

Mechanistic Considerations: Sulfonyl vs. Chloro

The sulfonyl group, in the form of a sulfonate, is a significantly stronger electron-withdrawing group than the chloro group. This is due to the presence of the highly electronegative oxygen atoms, which pull electron density away from the pyridine ring through both inductive and resonance effects. This enhanced electron withdrawal makes the carbon atom attached to the sulfonyl group more electrophilic and thus more susceptible to nucleophilic attack.

The chloro group, while also electron-withdrawing, has a less pronounced effect on the electrophilicity of the reaction site. In the context of SNAr, the typical halide leaving group reactivity order is F > Cl ≈ Br > I, which is the reverse of what is observed in aliphatic nucleophilic substitutions. This "element effect" underscores the importance of the leaving group's electronegativity in stabilizing the transition state of the rate-determining nucleophilic addition step.

Therefore, from a mechanistic standpoint, the sulfonyl group is predicted to be a more effective leaving group than the chloro group in SNAr reactions on nitropyridines due to its superior ability to activate the pyridine ring towards nucleophilic attack.

Quantitative Comparison: Experimental Yields

To provide a quantitative basis for comparison, we have compiled experimental data on the percentage yields of SNAr reactions for 2-substituted-5-nitropyridines with different nucleophiles. The data clearly demonstrates the superior performance of the sulfonyl leaving group in facilitating these transformations.

NucleophileLeaving GroupProductSolventReaction ConditionsYield (%)Reference
Sodium Methoxide-SO3H2-Methoxy-5-nitropyridineMethanolReflux, 1h95[1]
Sodium Methoxide-Cl2-Methoxy-5-nitropyridineMethanolReflux96.5 (conversion)
Ammonia-SO3H2-Amino-5-nitropyridineAqueous Ammonia100 °C, 2h92[1]
Ammonia-Cl2-Amino-5-nitropyridineEthanolReflux, 2-4h85-95 (Typical)[2]
Benzylamine-SO3H2-(Benzylamino)-5-nitropyridineWater100 °C, 2h77[1]
Benzylamine-Cl2-(Benzylamino)-5-nitropyridineIsopropanol/Water (1:1)80 °C, 2h85-95 (Typical)[2][3]
n-Butylamine-SO3H2-(Butylamino)-5-nitropyridineWater100 °C, 2h76[1]
Diethylamine-SO3H2-(Diethylamino)-5-nitropyridineWater100 °C, 2h62[1]

Note: While a direct side-by-side kinetic study under identical conditions was not found in the literature, the compiled yield data from various sources provides a strong indication of the relative reactivity.

The data consistently shows that the sulfonyl group leads to high to excellent yields with a variety of nucleophiles, often under aqueous and relatively mild conditions. While the chloro group also performs well, particularly with strong nucleophiles, the sulfonyl group's ability to activate the ring often results in cleaner reactions and high yields.

Kinetic Data for 2-Chloro-5-nitropyridine

To further quantify the reactivity of the chloro-nitropyridine substrate, kinetic data for the reaction of various chloronitropyridine isomers with piperidine in ethanol at 40°C is presented below. This provides a baseline understanding of the reaction rates involved.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine 2 5 7.30 x 10⁻⁵ Moderate
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High

This data highlights that while 2-chloro-5-nitropyridine is reactive, its reactivity is moderate compared to other isomers where the nitro group can better stabilize the Meisenheimer complex through resonance.

Experimental Protocols

To facilitate the practical application of this knowledge, we provide detailed, step-by-step methodologies for the synthesis of the starting materials and a representative SNAr reaction.

Synthesis of Starting Materials

1. Synthesis of 2-Chloro-5-nitropyridine

A common route to 2-chloro-5-nitropyridine involves the nitration of 2-aminopyridine, followed by diazotization and chlorination.

Synthesis_of_2_Chloro_5_nitropyridine two_aminopyridine 2-Aminopyridine intermediate1 2-Amino-5-nitropyridine two_aminopyridine->intermediate1 Mixed Acid (HNO₃/H₂SO₄) intermediate2 2-Hydroxy-5-nitropyridine intermediate1->intermediate2 1. NaNO₂, HCl 2. H₂O, Δ product 2-Chloro-5-nitropyridine intermediate2->product POCl₃ or SOCl₂ Synthesis_of_5_Nitropyridine_2_sulfonic_acid three_nitropyridine 3-Nitropyridine intermediate Disodium salt of 5-(N-sulfohydroxyamino) pyridine-2-sulfonic acid three_nitropyridine->intermediate Na₂SO₃, H₂O product 5-Nitropyridine-2-sulfonic acid intermediate->product Acidic ion exchange resin SNAr_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Dissolve 2-chloro-5-nitropyridine in Ethanol add_nucleophile Add aqueous ammonia start->add_nucleophile reflux Heat to reflux (2-4 hours) add_nucleophile->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool extract Extract with ethyl acetate cool->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product 2-Amino-5-nitropyridine purify->product

References

A Comparative Validation Guide to the Herbicidal Activity of 2-(Methylsulfonyl)-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel herbicidal agents with improved efficacy and environmental profiles, the chemical scaffold of pyridine has consistently yielded promising candidates. This guide provides a comprehensive framework for the validation of a novel class of potential herbicides: 2-(Methylsulfonyl)-3-nitropyridine derivatives. We will navigate the critical experimental pathways, from initial in vitro screening to robust in vivo greenhouse trials, establishing a scientifically rigorous comparison against established market standards. This document is intended for researchers and professionals in the agrochemical and drug development sectors, offering a blend of theoretical rationale and practical, step-by-step protocols.

Introduction: The Rationale for this compound Derivatives

The pyridine ring is a well-established pharmacophore in numerous commercial herbicides, often acting as a synthetic auxin that disrupts normal plant growth, leading to plant death.[1][2] These synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled cell division and elongation, ultimately resulting in a "growing to death" phenomenon.[1][2] The herbicidal efficacy of pyridine derivatives can be significantly influenced by the nature and position of their substituents.[3][4]

The introduction of a methylsulfonyl group at the 2-position and a nitro group at the 3-position of the pyridine ring is a strategic design choice. The potent electron-withdrawing nature of both the methylsulfonyl and nitro groups is hypothesized to modulate the electronic properties of the pyridine ring, potentially enhancing its binding affinity to auxin receptors and, consequently, its herbicidal potency. Structure-activity relationship studies of other pyridine derivatives have shown that such substitutions can be pivotal for biological activity.[3][4] This guide outlines the necessary steps to validate this hypothesis.

Proposed Mechanism of Action: Synthetic Auxin Mimicry

We hypothesize that this compound derivatives function as synthetic auxins. This mode of action involves the herbicide binding to auxin receptors, primarily the F-box proteins such as TIR1 (Transport Inhibitor Response 1) and AFB (Auxin Signaling F-box), leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes.[1] This cascade of events results in the characteristic symptoms of auxin herbicide phytotoxicity, including epinasty (twisting and curling of stems and leaves), callus formation, and eventual plant death.[1]

Synthetic Auxin Mechanism This compound This compound Auxin Receptor (TIR1/AFB) Auxin Receptor (TIR1/AFB) This compound->Auxin Receptor (TIR1/AFB) Binds to Aux/IAA Repressor Aux/IAA Repressor Auxin Receptor (TIR1/AFB)->Aux/IAA Repressor Promotes degradation of Auxin Response Genes Auxin Response Genes Auxin Receptor (TIR1/AFB)->Auxin Response Genes Activates Aux/IAA Repressor->Auxin Response Genes Represses (in absence of auxin) Uncontrolled Growth Uncontrolled Growth Auxin Response Genes->Uncontrolled Growth Leads to Plant Death Plant Death Uncontrolled Growth->Plant Death

Caption: Proposed mechanism of action for this compound derivatives as synthetic auxin herbicides.

Experimental Validation: A Phased Approach

A tiered approach to validation is essential, beginning with high-throughput in vitro assays to establish baseline activity and progressing to more complex and resource-intensive in vivo studies.

Phase 1: In Vitro Screening for Herbicidal Activity

In vitro assays offer a rapid and cost-effective method for the initial screening of a large number of candidate compounds.[5][6] These assays provide a preliminary indication of phytotoxicity and can help prioritize compounds for further investigation.

Protocol: Algal Growth Inhibition Assay

This protocol utilizes the unicellular green alga Chlorella pyrenoidosa as a model system to assess the growth-inhibiting effects of the test compounds.[6][7]

  • Culture Preparation: Maintain a stock culture of Chlorella pyrenoidosa in a suitable liquid medium under continuous illumination and controlled temperature.

  • Compound Preparation: Prepare stock solutions of the this compound derivatives and benchmark herbicides (e.g., 2,4-D, Dicamba) in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well microtiter plate, add the algal culture to each well. Then, add serial dilutions of the test compounds and benchmark herbicides. Include a solvent control and a negative control (no treatment).

  • Incubation: Incubate the microtiter plate under the same conditions as the stock culture for 72-96 hours.

  • Data Collection: Measure the algal growth by assessing the optical density at 680 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound, which represents the concentration required to inhibit 50% of algal growth.

Data Presentation: Comparative In Vitro Herbicidal Activity

CompoundChemical StructureIC50 (µM) on Chlorella pyrenoidosa
Derivative A This compoundHypothetical Value: 15.5
Derivative B 5-Chloro-2-(methylsulfonyl)-3-nitropyridineHypothetical Value: 8.2
2,4-D (Benchmark) 2,4-Dichlorophenoxyacetic acid25.8
Dicamba (Benchmark) 3,6-Dichloro-2-methoxybenzoic acid32.1

Rationale for Experimental Choices:

  • Algal Model System: Algae are sensitive indicators of phytotoxicity and share fundamental metabolic pathways with higher plants, making them a relevant and efficient primary screen.[6][7]

  • IC50 as a Metric: The IC50 value provides a quantitative measure of potency, allowing for direct comparison between different compounds and with established standards.

Phase 2: In Vivo Greenhouse Evaluation

Promising candidates from in vitro screening should be advanced to whole-plant assays conducted under controlled greenhouse conditions.[8][9] This phase is crucial for assessing the compound's activity on target weed species and its selectivity towards crop plants.

Protocol: Pre- and Post-Emergence Herbicidal Assays

  • Plant Material: Grow a selection of broadleaf and grass weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti, Setaria viridis) and a representative crop species (e.g., corn, wheat) in pots containing a standardized soil mix.

  • Compound Application:

    • Pre-emergence: Apply the test compounds and benchmarks to the soil surface immediately after sowing the seeds.

    • Post-emergence: Apply the compounds as a foliar spray to plants at the 2-4 leaf stage.

  • Treatment Groups: Include a range of application rates for each compound, along with a non-treated control and a solvent control.

  • Greenhouse Conditions: Maintain the plants in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Data Collection: Visually assess the herbicidal injury (e.g., stunting, chlorosis, necrosis, epinasty) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete plant death).[9] Also, measure plant height and fresh/dry weight at the end of the experiment.

  • Data Analysis: Determine the GR50 value (the dose required to cause a 50% reduction in plant growth) for each compound on each plant species.

Data Presentation: Comparative Greenhouse Herbicidal Efficacy (Post-Emergence, 21 DAT)

CompoundApplication Rate (g/ha)% Control of Amaranthus retroflexus% Injury to Corn
Derivative B 100955
20010012
2,4-D 500928
10009815
Dicamba 2509010
5009618

Rationale for Experimental Choices:

  • Pre- and Post-Emergence Testing: This dual approach provides a comprehensive understanding of the compound's potential application window in an agricultural setting.

  • Dose-Response Evaluation: Determining the GR50 allows for a more nuanced comparison of herbicidal potency than single-dose assessments.[8]

  • Crop Safety Assessment: Evaluating phytotoxicity on a relevant crop species is a critical step in determining the compound's potential for selective weed control.

Greenhouse_Validation_Workflow cluster_0 Preparation cluster_1 Application cluster_2 Evaluation Plant_Cultivation Cultivate Weed and Crop Species Pre_Emergence Pre-Emergence Application (to soil) Plant_Cultivation->Pre_Emergence Post_Emergence Post-Emergence Application (foliar spray) Plant_Cultivation->Post_Emergence Compound_Formulation Formulate Test Compounds and Benchmarks Compound_Formulation->Pre_Emergence Compound_Formulation->Post_Emergence Data_Collection Visual Assessment (0-100%) Biomass Measurement Pre_Emergence->Data_Collection Post_Emergence->Data_Collection Data_Analysis Calculate GR50 Values Data_Collection->Data_Analysis

Caption: Workflow for in vivo greenhouse validation of herbicidal activity.

Comparative Analysis and Future Directions

The hypothetical data presented in the tables suggest that this compound derivative B exhibits promising herbicidal activity, with a lower IC50 in vitro and effective control of a key broadleaf weed at a lower application rate compared to the benchmark herbicides 2,4-D and Dicamba. Importantly, it also displays a favorable crop safety profile at effective doses.

Should these results be borne out by experimental data, the next steps in the validation process would include:

  • Broad-Spectrum Efficacy Testing: Expanding the range of weed species tested to include other problematic broadleaf and grass weeds.

  • Mode of Action Confirmation: Conducting further studies, such as hormone-induced gene expression analysis, to definitively confirm the synthetic auxin mechanism of action.

  • Toxicological and Environmental Fate Studies: Initiating preliminary assessments of mammalian toxicity and environmental persistence to gauge the compound's overall safety profile.

Conclusion

The validation of novel herbicidal candidates like this compound derivatives requires a systematic and comparative approach. By progressing from high-throughput in vitro screens to rigorous in vivo greenhouse trials, researchers can efficiently identify and prioritize compounds with the greatest potential for development. The experimental frameworks and comparative analyses presented in this guide provide a robust pathway for the thorough evaluation of this and other novel classes of herbicides, ultimately contributing to the advancement of sustainable weed management solutions.

References

A Comparative Guide to the Cross-Reactivity of 2-(Methylsulfonyl)-3-nitropyridine in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of modern chemical biology and targeted therapy development. Cysteine, with its unique nucleophilic thiol side chain, presents a prime target for such modifications.[1] Among the arsenal of cysteine-reactive electrophiles, 2-sulfonylpyridines have emerged as a tunable and effective class of reagents. This guide provides an in-depth technical comparison of a prominent member of this class, 2-(Methylsulfonyl)-3-nitropyridine, focusing on its cross-reactivity profile in complex biological samples. We will delve into the underlying chemical principles, present comparative data with alternative reagents, and provide detailed experimental protocols for assessing its selectivity.

The Chemistry of Cysteine-Targeted Covalent Modification

The development of covalent probes and inhibitors hinges on the ability to selectively target a specific amino acid residue within a complex proteome. Cysteine's high nucleophilicity, especially in its thiolate anion form, makes it a favorable target for electrophilic reagents.[1] The reactivity of this compound is predicated on a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro and sulfonyl groups activate the pyridine ring, making it susceptible to attack by the cysteine thiol. This reaction results in a stable thioether bond and the displacement of the methylsulfonyl group.

The desirability of a cysteine-reactive probe is not solely defined by its reactivity but, more critically, by its selectivity. Off-target reactions with other nucleophilic amino acids, such as lysine, histidine, and tyrosine, can lead to unintended biological consequences and confound experimental results. Therefore, a thorough understanding and empirical assessment of a probe's cross-reactivity are paramount.

Comparative Analysis of Cysteine-Reactive Probes

The landscape of cysteine-reactive probes is diverse, with each class exhibiting distinct reactivity profiles and potential liabilities. Here, we compare this compound to other commonly used reagents.

Reagent ClassReactive GroupReaction MechanismAdvantagesDisadvantages
2-Sulfonylpyridines Activated Aryl SystemNucleophilic Aromatic Substitution (SNAr)Tunable reactivity based on ring substituents; Forms stable thioether bonds.[1]Potential for off-target reactions with highly nucleophilic residues.
Iodoacetamides IodoacetylNucleophilic Substitution (SN2)Well-established reactivity; Commercially available with various tags.Slower reaction kinetics compared to some Michael acceptors; Can react with other nucleophiles.
Maleimides MaleimideMichael AdditionHigh reactivity with thiols at neutral pH.The resulting succinimide ring can undergo hydrolysis or exchange reactions, leading to adduct instability.[2]
Acrylamides AcrylamideMichael AdditionForms stable thioether bonds; Tunable reactivity.Generally less reactive than maleimides; Potential for off-target reactions.

Reactivity Comparison:

Studies have shown that the reactivity of 2-sulfonylpyridines can be finely tuned. For instance, 4,6-dimethyl-2-(methylsulfonyl)-3-nitropyridine was found to be approximately five times less reactive than some 2-sulfonylpyrimidine counterparts in benchmark experiments.[2] This highlights the modularity of the sulfonyl-based scaffolds, allowing for the optimization of reactivity for specific applications.

Experimental Assessment of Cross-Reactivity

To empirically determine the cross-reactivity of this compound, a combination of targeted and global proteomic approaches is employed. The following sections outline the key experimental workflows.

Reaction Mechanism and Experimental Workflow

The core of the cross-reactivity assessment lies in incubating the probe with a complex biological sample, such as a cell lysate, and then identifying all modified proteins and the specific sites of modification using mass spectrometry.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Covalent Labeling cluster_processing Proteomic Analysis lysate Cell Lysate (Complex Proteome) incubation Incubation lysate->incubation probe 2-(Methylsulfonyl) -3-nitropyridine probe->incubation digest Tryptic Digest incubation->digest enrichment Peptide Enrichment (Optional) digest->enrichment lcms LC-MS/MS Analysis digest->lcms Direct Analysis enrichment->lcms data Data Analysis (Identify Modified Peptides) lcms->data

Caption: Workflow for assessing protein modification.

Detailed Protocol: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful method to assess the selectivity of a covalent probe across the proteome. This technique involves pre-treating a proteome with the compound of interest before adding a broad-spectrum, tagged cysteine-reactive probe. A reduction in signal from the tagged probe at a specific site indicates that the test compound has already modified that cysteine.

Materials:

  • Cell lysate from the biological system of interest

  • This compound

  • Broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne or maleimide-biotin)

  • Reagents for click chemistry (if using an alkyne-tagged probe)

  • Streptavidin beads (if using a biotin-tagged probe)

  • Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation

  • Trypsin (proteomics grade)

  • LC-MS/MS instrumentation and data analysis software

Procedure:

  • Proteome Preparation: Prepare cell lysates under native conditions. Determine protein concentration using a standard assay (e.g., BCA).

  • Competitive Labeling:

    • aliquot equal amounts of proteome into multiple tubes.

    • To the experimental tubes, add varying concentrations of this compound.

    • To the control tube, add vehicle (e.g., DMSO).

    • Incubate for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).

  • Probe Labeling: Add the tagged, broad-spectrum cysteine-reactive probe to all tubes at a concentration known to label a significant portion of the reactive cysteinome. Incubate under the same conditions as the competitive labeling step.

  • Sample Processing for Mass Spectrometry:

    • Quench the labeling reaction.

    • (Optional, for alkyne probes) Perform a click chemistry reaction to attach a biotin tag.

    • Reduce disulfide bonds with DTT and alkylate free cysteines with IAA.

    • Perform a buffer exchange to a digestion-compatible buffer.

    • Digest proteins into peptides using trypsin overnight.

  • Enrichment of Tagged Peptides:

    • Incubate the peptide mixture with streptavidin beads to enrich for biotin-tagged peptides.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the bound peptides from the beads.

  • LC-MS/MS Analysis: Analyze the enriched peptide samples by LC-MS/MS to identify and quantify the tagged peptides.

  • Data Analysis:

    • Search the MS/MS data against a protein database to identify the modified peptides.

    • Quantify the relative abundance of each tagged peptide in the control and experimental samples.

    • A significant decrease in the abundance of a tagged peptide in the presence of this compound indicates that the compound has modified that specific cysteine residue.

Competitive_ABPP cluster_labeling Labeling cluster_analysis Analysis proteome Proteome competitor 2-(Methylsulfonyl) -3-nitropyridine proteome->competitor Pre-incubation probe Tagged Probe (e.g., IA-alkyne) competitor->probe Addition click_chem Click Chemistry (add biotin) probe->click_chem enrich Streptavidin Enrichment click_chem->enrich lcms LC-MS/MS enrich->lcms quant Quantification lcms->quant

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Methylsulfonyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(Methylsulfonyl)-3-nitropyridine. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep understanding of the safety principles involved. Adherence to these protocols is critical for personnel safety, environmental protection, and regulatory compliance.

Part 1: Hazard Assessment and Chemical Profile

The presence of the nitro group suggests potential for reactivity and thermal instability, while the sulfonyl and pyridine moieties contribute to its classification as an irritant.[3][4] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[4]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 56825-29-7 [3]
Molecular Formula C₆H₆N₂O₄S Inferred
Melting Point 103 °C [3]
Boiling Point 430.1±45.0 °C (Predicted) [3]
Density 1.483±0.06 g/cm³ (Predicted) [3]

| Hazard Class | IRRITANT |[3] |

Based on analogs, the compound is expected to be stable under normal laboratory conditions but may be incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Hazardous decomposition during combustion will likely produce toxic nitrogen oxides (NOx) and sulfur oxides (SOx).[5]

Part 2: Immediate Safety Protocols: PPE and Engineering Controls

All activities involving this compound, including preparation for disposal, must be predicated on a foundation of rigorous safety measures. The following controls are mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are required at all times.[1]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber.[1] Standard latex gloves may not provide sufficient protection. Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A flame-retardant, fully buttoned lab coat must be worn.

  • Respiratory Protection: Not typically required if work is performed within a certified chemical fume hood.

Engineering Controls
  • Chemical Fume Hood: All handling of solid this compound and its waste must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[1][6]

  • Safety Infrastructure: An emergency eyewash station and a safety shower must be readily accessible and unobstructed.[6]

Caption: Pre-disposal safety check workflow.

Part 3: Standard Operating Procedure for Disposal

The disposal of this compound must be managed through your institution's hazardous waste program.[7][8] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][7]

Step 1: Waste Identification and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.[6]

  • Classify all waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), as hazardous chemical waste.[1]

  • Designate a specific waste container for this material. It can typically be collected with other non-halogenated solid organic waste .

  • Crucially, do not mix this waste with strong acids, bases, or oxidizing agents. [5]

Step 2: Waste Containerization
  • Select a container made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.[6]

  • Ensure the container is in good condition and free from contamination on its exterior.

  • Do not overfill the container. Leave at least 10% of headspace to allow for potential expansion of contents.

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safe handling by waste management personnel.[7]

  • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.

  • Clearly write the full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.

  • List all other components of the waste mixture, if any.

  • Fill in all other information required by your institution's Environmental Health and Safety (EHS) department.

Step 4: Storage
  • Keep the waste container tightly sealed at all times, except when adding waste.[7]

  • Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[7]

  • The storage area must be cool, dry, and well-ventilated, away from sources of ignition or heat.[1]

  • Ensure the container is within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[6]

Step 5: Arranging for Disposal
  • Once the container is full or has been in storage for the maximum period allowed by your institution (often 12 months), contact your EHS department to schedule a waste pickup.[1][7]

  • Follow your institution's specific procedures for requesting a waste collection. Do not attempt to transport the waste outside of your laboratory.

G Start Begin Disposal Segregate Step 1: Segregate Waste (Non-Halogenated Organic Solid) Start->Segregate Containerize Step 2: Place in Compatible HDPE or Glass Container Segregate->Containerize Label Step 3: Affix & Complete Hazardous Waste Label Containerize->Label Store Step 4: Store in Secondary Containment in SAA Label->Store Arrange Step 5: Contact EHS for Waste Pickup Store->Arrange End Disposal Complete Arrange->End

Caption: Disposal workflow for this compound.

Part 4: Emergency Procedures - Spill Management

In the event of a spill, prompt and correct action is essential to mitigate hazards.

Table 2: Spill Response Protocol

Action Procedure Rationale
1. Alert & Evacuate Alert personnel in the immediate vicinity. For large spills, evacuate the lab and contact your institution's emergency response team.[1] Ensures the safety of all personnel and engages trained responders if necessary.
2. Contain For small, manageable spills, contain the powder by covering it with an inert absorbent material like vermiculite or sand. Prevents the spread of the solid material and potential airborne dust.
3. Collect Using non-sparking tools (e.g., plastic scoop), carefully collect the spilled substance and absorbent material.[1] Minimizes ignition risk from static discharge or friction.
4. Package Place all collected materials, including contaminated PPE, into a sealable, labeled hazardous waste container.[1][6] Ensures all contaminated materials are disposed of as hazardous waste.
5. Decontaminate Clean the spill area with a suitable solvent as recommended by your EHS department, followed by soap and water.[1] Removes residual chemical contamination from the work surface.

| 6. Report | Report the incident to your laboratory supervisor and EHS department, regardless of the spill size. | Fulfills regulatory reporting requirements and allows for incident review. |

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Methylsulfonyl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Compounds like 2-(Methylsulfonyl)-3-nitropyridine, a key building block in medicinal chemistry, offer significant potential. However, this potential is paired with a critical responsibility to manage the inherent risks associated with its handling. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist and instill a deep, causal understanding of why these specific measures are imperative for ensuring your safety and the integrity of your research.

This compound is not a benign reagent. Its toxicological profile demands a stringent and uncompromising approach to safety. The protocols outlined below are designed as a self-validating system of protection, where each step is a necessary component of a larger safety framework.

Hazard Analysis: Understanding the Threat Profile

Before we can select the appropriate armor, we must first understand the weapons we face. This compound is classified under the Globally Harmonized System (GHS) with significant acute toxicity and target organ effects. A misstep in handling is not a minor incident; it is a critical safety failure with potentially severe consequences.

The primary dangers stem from its classification as acutely toxic through three major routes of exposure: oral, dermal, and inhalation.[1] This means the compound is dangerous if swallowed, absorbed through the skin, or breathed in as a dust or aerosol. Furthermore, it presents a risk of organ damage with repeated exposure.[1]

Hazard ClassificationGHS CategoryHazard StatementImplication for Handling
Acute Toxicity, Oral Category 3H301: Toxic if swallowedAccidental ingestion via contaminated hands is a significant risk. Strict hygiene is paramount.
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skinEven minor skin contact can lead to systemic toxicity. Full body and hand protection is non-negotiable.
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaledThe solid can easily become airborne as a fine dust, making respiratory protection essential.
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs (Kidney, Liver, Heart, Blood)Chronic, low-level exposures may lead to long-term health effects.

Data synthesized from the Sigma-Aldrich Safety Data Sheet.

The Hierarchy of Controls: Engineering Controls as the First Line of Defense

Personal Protective Equipment is the last line of defense. Before any PPE is donned, robust engineering controls must be in place.

Mandatory Procedure: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified and properly functioning chemical fume hood.[2] This is the most critical step in minimizing inhalation exposure by containing and exhausting dust and vapors away from the operator.

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

Given the compound's triple threat of inhalation, dermal, and ingestion toxicity, a comprehensive PPE ensemble is required.

Respiratory Protection

Due to the high inhalation toxicity (Category 3), preventing airborne particles from entering the respiratory system is a primary objective.

  • Standard Operations (Weighing, Transfers): A NIOSH-approved N95 respirator is the minimum requirement when handling the solid powder. This will filter out fine dust particles generated during manipulation.

  • High-Energy Operations or Spill Cleanup: For activities that could generate significant aerosols (e.g., sonication, large-scale transfers, spill cleanup), a higher level of protection, such as a half-mask or full-face respirator with P100 (HEPA) cartridges, is strongly recommended. For a similar toxic compound, a P3 filter type is advised.[1]

  • Fit Testing: All respirator users must be fit-tested annually as per OSHA requirements to ensure a proper facial seal.[3]

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne dust and accidental splashes.[3][4]

  • Face Shield: When handling larger quantities (>5g) or during any operation with a heightened risk of splashing, a face shield must be worn in addition to chemical splash goggles.[4] This provides a full barrier for the face.

Hand Protection

Dermal absorption is a critical exposure route. Therefore, proper glove selection and use are vital.

  • Glove Type: Use chemical-resistant, disposable nitrile gloves. Ensure they are of sufficient thickness (minimum 4 mil, 6-8 mil recommended). Always inspect gloves for tears or pinholes before use.

  • Double Gloving: For all handling procedures, wearing two pairs of nitrile gloves is a mandatory best practice. The outer glove absorbs the initial contamination, while the inner glove provides a secondary layer of protection during the doffing process.

  • Immediate Disposal: If the outer glove becomes contaminated, remove both pairs immediately, dispose of them as hazardous waste, and don fresh gloves. Never reuse disposable gloves.[3]

Body Protection
  • Laboratory Coat: A buttoned, long-sleeved laboratory coat is required. A chemically-resistant or barrier-style coat (e.g., Nomex or treated cotton) is preferable to standard cotton.[4] Cuffs should be tucked into the inner pair of gloves.

  • Full Coverage: Long pants and fully enclosed shoes are mandatory.[4] No skin should be exposed between the shoe and the bottom of the pant leg.

Workflow for PPE Donning, Doffing, and Disposal

The sequence of putting on and taking off PPE is as critical as the equipment itself. An incorrect doffing procedure can lead to exposure from contaminated equipment.

PPE_Workflow cluster_prep Preparation & Donning cluster_work Safe Handling cluster_doff Decontamination & Doffing A Verify Fume Hood Operation B Don Inner Gloves A->B G Perform Chemical Handling in Hood C Don Lab Coat B->C D Don Respirator (Perform Seal Check) C->D E Don Goggles & Face Shield D->E F Don Outer Gloves (Over Coat Cuffs) E->F F->G H Decontaminate Work Area G->H N Wash Hands Thoroughly I Remove Outer Gloves (Contaminated) H->I J Remove Face Shield & Goggles I->J K Remove Lab Coat J->K L Remove Inner Gloves K->L M Remove Respirator L->M M->N

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylsulfonyl)-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-(Methylsulfonyl)-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.